molecular formula C19H21ClN2 B1674741 Lepidiline A CAS No. 596093-98-0

Lepidiline A

Cat. No.: B1674741
CAS No.: 596093-98-0
M. Wt: 312.8 g/mol
InChI Key: ZATWGHMQWRXUNZ-UHFFFAOYSA-M
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Description

Lepidiline A is a flavonolignan.
See also: Lepidium meyenii root (part of).

Properties

IUPAC Name

1,3-dibenzyl-4,5-dimethylimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N2.ClH/c1-16-17(2)21(14-19-11-7-4-8-12-19)15-20(16)13-18-9-5-3-6-10-18;/h3-12,15H,13-14H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATWGHMQWRXUNZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CN1CC2=CC=CC=C2)CC3=CC=CC=C3)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596093-98-0
Record name Lepidiline A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0596093980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEPIDILINE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29S9F3SV9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Alkaloid Lepidiline A: A Technical Guide to Its Natural Sourcing, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidiline A, a unique imidazole alkaloid, has garnered significant attention within the scientific community for its presence in the revered medicinal plant Lepidium meyenii (Maca) and its potential pharmacological activities. This technical guide provides an in-depth overview of this compound, focusing on its natural origin, detailed protocols for its isolation and purification, and an exploration of its biological mechanisms of action. Quantitative data on extraction yields and cytotoxic activity are presented in structured tables for clarity and comparative analysis. Furthermore, key signaling pathways associated with this compound's bioactivity are visually represented through detailed diagrams, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Lepidium meyenii, commonly known as Maca, is a cruciferous vegetable native to the high Andes of Peru. For centuries, its roots have been utilized in traditional medicine for their purported benefits in enhancing fertility and vitality. Modern phytochemical investigations have led to the identification of a diverse array of bioactive compounds in Maca, including the notable class of imidazole alkaloids known as lepidilines.

This compound, or 1,3-dibenzyl-4,5-dimethylimidazolium chloride, is a prominent member of this family.[1][2] Its unique chemical structure and biological activities have made it a subject of interest for potential therapeutic applications. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical framework for its study and potential development.

Natural Source and Chemical Profile

The primary and exclusive natural source of this compound is the root of the Lepidium meyenii plant.[1][3] This herbaceous biennial is cultivated in the harsh climatic conditions of the Peruvian Central Andes. The chemical profile of Maca is rich and varied, containing macamides, macaenes, glucosinolates, and a range of alkaloids, with the lepidilines being a signature class of compounds.[4]

Chemical Structure of this compound:

  • IUPAC Name: 1,3-dibenzyl-4,5-dimethylimidazol-1-ium chloride

  • Molecular Formula: C₁₉H₂₁ClN₂

  • CAS Number: 596093-98-0

Isolation and Purification of this compound from Lepidium meyenii

The extraction and purification of this compound from Maca root require a multi-step approach to isolate it from the complex matrix of other phytochemicals.

Experimental Protocol: Extraction and Chromatographic Purification

A recently developed method utilizing centrifugal partition chromatography (CPC) followed by semi-preparative high-performance liquid chromatography (HPLC) has proven effective for the isolation of lepidilines, including this compound.

3.1.1. Extraction

  • Sample Preparation: Dried and powdered Maca roots are used as the starting material.

  • Solvent Extraction: The powdered root is subjected to extraction with a suitable solvent system. For instance, pressurized liquid extraction with 80% ethanol at elevated temperatures (e.g., 80-100°C) has been shown to be effective.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Centrifugal Partition Chromatography (CPC)

  • Solvent System Selection: A biphasic solvent system is selected for CPC. A common system is composed of ethyl acetate, n-butanol, and water in a specific ratio (e.g., 3:2:5 v/v/v).

  • Column Preparation: The CPC column is filled with the stationary phase (the denser aqueous phase) and then rotated at a specific speed (e.g., 1200 rpm).

  • Sample Injection: The crude extract, dissolved in a mixture of the stationary and mobile phases, is injected into the column.

  • Elution: The mobile phase (the less dense organic phase) is pumped through the column at a defined flow rate, initiating the separation process based on the differential partitioning of the compounds between the two liquid phases.

  • Fraction Collection: Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) or HPLC to identify those containing lepidilines.

3.1.3. Semi-Preparative HPLC

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution system of water (often with a modifier like formic acid) and acetonitrile is employed.

  • Purification: The fractions from CPC containing this compound are pooled, concentrated, and injected into the semi-preparative HPLC system for final purification.

  • Compound Identification: The purified this compound is identified by comparing its retention time with a standard and further characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data: Extraction Yields

The yield of this compound from Maca root can vary depending on the extraction and purification methods employed. The following table summarizes reported extraction yields for lepidilines.

LepidilineExtraction Yield (%)Method
A0.54Pressurized Liquid Extraction
B0.532Pressurized Liquid Extraction
C0.093Pressurized Liquid Extraction
D0.203Pressurized Liquid Extraction

Biological Activity and Mechanisms of Action

This compound has demonstrated a range of biological activities, with its cytotoxic effects against cancer cell lines being a primary area of investigation.

Cytotoxic Activity

This compound has been shown to exhibit cytotoxic activity against various human cancer cell lines, including leukemia (HL-60) and breast cancer (MCF-7). The potency of this effect can vary between different lepidiline analogs.

Table of IC₅₀ Values for this compound and Analogs

CompoundCell LineIC₅₀ (µM)
This compoundHL-6032.3
Lepidiline CHL-6027.7
Lepidiline BHL-603.8
Lepidiline DHL-601.1
This compoundMCF-7>100
Lepidiline CMCF-775

Data compiled from multiple sources.[1][5]

Signaling Pathways

Two key mechanisms of action have been proposed for this compound, providing insight into its biological effects at the molecular level.

4.2.1. Induction of Reactive Oxygen Species (ROS)

Studies on metal complexes of this compound have indicated that its copper complex, in particular, can induce a significant increase in the production of reactive oxygen species (ROS) within cells. Elevated ROS levels can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

ROS_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Environment Lepidiline_A_Cu This compound (Copper Complex) Mitochondrion Mitochondrion Lepidiline_A_Cu->Mitochondrion Enters Cell Cell_Membrane ROS Increased ROS (Reactive Oxygen Species) Mitochondrion->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: this compound (as a copper complex) induces ROS production, leading to apoptosis.

4.2.2. Targeting 17β-Hydroxysteroid Dehydrogenase Type 1 (HSD17B1)

This compound has been identified as a direct modulator of 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1), an enzyme crucial for the biosynthesis of sex hormones.[6] By enhancing the activity of HSD17B1, this compound can influence the balance of endogenous estrogens and androgens. This mechanism is particularly relevant to its traditional use in promoting fertility and may also have implications in hormone-dependent cancers.

HSD17B1_Pathway Lepidiline_A This compound HSD17B1 HSD17B1 (17β-Hydroxysteroid Dehydrogenase Type 1) Lepidiline_A->HSD17B1 Enhances Activity Estradiol 17β-Estradiol HSD17B1->Estradiol Converts Testosterone Testosterone HSD17B1->Testosterone Converts Estrone Estrone Estrone->HSD17B1 Hormonal_Balance Modulation of Hormonal Balance Estradiol->Hormonal_Balance Androstenedione Androstenedione Androstenedione->HSD17B1 Testosterone->Hormonal_Balance

Caption: this compound enhances HSD17B1 activity, modulating sex hormone levels.

Experimental Workflow Visualization

The overall process for the isolation and characterization of this compound from its natural source can be summarized in the following workflow diagram.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization Maca_Root Dried Maca Root Powder Solvent_Extraction Pressurized Liquid Extraction (80% Ethanol) Maca_Root->Solvent_Extraction Crude_Extract Crude Maca Extract Solvent_Extraction->Crude_Extract CPC Centrifugal Partition Chromatography (CPC) Crude_Extract->CPC Lepidiline_Fractions Lepidiline-Enriched Fractions CPC->Lepidiline_Fractions Prep_HPLC Semi-Preparative HPLC Lepidiline_Fractions->Prep_HPLC Pure_Lepidiline_A Purified this compound Prep_HPLC->Pure_Lepidiline_A Spectroscopy Spectroscopic Analysis (MS, NMR) Pure_Lepidiline_A->Spectroscopy Bioassays Biological Activity Assays (e.g., Cytotoxicity) Pure_Lepidiline_A->Bioassays

Caption: Workflow for the isolation and analysis of this compound from Maca root.

Conclusion

This compound stands out as a significant bioactive constituent of Lepidium meyenii. The methodologies for its isolation and purification are becoming increasingly refined, enabling more detailed investigations into its pharmacological properties. The elucidation of its mechanisms of action, including the induction of ROS and the modulation of HSD17B1, opens new avenues for research into its potential therapeutic applications, from oncology to reproductive health. This technical guide provides a solid foundation for scientists and researchers to build upon in their exploration of this promising natural product.

References

The Biological Activity of Lepidiline A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lepidiline A, a unique imidazole alkaloid isolated from the roots of Lepidium meyenii (Maca), has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its cytotoxic effects against cancer cells and its role in modulating sex hormone balance. This document details the quantitative data, experimental protocols, and underlying signaling pathways to support further research and drug development efforts.

Cytotoxic Activity of this compound and Its Derivatives

This compound has demonstrated a moderate to low in vitro anticancer effect against a variety of cancer cell lines.[1][2] Its cytotoxic potential is significantly influenced by the cell line and the specific chemical structure of the lepidiline analogue.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values for this compound and its related compounds from various studies are summarized in the table below for comparative analysis.

CompoundCell LineIC50 (µM)Reference
This compound HL-60 (Human promyelocytic leukemia)~30[2]
HL-60 (Human promyelocytic leukemia)32.3 ± 2.1[3][4][5]
MCF-7 (Human breast adenocarcinoma)>100[3][4][5]
T-47D (Human breast cancer)16.1
IGROV-1 (Human ovarian cancer)48.1 - 72.9[2]
OVC-3 (Human ovarian cancer)48.1 - 72.9[2]
OVC-8 (Human ovarian cancer)48.1 - 72.9[2]
HUVEC (Human umbilical vein endothelial cells)>100[2]
Lepidiline B HL-60 (Human promyelocytic leukemia)3.8 ± 0.4[3][4][5]
SK-N-SH (Human neuroblastoma)25.73 µg/mL[6]
SK-N-AS (Human neuroblastoma)14.85 µg/mL[6]
Lepidiline C HL-60 (Human promyelocytic leukemia)27.7 ± 1.9[3][4][5]
MCF-7 (Human breast adenocarcinoma)75[2]
SK-N-SH (Human neuroblastoma)52.07 µg/mL[6]
SK-N-AS (Human neuroblastoma)44.95 µg/mL[6]
Lepidiline D HL-60 (Human promyelocytic leukemia)1.1 ± 0.1[3][4][5]
Cu(I)-Lepidiline A Complex T-47D (Human breast cancer)24.8
Ag(I)-Lepidiline A Complex T-47D (Human breast cancer)5.8 - 12.0
Au(I)-Lepidiline A Complex T-47D (Human breast cancer)5.8 - 12.0

Experimental Protocols

The following section details the methodologies for the key experiments cited in the study of this compound's biological activity.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • 96-well microtiter plates

  • This compound (or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Determine cell viability (e.g., using trypan blue exclusion) and perform a cell count.

    • Dilute the cell suspension to the optimal seeding density (typically 1,000 to 100,000 cells per well) in complete culture medium.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from a stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[7]

    • Gently shake the plate for about 10 minutes to ensure complete dissolution.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from the absorbance of the other wells.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable non-linear regression model.

Signaling Pathways and Mechanism of Action

Modulation of Sex Hormone Balance via HSD17B1

One of the key identified mechanisms of action for this compound is its ability to target and enhance the activity of 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1).[8] This enzyme plays a crucial role in the biosynthesis of active sex hormones.[9][10][11] Specifically, HSD17B1 catalyzes the conversion of the weak estrogen, estrone, into the more potent estradiol, and the conversion of androstenedione to testosterone.[1] By enhancing the activity of HSD17B1, this compound can effectively increase the levels of estradiol and testosterone, thereby influencing the balance of endogenous sex hormones.[8] This activity may contribute to the traditional use of Maca for improving fertility and sexual function.[8]

HSD17B1_Pathway cluster_estrogen Estrogen Synthesis cluster_androgen Androgen Synthesis Estrone Estrone (E1) Estradiol Estradiol (E2) (Potent Estrogen) Estrone->Estradiol HSD17B1 Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone HSD17B1 LepidilineA This compound HSD17B1_node HSD17B1 (17β-hydroxysteroid dehydrogenase type 1) LepidilineA->HSD17B1_node Enhances Activity

Caption: this compound enhances HSD17B1 activity.

Cytotoxicity in Cancer Cells

The cytotoxic effects of imidazole alkaloids, including this compound, are thought to be mediated through various mechanisms, including the induction of apoptosis and the generation of reactive oxygen species (ROS).[12][13][14] While the precise apoptotic pathways triggered by this compound are still under investigation, many imidazole-based compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[12][15] The formation of metal complexes with this compound, particularly with copper, has been shown to significantly increase ROS production within cells, leading to enhanced cytotoxicity.

Cytotoxicity_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT reagent incubate->mtt formazan Incubate to allow formazan formation mtt->formazan solubilize Solubilize formazan crystals formazan->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze end End: Determine Cytotoxicity analyze->end

Caption: Experimental workflow for cytotoxicity assessment.

Conclusion

This compound presents a promising natural scaffold for the development of novel therapeutic agents. Its demonstrated cytotoxic activity against various cancer cell lines, coupled with its unique mechanism of modulating sex hormone balance through the HSD17B1 enzyme, highlights its potential in both oncology and endocrinology research. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers, facilitating further exploration of this compound's therapeutic applications and its underlying mechanisms of action. Future studies should focus on elucidating the specific apoptotic pathways induced by this compound in cancer cells and exploring its in vivo efficacy and safety profiles.

References

Lepidiline A: A Technical Guide on its Anticancer Activity and Putative Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lepidiline A, an imidazole alkaloid isolated from the root of Lepidium meyenii (maca), has garnered interest for its potential as an anticancer agent. While research is still in its nascent stages, existing studies have characterized its cytotoxic effects against a range of cancer cell lines. This technical guide consolidates the current understanding of this compound's mechanism of action, focusing on its cytotoxic activity, the limited available mechanistic insights, and the experimental protocols used for its evaluation. It aims to provide a comprehensive resource for researchers looking to build upon the existing knowledge and further investigate the therapeutic potential of this natural compound.

Cytotoxic Activity of this compound

This compound has demonstrated moderate to low cytotoxic effects against various cancer cell lines. Its efficacy is often compared with its analogues (Lepidilines B, C, and D) and, more significantly, with its metal complexes. This compound serves as an N-heterocyclic carbene (NHC) precursor, allowing it to form complexes with metals like gold (Au), silver (Ag), and copper (Cu), which often results in substantially enhanced cytotoxicity.[1][2]

Quantitative Cytotoxicity Data (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. The following tables summarize the reported IC₅₀ values for this compound and its derivatives across various human cancer cell lines.

Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Citation(s)
HL-60Leukemia~30 / 32.3[1][3][4]
T-47DBreast Cancer (ER+)16.1[1][4]
IGROV-1Ovarian Cancer48.1 - 72.9[1][4]
OVC-3Ovarian Cancer48.1 - 72.9[1][4]
OVC-8Ovarian Cancer48.1 - 72.9[1][4]
OVC-5Gastrointestinal Cancer216.3[1][4]
MCF-7Breast Cancer (ER+)>100[1][3]
MDA-MB-231Breast Cancer (ER-)>60[1][5]
SK-N-SHNeuroblastoma~50 - 200[6]
SK-N-ASNeuroblastoma~50 - 200[6]

Note: Some studies reported low toxicity up to ~60 µM for certain cell lines.[1][4]

Table 2: Comparative IC₅₀ Values of Lepidilines A, B, C, and D

CompoundHL-60 (Leukemia) (µM)MCF-7 (Breast Cancer) (µM)SK-N-AS (Neuroblastoma) (µg/mL)SK-N-SH (Neuroblastoma) (µg/mL)Citation(s)
This compound 32.3>100--[3]
Lepidiline B 3.8>10014.8525.73[3][6]
Lepidiline C 27.77544.9552.07[1][3][6]
Lepidiline D 1.1>100--[3]

Note: Lepidilines B and D show significantly higher potency against the HL-60 leukemia cell line.[3][5]

Table 3: Comparative IC₅₀ Values of this compound (LA) and its Metal Complexes

Cell LineLA (µM)Cu-LA (µM)Ag-LA (µM)Au-LA (µM)Citation(s)
IGROV-1 48.163.510.57.7[1]
OVC-3 72.969.817.412.3[1]
OVC-8 63.366.813.911.2[1]
T-47D 16.124.85.812.0[1][4]
MCF-7 >10048.28.811.9[1][4]
MDA-MB-231 >10060.19.010.6[1][4]

Note: Silver (Ag) and Gold (Au) complexes of this compound are remarkably more cytotoxic than the parent compound.[1][4]

Selectivity for Cancer Cells

An important aspect of any potential anticancer agent is its selectivity towards malignant cells over healthy ones. Studies have shown that this compound and its analogues have a large safety margin, with IC₅₀ values over 100 µM for normal human umbilical vein endothelial cells (HUVEC).[3][5] This suggests a degree of selective cytotoxicity, a favorable characteristic for a drug candidate.

Core Mechanism of Action

The precise molecular mechanism by which this compound exerts its cytotoxic effects is not yet fully elucidated. Current research points towards a multi-faceted action that is significantly influenced by its chemical structure and its ability to form metal complexes.

Role as an N-Heterocyclic Carbene (NHC) Ligand

Lepidilines A and C are classified as N-heterocyclic carbene (NHC) precursors.[1] This property is central to their ability to act as ligands for metal ions. The resulting metal-NHC complexes, particularly with gold(I) and silver(I), exhibit vastly improved and more consistent cytotoxic activity against a broad range of cancer cells compared to this compound alone.[1][2] This suggests that the core imidazole scaffold of this compound serves as an effective delivery vehicle for a more potent metallic cytotoxic agent.

cluster_0 LepidilineA This compound (Moderate Cytotoxicity) Complex This compound-Metal Complex LepidilineA->Complex Acts as NHC Ligand Metal Metal Ions (Au, Ag, Cu) Metal->Complex Enhanced Enhanced & Consistent Cytotoxicity Complex->Enhanced

Caption: Formation of potent metal complexes from this compound.

Induction of Reactive Oxygen Species (ROS)

While this compound itself did not provoke extra ROS production in tested cell lines, its copper(I) complex (Cu-LA) was found to induce a significant and universal increase in intracellular ROS.[1][2] The generation of high levels of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, damage to DNA, proteins, and lipids, and ultimately triggering apoptotic cell death. This represents one of the few specific mechanistic actions identified for a this compound derivative.

CuLA Cu-Lepidiline A Complex ROS ↑ Intracellular ROS CuLA->ROS Stress Oxidative Stress ROS->Stress Damage Macromolecular Damage (DNA, Proteins, Lipids) Stress->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: ROS-mediated cell death pathway induced by Cu-Lepidiline A.

Unexplored Pathways: Apoptosis, Cell Cycle, and Metastasis

The downstream effects of this compound treatment remain largely uncharacterized. It is highly probable that the observed cytotoxicity involves the induction of apoptosis and/or cell cycle arrest, as these are common mechanisms for anticancer agents. However, studies detailing the modulation of key regulatory proteins—such as caspases, Bcl-2 family members, cyclins, or cyclin-dependent kinases—by this compound are currently lacking in the available literature. Similarly, its effects on cancer cell migration, invasion, and metastasis have not been reported. These areas represent critical gaps in knowledge and are prime targets for future research.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's anticancer activity.

MTT Assay for Cytotoxicity Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the most common method cited for determining the cytotoxic effects of this compound.[3] It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 96 hours) under standard culture conditions.[3][6]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 560-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

cluster_0 A 1. Seed Cells in 96-well plate B 2. Treat with This compound (serial dilutions) A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent & Incubate (3-4h) C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

H2DCFDA Assay for Intracellular ROS Detection

This assay is used to measure the generation of intracellular ROS, a key mechanism identified for the copper complex of this compound.[1]

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable compound that is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts the molecule to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

  • Cell Culture: Grow cells to sub-confluency in a suitable plate or dish (e.g., 96-well black plate for fluorescence reading).

  • Compound Treatment: Treat cells with the test compound (e.g., Cu-Lepidiline A) for the desired duration. Include a positive control (e.g., tert-butyl hydroperoxide) and a negative control.

  • H2DCFDA Loading: Remove the treatment medium and wash the cells with a warm buffer (e.g., PBS). Add medium containing H2DCFDA (typically 5-10 µM) and incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells again to remove excess probe. Add buffer or medium and immediately measure the fluorescence using a microplate reader, fluorescence microscope, or flow cytometer (Excitation: ~488 nm, Emission: ~525 nm).

Western Blotting for Protein Expression Analysis

While not yet reported for this compound, Western blotting is an essential technique to investigate effects on signaling pathways (e.g., PI3K/Akt, MAPK) and apoptosis (e.g., Caspase-3, PARP, Bcl-2).

Methodology:

  • Protein Extraction: Treat cells with this compound for various times and concentrations. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Current evidence establishes this compound as a natural product with modest but selective anticancer activity. Its true potential appears to lie in its role as an N-heterocyclic carbene ligand, where its complexation with metal ions like gold and silver leads to a dramatic increase in cytotoxicity. The only specific mechanism of action identified to date involves the induction of ROS by its copper complex.

The field is wide open for further investigation. A comprehensive understanding of this compound's anticancer potential requires research into the following areas:

  • Apoptosis and Cell Cycle Analysis: Determining if this compound induces programmed cell death and/or causes cell cycle arrest, and identifying the specific molecular players involved.

  • Signaling Pathway Elucidation: Investigating the effect of this compound on major cancer-related signaling pathways, such as PI3K/Akt, MAPK, and NF-κB.

  • Metastasis Studies: Assessing whether this compound can inhibit cancer cell migration and invasion, key steps in the metastatic cascade.

  • In Vivo Efficacy: Evaluating the performance of this compound and its more potent metal complexes in preclinical animal models of cancer.

Addressing these questions will be crucial to validate this compound and its derivatives as viable leads for future anticancer drug development.

References

The Discovery and History of Lepidiline A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidiline A, a unique imidazole alkaloid first isolated from the Peruvian plant Lepidium meyenii (Maca), has garnered significant interest in the scientific community. Initially identified for its role in traditional medicine, this N-heterocyclic carbene (NHC) precursor has become a focal point for synthetic chemists and drug development professionals due to its intriguing biological activities and its potential as a ligand for therapeutic metal complexes. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of this compound, with a focus on its cytotoxic properties and underlying mechanisms of action. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to serve as a valuable resource for the scientific community.

Discovery and History

This compound was first isolated and identified in 2003 from the roots of Lepidium meyenii, a plant cultivated in the Andean highlands of Peru for over 3000 years and traditionally used as a nutritional supplement to enhance fertility and sexual function.[1][2] this compound belongs to a small class of histidine-derived imidazole alkaloids.[1] Its structure was determined to be 1,3-dibenzyl-4,5-dimethylimidazolium chloride, and this was unequivocally confirmed by single-crystal X-ray diffraction.[3] Following the discovery of this compound and its analogue Lepidiline B, other derivatives such as Lepidilines C and D were later identified from Maca extracts.[1]

Initial investigations into the biological activity of this compound revealed it to have moderate to low in vitro anticancer effects against various cancer cell lines.[1][4] However, its character as an N-heterocyclic carbene (NHC) precursor opened a new avenue of research.[1][5] NHCs are potent electron donors that form stable complexes with transition metals, leading to the synthesis and investigation of this compound-metal complexes (e.g., with gold, silver, copper, and iridium) which have demonstrated significantly enhanced cytotoxic activities.[1][5][6]

Chemical Structure and Synthesis

This compound is an imidazolium salt with the chemical formula C₁₉H₂₁ClN₂.[7] The structure features a central 4,5-dimethylimidazole ring N-substituted with two benzyl groups.

Synthetic Protocols

Several synthetic routes to this compound have been reported. A common approach involves the double benzylation of 4,5-dimethylimidazole. A more recent and efficient method utilizes imidazole N-oxides as key intermediates.

Protocol 1: Synthesis via 4,5-Dimethylimidazole [1]

This protocol involves the direct benzylation of 4,5-dimethylimidazole hydrochloride.

  • Materials: 4,5-dimethyl-imidazole-3-ium-chloride, acetonitrile, benzyl chloride, diisopropylethylamine (DIPEA).

  • Procedure:

    • Dissolve 1.00 g (7.54 mmol) of 4,5-dimethyl-imidazol-3-ium-chloride in 37.7 mL of acetonitrile in a round-bottom flask with a magnetic stirrer.

    • Add 2.6 mL (22.60 mmol) of benzyl chloride and 2.6 mL (15.10 mmol) of diisopropylethylamine to the mixture.

    • Heat the mixture to 85 °C and stir for 16 hours.

    • After the reaction, add Celite to the mixture and remove all volatile components under reduced pressure.

    • Purify the crude product using reversed-phase chromatography with a water and acetonitrile gradient.

    • Lyophilize the collected fractions to obtain this compound as a white solid.

Protocol 2: Synthesis via Imidazole N-oxide [4]

This method involves the deoxygenation of an N-oxide precursor followed by N-alkylation.

  • Materials: 1-benzyl-4,5-dimethylimidazole N-oxide, Raney-nickel, ethanol, benzyl chloride.

  • Procedure:

    • Treat 1-benzyl-4,5-dimethylimidazole N-oxide with freshly prepared Raney-nickel in ethanol to yield 1-benzyl-4,5-dimethylimidazole.

    • N-alkylate the resulting imidazole with benzyl chloride under microwave irradiation for 5 minutes.

    • The reaction yields this compound in nearly quantitative yield.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_protocol1 Protocol 1: Direct Benzylation cluster_protocol2 Protocol 2: Imidazole N-oxide Route A1 4,5-Dimethylimidazole Hydrochloride C1 Reaction at 85°C, 16h A1->C1 B1 Benzyl Chloride, DIPEA, Acetonitrile B1->C1 D1 Purification (Reverse-Phase Chromatography) C1->D1 E1 This compound D1->E1 A2 1-Benzyl-4,5-dimethylimidazole N-oxide B2 Deoxygenation (Raney-Ni, EtOH) A2->B2 C2 1-Benzyl-4,5-dimethylimidazole B2->C2 D2 N-Alkylation (Benzyl Chloride, MW) C2->D2 E2 This compound D2->E2

Caption: Synthetic workflows for this compound production.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its cytotoxic effects against cancer cells being the most extensively studied. The data presented below summarizes its efficacy, both as a standalone compound and as a ligand in metal complexes.

In Vitro Cytotoxicity of this compound

This compound generally shows moderate to low cytotoxicity. Its efficacy varies significantly across different cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
HL-60Promyelocytic Leukemia~30[1]
T-47DBreast Cancer16.1[1]
IGROV-1Ovarian Cancer72.9[1]
OVC-3Ovarian Cancer48.1[1]
OVC-8Ovarian Cancer63.2[1]
OVC-5Ovarian Cancer216.3[5]
Mes-SaUterine Sarcoma27.8[5]
MCF-7Breast Cancer>100[1]
HUVECNormal Endothelial Cells>100[1]
In Vitro Cytotoxicity of this compound Metal Complexes

Complexation with transition metals like copper, silver, and gold significantly enhances the cytotoxic potency of this compound.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Cu-LAIGROV-1Ovarian Cancer68.4[1]
Cu-LAT-47DBreast Cancer24.8[1]
Ag-LAIGROV-1Ovarian Cancer17.4[1]
Ag-LAT-47DBreast Cancer12.0[1]
Au-LAIGROV-1Ovarian Cancer14.8[1]
Au-LAT-47DBreast Cancer7.7[1]

Mechanism of Action

The mechanisms through which this compound and its derivatives exert their biological effects are multifaceted and appear to be context-dependent.

Cytotoxic Mechanism

The cytotoxic activity of this compound, particularly its metal complexes, is linked to the induction of oxidative stress. The copper(I) complex of this compound (Cu-LA) has been shown to cause a significant and universal increase in the production of intracellular reactive oxygen species (ROS).[5] While this compound alone does not provoke significant ROS production, its role as an NHC ligand facilitates the delivery and activity of the metal center, which is responsible for the pro-oxidant effect.[5] Elevated ROS levels can lead to cellular damage and trigger programmed cell death (apoptosis).

Resistance to this compound and Cu-LA has been observed in multidrug-resistant (MDR) cancer cells overexpressing the ABCB1 transporter, suggesting that the compound may be a substrate for this efflux pump.[5] Interestingly, the silver and gold complexes of this compound appear to overcome this resistance.[5]

Proposed ROS-Mediated Apoptotic Pathway

Apoptosis_Pathway cluster_cell Cancer Cell Cu_LA Cu-Lepidiline A Complex ROS ↑ Reactive Oxygen Species (ROS) Cu_LA->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis HSD17B1_Pathway LepidilineA This compound HSD17B1 HSD17B1 (17β-hydroxysteroid dehydrogenase type 1) LepidilineA->HSD17B1 enhances activity Estradiol 17β-Estradiol HSD17B1->Estradiol Testosterone Testosterone HSD17B1->Testosterone Estrone Estrone Estrone->HSD17B1 substrate HormoneBalance Improved Endogenous Sex Hormone Balance Estradiol->HormoneBalance Androstenedione 4-Androsten-3,7-dione Androstenedione->HSD17B1 substrate Testosterone->HormoneBalance Fecundity Increased Fecundity HormoneBalance->Fecundity

References

A Comprehensive Spectroscopic Guide to Lepidiline A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Lepidiline A (1,3-dibenzyl-4,5-dimethylimidazolium chloride), a natural product of interest in medicinal chemistry. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, along with the experimental protocols for their acquisition, to support research and development efforts.

Chemical Structure

This compound is an imidazole alkaloid with the chemical structure 1,3-dibenzyl-4,5-dimethylimidazolium chloride.[1][2][3]

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data confirms the molecular formula and mass of this compound.

IonCalculated m/zFound m/zMethod
[M]⁺277.1705277.1700ESI

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound is heavily reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts.

¹H NMR Spectroscopic Data

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzSolventFrequency (MHz)
29.34[4]s-DMSO-d₆500
6, 135.44[4]s-DMSO-d₆500
8-12, 15-197.28-7.47[4]m-DMSO-d₆500
20, 212.12[4]s-DMSO-d₆500
211.10*s-CDCl₃600
8-12, 15-197.26-7.32m-CDCl₃600
6, 135.49s-CDCl₃600
20, 212.03s-CDCl₃600

*Table 2: ¹H NMR Chemical Shifts for this compound. Partial H/D exchange observed.[2][5]

¹³C NMR Spectroscopic Data

PositionChemical Shift (δ) ppmSolventFrequency (MHz)
2135.9DMSO-d₆125
4, 5127.6DMSO-d₆125
6, 1350.1DMSO-d₆125
7, 14134.7DMSO-d₆125
8, 12, 15, 19128.2DMSO-d₆125
9, 11, 16, 18129.0DMSO-d₆125
10, 17129.6DMSO-d₆125
20, 218.6DMSO-d₆125
2137.4*CDCl₃151
4, 5127.2 (2C)CDCl₃151
6, 1351.1 (2C)CDCl₃151
7, 14133.3 (2C)CDCl₃151
8, 12, 15, 19127.9 (4C)CDCl₃151
9, 11, 16, 18129.4 (4C)CDCl₃151
10, 17128.9 (2C)CDCl₃151
20, 218.9 (2C)CDCl₃151

*Table 3: ¹³C NMR Chemical Shifts for this compound. Broadened due to partial H/D exchange.[2][4][5]

Experimental Protocols

The following protocols are generalized from typical procedures for the spectroscopic analysis of natural products like this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry is performed using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[2] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument. The data is acquired in positive ion mode to observe the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field spectrometer, such as a 500 MHz or 600 MHz instrument.[2][4]

  • Sample Preparation: Approximately 1-5 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: One-dimensional proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.[2]

  • ¹³C NMR: One-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak.[2]

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguous assignment of proton and carbon signals.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecule.[6][7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[8][9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different spin systems and confirming the overall carbon skeleton.[8][10][11]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a natural product like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Natural_Source Natural Source (e.g., Lepidium meyenii) Extraction Extraction Natural_Source->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification MS Mass Spectrometry (MS) Purification->MS 1D_NMR 1D NMR (¹H, ¹³C) Purification->1D_NMR Data_Analysis Data Analysis & Interpretation MS->Data_Analysis 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR 1D_NMR->Data_Analysis 2D_NMR->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

References

Lepidiline A as an N-Heterocyclic Carbene Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidiline A, a naturally occurring imidazole alkaloid first isolated from the Peruvian plant Lepidium meyenii (Maca), has emerged as a significant precursor for the synthesis of N-heterocyclic carbenes (NHCs).[1][2] These NHCs, in turn, serve as versatile ligands for the creation of novel metal complexes with promising applications in catalysis and medicinal chemistry.[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its synthesis, its role as an NHC precursor, and the properties of its derived metal complexes.

Synthesis of this compound

The first reported synthesis of this compound (1,3-dibenzyl-4,5-dimethylimidazolium chloride) was documented in 2020.[1][4] Several synthetic routes have since been developed, generally involving the benzylation of a 4,5-dimethylimidazole core.

Synthetic Methodologies

A common approach involves the double benzylation of 4,5-dimethylimidazole or its hydrochloride salt.[1][4] Another reported method utilizes a multi-step process starting from a hydroxymethyl imidazolium salt, which is subsequently reduced and benzylated.[1][4] A more recent, high-yield synthesis involves the deoxygenation of an imidazole N-oxide intermediate followed by microwave-assisted benzylation.[2][5]

Experimental Protocol: Synthesis from 4,5-dimethyl-imidazole hydrochloride[1][4]
  • Dissolution: 1.00 g (7.54 mmol) of 4,5-dimethyl-imidazole hydrochloride is dissolved in 37.7 mL of acetonitrile in a round-bottom flask equipped with a magnetic stirring bar.

  • Addition of Reagents: 2.6 mL (22.60 mmol, 3 equivalents) of benzyl chloride and 2.6 mL (15.10 mmol, 2 equivalents) of N,N-diisopropylethylamine (DIPEA) are added to the mixture.

  • Reaction: The mixture is heated to 85 °C and stirred for 16 hours.

  • Purification: After the reaction, Celite is added to the mixture, and all volatile components are removed under reduced pressure. The crude product is then purified by reversed-phase chromatography using a water and acetonitrile gradient.

  • Isolation: The solvents are removed by lyophilization to yield this compound as a white solid.

Experimental Protocol: Microwave-Assisted Synthesis[2][5]
  • Deoxygenation: 1-benzyl-4,5-dimethylimidazole N-oxide is treated with freshly prepared Raney-nickel in ethanol to yield 1-benzyl-4,5-dimethylimidazole.

  • N-alkylation: The resulting 1-benzyl-4,5-dimethylimidazole is N-alkylated with benzyl chloride under microwave irradiation. The reaction is typically complete within 5 minutes.

  • Isolation: The product, this compound, is obtained in nearly quantitative yield.

Quantitative Data for this compound Synthesis

ParameterMethod 1 (Conventional Heating)Method 2 (Microwave-Assisted)
Starting Material 4,5-dimethyl-imidazole hydrochloride[1][4]1-benzyl-4,5-dimethylimidazole N-oxide[2][5]
Reagents Benzyl chloride, DIPEA[1][4]Benzyl chloride, Raney-nickel[2][5]
Solvent Acetonitrile[1][4]Ethanol[2][5]
Temperature 85 °C[1][4]Microwave irradiation[2][5]
Reaction Time 16 hours[1][4]5 minutes[2][5]
Yield 76%[1][4]Nearly quantitative[2][5]
Purification Reversed-phase chromatography, lyophilization[1][4]Not specified, implied high purity[2][5]

This compound as an N-Heterocyclic Carbene Precursor

This compound serves as a stable imidazolium salt precursor for the generation of the corresponding N-heterocyclic carbene, 1,3-dibenzyl-4,5-dimethylimidazol-2-ylidene. This is typically achieved by deprotonation at the C2 position of the imidazole ring using a suitable base. The resulting carbene is a strong sigma-donor ligand that can be used to form stable complexes with a variety of transition metals.[1][2]

General Workflow for NHC-Metal Complex Synthesis

G General Workflow for NHC-Metal Complex Synthesis from this compound cluster_start Precursor cluster_generation Carbene Generation cluster_complexation Complexation Lepidiline_A This compound (Imidazolium Salt) Base Addition of Base (e.g., K2CO3, Ag2O) Lepidiline_A->Base Deprotonation NHC In situ generated N-Heterocyclic Carbene (NHC) Base->NHC Metal_Source Metal Source (e.g., CuCl, Ag2O, [Ir(cod)Cl]2) NHC->Metal_Source Coordination NHC_Metal_Complex NHC-Metal Complex Metal_Source->NHC_Metal_Complex

Caption: General workflow for synthesizing NHC-metal complexes from this compound.

Applications of this compound-Derived NHC Complexes

The metal complexes derived from this compound's NHC ligand have shown significant potential in both catalysis and medicinal chemistry.

Catalysis

Iridium(I) complexes bearing the this compound-derived NHC ligand have been synthesized and evaluated as catalysts in hydrogen isotope exchange (HIE) reactions.[3][6][7] These catalysts are effective for the deuteration and tritiation of various organic molecules, which is a crucial process in drug discovery and development for studying metabolic pathways.[3]

Anticancer Activity

Complexes of the this compound-derived NHC with gold(I), silver(I), and copper(I) have demonstrated cytotoxic effects against a range of cancer cell lines, including ovarian, gastrointestinal, breast, and uterine cancers.[1][4] The nature of the metal ion plays a critical role in the biological activity of these complexes.[1] For instance, the copper complex has been shown to induce a significant increase in reactive oxygen species (ROS) within cancer cells.[1]

Experimental Protocols for NHC-Metal Complex Synthesis

Synthesis of a Silver(I)-NHC Complex (Ag-LA)[4]
  • Dissolution: 500.0 mg (1.60 mmol) of this compound is dissolved in 8.0 mL of dichloromethane in a brown vial equipped with a magnetic stirring bar.

  • Addition of Metal Source: 203.7 mg (0.88 mmol) of silver(I) oxide (Ag₂O) is added to the solution.

  • Reaction: The mixture is stirred at room temperature for 30 minutes.

  • Work-up: The mixture is filtered and the solvent is removed under reduced pressure.

  • Crystallization: The resulting white solid is crystallized by the addition of diethyl ether to yield Ag-LA.

Synthesis of an Iridium(I)-NHC Complex[3]

A transmetalation procedure from a silver-NHC complex is often employed for the synthesis of iridium complexes.

  • Formation of Silver Complex: The this compound bromide salt is reacted with silver(I) oxide and sodium iodide in dichloromethane to yield a silver-NHC complex.

  • Transmetalation: The silver complex is then reacted with an iridium precursor, such as [(cod)IrCl]₂, to form the [(cod)Ir(NHC)Cl] complex.

  • Ligand Exchange: The chloride ligand can be subsequently replaced by other ligands, like triphenylphosphine, followed by anion exchange to yield the final iridium(I)-NHC-phosphine complex.

Quantitative Data for Biological Activity

The cytotoxic activity of this compound and its metal complexes is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC₅₀ (µM)
This compoundT-47D (Breast Cancer)16.1[1][4]
HL-60 (Leukemia)32.3[5]
MCF-7 (Breast Cancer)>100[5]
Cu-LAT-47D (Breast Cancer)24.8[1][4]
Ag-LABreast Cancer Lines5.8–12.0[1][4]
Au-LABreast Cancer Lines5.8–12.0[1][4]

Logical Relationship Diagram for this compound Applications

G Applications of this compound as an NHC Precursor Lepidiline_A This compound (Imidazolium Salt) NHC N-Heterocyclic Carbene Lepidiline_A->NHC is a precursor to Hormone_Modulation Hormone Modulation (Targets HSD17B1) Lepidiline_A->Hormone_Modulation has been shown to have Metal_Complexes NHC-Metal Complexes (Au, Ag, Cu, Ir) NHC->Metal_Complexes forms Catalysis Catalysis (Hydrogen Isotope Exchange) Metal_Complexes->Catalysis used in Anticancer Anticancer Agents Metal_Complexes->Anticancer show potential as

Caption: Logical relationships of this compound and its derivatives.

Conclusion

This compound has transitioned from a natural product of interest to a valuable and versatile precursor in synthetic chemistry. Its accessibility through various synthetic routes and its role as a precursor to a stable N-heterocyclic carbene have opened avenues for the development of novel metal complexes. The promising catalytic and anticancer activities of these complexes underscore the importance of this compound in modern chemical research and drug development. Further exploration of the structure-activity relationships of its derivatives is warranted to fully exploit their therapeutic and catalytic potential.

References

An In-depth Technical Guide on Putative Histidine-Derived Imidazole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Putative histidine-derived imidazole alkaloids, predominantly represented by the pyrrole-imidazole alkaloids (PIAs), are a large and structurally diverse family of marine natural products. Primarily isolated from marine sponges of the order Agelasida, these compounds have garnered significant attention from the scientific community due to their complex molecular architectures and wide-ranging biological activities. It is postulated that the 2-aminoimidazole moiety central to these alkaloids originates from the amino acid L-histidine. This technical guide provides a comprehensive overview of these fascinating molecules, including their biosynthesis, isolation, and biological significance. Detailed experimental protocols for their extraction and bioactivity assessment are provided, along with a compilation of quantitative bioactivity data. Furthermore, key signaling pathways modulated by these alkaloids are illustrated to facilitate a deeper understanding of their mechanisms of action and to support their potential as scaffolds for future drug development.

Introduction

The marine environment is a vast repository of unique chemical entities, many of which possess potent biological activities. Among these, the putative histidine-derived imidazole alkaloids, particularly the pyrrole-imidazole alkaloids (PIAs), stand out for their structural complexity and therapeutic potential.[1][2] These nitrogen-rich compounds are predominantly found in marine sponges, especially those belonging to the genera Agelas, Axinella, and Hymeniacidon.[2]

The core structure of these alkaloids features a 2-aminoimidazole ring, which is biosynthetically linked to the amino acid L-histidine.[3] The structural diversity of this class of compounds is vast, ranging from simple monomers like oroidin to complex dimeric and tetrameric structures such as sceptrin, ageliferin, and palau'amine.[1][4][5] These molecules have demonstrated a remarkable array of biological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities, making them attractive targets for drug discovery and development.[6][7][8]

This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this class of natural products. It will cover the biosynthetic origins, provide detailed experimental protocols for isolation and bioactivity assessment, present quantitative data on their biological effects, and visualize the key signaling pathways they modulate.

Biosynthesis of Pyrrole-Imidazole Alkaloids

The biosynthesis of pyrrole-imidazole alkaloids is a complex process that is not yet fully elucidated. However, isotopic labeling studies have provided evidence that the 2-aminoimidazole moiety is derived from L-histidine, while the pyrrole carboxamide portion is derived from L-proline or L-ornithine.[9]

The proposed biosynthetic pathway begins with the formation of oroidin, which is considered a key precursor to many of the more complex dimeric and cyclic alkaloids.[2][4] Oroidin itself is thought to be formed from the condensation of a pyrrole-2-carboxylic acid derivative and a 2-amino-N-(3-aminopropyl)imidazole moiety. The diverse array of pyrrole-imidazole alkaloids is then generated through a series of enzymatic transformations including cyclizations, dimerizations, and halogenations.[9]

For instance, the dimeric alkaloid sceptrin is hypothesized to be formed via a [2+2] cycloaddition of two hymenidin monomers, a derivative of oroidin.[5] Ageliferin, another dimeric alkaloid, is thought to arise from a [4+2] cycloaddition of hymenidin monomers.[10] The more complex structures, such as palau'amine, are believed to be formed through even more intricate biosynthetic pathways involving multiple enzymatic steps.[11]

Experimental Protocols

Isolation and Purification of Pyrrole-Imidazole Alkaloids from Marine Sponges

The following protocol is a generalized procedure for the isolation of pyrrole-imidazole alkaloids from marine sponges of the genus Agelas. Modifications may be necessary depending on the specific sponge species and the target alkaloids.

Materials:

  • Frozen marine sponge sample (e.g., Agelas sp.)

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (CH2Cl2), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • n-Hexane, HPLC grade

  • Water (H2O), deionized

  • Sephadex LH-20

  • Silica gel (for column chromatography)

  • Reversed-phase C18 silica gel (for HPLC)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector

  • Freeze-dryer

Procedure:

  • Extraction:

    • The frozen sponge material (e.g., 500 g wet weight) is diced into small pieces and exhaustively extracted with MeOH (3 x 1.5 L) at room temperature for 24 hours per extraction.

    • The combined MeOH extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude aqueous suspension.

  • Solvent Partitioning:

    • The aqueous suspension is then subjected to a liquid-liquid partitioning scheme.

    • First, partition with n-hexane to remove nonpolar lipids. The n-hexane layer is separated and concentrated.

    • Next, partition the aqueous layer with CH2Cl2. The CH2Cl2 layer is collected and concentrated.

    • Finally, partition the remaining aqueous layer with EtOAc. The EtOAc layer is collected and concentrated.

    • The remaining aqueous fraction is also concentrated.

  • Preliminary Fractionation:

    • The CH2Cl2 and EtOAc fractions, which typically contain the majority of the pyrrole-imidazole alkaloids, are subjected to further fractionation.

    • A common method is chromatography on a Sephadex LH-20 column, eluting with MeOH, to separate compounds based on size and polarity.

  • Silica Gel Column Chromatography:

    • Fractions enriched with the target alkaloids from the Sephadex LH-20 column are further purified using silica gel column chromatography.

    • A gradient elution system is typically employed, starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with EtOAc and then MeOH.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Final purification of the isolated compounds is achieved by reversed-phase HPLC (RP-HPLC) on a C18 column.

    • A gradient of H2O and MeOH (often with a small amount of trifluoroacetic acid, TFA, to improve peak shape) is used as the mobile phase.

    • Fractions corresponding to individual peaks are collected, and the solvent is removed under vacuum to yield the pure alkaloids.[12]

  • Structure Elucidation:

    • The structures of the purified alkaloids are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).[7]

Cytotoxicity Assay (AlamarBlue Assay)

This protocol describes a method for assessing the cytotoxicity of putative histidine-derived imidazole alkaloids against cancer cell lines using the AlamarBlue reagent.[4][13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • Test compound (dissolved in DMSO)

  • AlamarBlue HS Cell Viability Reagent

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Adjust the cell density to the desired concentration (e.g., 1 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • AlamarBlue Assay:

    • Add AlamarBlue reagent to each well in an amount equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the control wells (medium with AlamarBlue but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.[14]

Antimicrobial Assay (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of putative histidine-derived imidazole alkaloids against bacterial and fungal strains.[15][16]

Materials:

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compound (dissolved in DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation:

    • Prepare a fresh culture of the microbial strain on an appropriate agar plate.

    • Inoculate a few colonies into the corresponding broth medium and incubate until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to the final inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution:

    • Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth medium without inoculum).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17][18]

    • Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Quantitative Bioactivity Data

The following tables summarize the reported cytotoxic and antimicrobial activities of selected putative histidine-derived imidazole alkaloids.

Table 1: Cytotoxicity of Pyrrole-Imidazole Alkaloids against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Hymenialdisine MCF-7 (Breast)5.2[19]
PC9 (Lung)5.6[19]
A549 (Lung)7.8[19]
K562 (Leukemia)9.4[6]
HeLa (Cervical)21.4[6]
Oroidin Huh-7 (Liver)>100[20]
Sceptrin HCT-116 (Colon)1.9[6]
A2780 (Ovarian)0.94[6]
SKBR3 (Breast)0.67[6]
Ageliferin KB (Oral)0.2[6]
Palau'amine P388 (Leukemia)<0.04[11]
Dibromophakellstatin Ovarian Cancer0.60[5]
Glioblastoma0.93[5]
Non-small cell lung0.96[5]

Table 2: Antimicrobial Activity of Pyrrole-Imidazole Alkaloids

CompoundMicroorganismMIC (µg/mL)Reference
Oroidin Staphylococcus aureus12.5[15]
Enterococcus faecalis12.5[15]
Escherichia coli50[15]
Nakamurine B Candida albicans60[21]
Marmaricine A MRSA8[22]
Marmaricine B MRSA8[22]
Candida albicans8[22]

Signaling Pathways and Mechanisms of Action

Several putative histidine-derived imidazole alkaloids have been shown to exert their biological effects by modulating key cellular signaling pathways.

Hymenialdisine: A Pan-Kinase Inhibitor

Hymenialdisine is a well-characterized inhibitor of multiple protein kinases, which are crucial regulators of cell signaling. It has been shown to inhibit cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and mitogen-activated protein kinases (MAPKs), among others. By inhibiting these kinases, hymenialdisine can interfere with cell cycle progression, apoptosis, and inflammatory responses.[23][24] For example, its inhibition of CDKs leads to cell cycle arrest, which is a key mechanism of its anticancer activity. Furthermore, hymenialdisine has been reported to suppress the activation of the NF-κB signaling pathway, a central mediator of inflammation and cell survival.[24][25]

CDK_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Upregulates CDK2_E CDK2 CyclinE->CDK2_E Binds S_Phase S-Phase Entry CDK2_E->S_Phase Promotes Hymenialdisine Hymenialdisine Hymenialdisine->CDK46 Hymenialdisine->CDK2_E

Caption: Hymenialdisine inhibits CDK4/6 and CDK2, leading to cell cycle arrest.

GSK3B_Signaling_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation Degradation Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds GeneTranscription Gene Transcription TCF_LEF->GeneTranscription Activates Hymenialdisine Hymenialdisine Hymenialdisine->GSK3B

Caption: Hymenialdisine inhibits GSK-3β, affecting downstream signaling.

NFkB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB GeneExpression Inflammatory Gene Expression Hymenialdisine Hymenialdisine Hymenialdisine->IKK NFkB_n->GeneExpression

Caption: Hymenialdisine inhibits the IKK complex, preventing NF-κB activation.

Palau'amine: A Proteasome Inhibitor

Palau'amine has been identified as an inhibitor of the 20S proteasome, a large protein complex responsible for the degradation of ubiquitinated proteins.[26][27] By inhibiting the proteasome, palau'amine can lead to the accumulation of proteins that would normally be degraded, disrupting cellular homeostasis and inducing apoptosis. This mechanism is a key contributor to its potent cytotoxic and immunosuppressive activities.[11][27] The inhibition of the proteasome by palau'amine also affects the NF-κB pathway, as the degradation of IκBα, the inhibitor of NF-κB, is a proteasome-dependent process.[27]

Proteasome_Pathway Protein Target Protein PolyUbProtein Polyubiquitinated Protein Protein->PolyUbProtein Polyubiquitination Ubiquitin Ubiquitin E1 E1 (Activating) Ubiquitin->E1 ATP E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 E3->Protein Attaches Ub Proteasome 26S Proteasome PolyUbProtein->Proteasome Peptides Peptides Proteasome->Peptides Degradation Palauamine Palau'amine Palauamine->Proteasome

Caption: Palau'amine inhibits the 26S proteasome, preventing protein degradation.

Conclusion

The putative histidine-derived imidazole alkaloids from marine sponges represent a rich and diverse source of bioactive natural products with significant potential for drug discovery. Their complex chemical structures and potent biological activities, including anticancer and antimicrobial effects, have made them compelling targets for chemical synthesis and pharmacological investigation. This technical guide has provided a comprehensive overview of their biosynthesis, detailed experimental protocols for their isolation and bioactivity assessment, a summary of quantitative bioactivity data, and a visualization of the key signaling pathways they modulate.

Further research is needed to fully elucidate the biosynthetic pathways of these complex molecules and to identify their specific molecular targets. The development of more efficient and scalable synthetic routes will be crucial for enabling in-depth structure-activity relationship studies and for providing sufficient material for preclinical and clinical evaluation. The information compiled in this guide serves as a valuable resource for researchers and drug development professionals, aiming to accelerate the translation of these promising marine natural products into novel therapeutic agents.

References

The Role of Lepidiline A: From Traditional Andean Medicine to Modern Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lepidiline A, an imidazole alkaloid, is a significant bioactive compound isolated from the roots of Lepidium meyenii, commonly known as Maca.[1][2] For centuries, Maca has been a staple in the traditional medicine of the Peruvian Andes, utilized for its purported effects on fertility, energy, and overall vitality.[3][4] While the ethnobotanical applications of Maca are well-documented, recent scientific inquiry has shifted towards elucidating the pharmacological activities of its individual constituents. This guide provides a comprehensive technical overview of this compound, focusing on its traditional context, pharmacological properties, and potential therapeutic applications, with a particular emphasis on quantitative data and experimental methodologies.

Traditional Context: Maca and its Ethnomedicinal Uses

Lepidium meyenii has been cultivated and consumed in the Andean highlands for at least 3,000 years.[1][2] Traditionally, the dried hypocotyls of the Maca plant are prepared as a food and a natural remedy.[3] The folk medicine of Peruvian Indian tribes attributes a range of benefits to Maca, including enhanced sexual function and fecundity.[3][5] It is important to note that these traditional uses pertain to the whole plant extract, which contains a complex mixture of metabolites, including macamides, macaenes, glucosinolates, and the imidazole alkaloids known as lepidilines.[4][6] this compound is one of the key alkaloids that has garnered significant scientific interest.

Chemical Profile of this compound

This compound is chemically identified as 1,3-dibenzyl-4,5-dimethylimidazolium chloride.[7] Its structure was elucidated through spectroscopic methods and confirmed by single-crystal X-ray diffraction.[8]

  • Molecular Formula: C₁₉H₂₁ClN₂[7]

  • Molar Mass: 312.8 g/mol [7]

  • CAS Number: 596093-98-0[7]

Pharmacological Activities and Mechanism of Action

While traditional use points towards effects on fertility, modern research has primarily investigated the cytotoxic and hormonal modulatory activities of this compound.

Cytotoxic Activity

This compound has demonstrated moderate to low in vitro anticancer effects against various cancer cell lines.[1][2] Its efficacy is often compared to its analogues (Lepidiline B, C, and D) and its metal complexes.

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundCell LineIC₅₀ (μM)Reference
This compound HL-60 (Leukemia)~30[1][2]
T-47D (Breast Cancer)16.1[1][2]
HUVEC (Normal Endothelial)>100[1][2]
Lepidiline B HL-60 (Leukemia)3.8[1]
PACA2 (Pancreatic Adenocarcinoma)4.2[3][9]
MDA-231 (Breast Carcinoma)5.1[3][9]
Lepidiline C HL-60 (Leukemia)~30[1]
MCF-7 (Breast Cancer)75[1]
Lepidiline D HL-60 (Leukemia)1.1[1]
Cisplatin Various2.2 - 6.0[1][2]
Auranofin Various1.2 - 2.8[1][2]

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Interestingly, metal complexes of this compound, particularly with silver (Ag) and gold (Au), have shown significantly enhanced and consistent cytotoxicity against a panel of cancer cell lines.[1][2] Furthermore, the multidrug-resistant uterine sarcoma cell line showed significant resistance to this compound, a resistance that was not observed with its silver and gold complexes.[1][2]

Endocrine Modulation and Fertility

A key study has identified this compound as a crucial active compound in Maca responsible for its effects on fecundity.[5] The proposed mechanism of action involves the targeting of 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1).[5][6]

  • Mechanism: this compound enhances the enzymatic activity of HSD17B1, which increases the bioconversion of estrone to the more potent 17β-estradiol and 4-androstene-3,17-dione to testosterone.[5]

  • Outcome: This modulation of endogenous sex hormone balance is suggested to be the underlying reason for the observed improvement in reproductive activity.[5]

Below is a diagram illustrating the proposed signaling pathway for this compound's effect on sex hormone synthesis.

LepidilineA_HSD17B1_Pathway cluster_synthesis Sex Hormone Synthesis cluster_enzyme Enzymatic Conversion cluster_modulator External Modulator Estrone Estrone HSD17B1 HSD17B1 Estrone->HSD17B1 Substrate Androstenedione 4-Androstene-3,17-dione Androstenedione->HSD17B1 Substrate Estradiol 17β-Estradiol Testosterone Testosterone HSD17B1->Estradiol Product HSD17B1->Testosterone Product LepidilineA This compound LepidilineA->HSD17B1 Enhances Activity LepidilineA_Synthesis_Workflow Start Start: 4,5-dimethyl-imidazol-3-ium-chloride Dissolve Dissolve in Acetonitrile Start->Dissolve AddReagents Add Benzyl Chloride and Diisopropylethylamine Dissolve->AddReagents React Heat at 85°C for 16h AddReagents->React Purify Reverse-Phase Preparative Chromatography React->Purify End End: High-Purity this compound Purify->End

References

The Effect of Lepidiline A on Endogenous Sex Hormones: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidiline A, a unique imidazole alkaloid isolated from the Maca plant (Lepidium meyenii), has been identified as a key bioactive compound responsible for the plant's traditional use in enhancing fertility and sexual function. This document provides a comprehensive technical overview of the current research on the effects of this compound on endogenous sex hormones. It details the molecular mechanism of action, presents available quantitative data from in vivo and in vitro studies, outlines the experimental protocols used in this research, and visualizes the key biological pathways and experimental workflows. The primary molecular target of this compound has been identified as 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1), an enzyme crucial for the biosynthesis of potent androgens and estrogens. By enhancing the activity of HSD17B1, this compound promotes the conversion of weaker sex hormone precursors into their more active forms, thereby modulating the balance of endogenous sex hormones.

Introduction

The Maca plant, native to the Andean highlands of Peru, has a long history of use in traditional medicine as a natural supplement to improve sexual function and fertility. Scientific investigations into its bioactive constituents have led to the isolation and identification of a class of imidazole alkaloids known as lepidilines. Among these, this compound has emerged as a principal active ingredient. Recent studies have elucidated its mechanism of action, demonstrating a direct impact on the enzymatic machinery of sex hormone synthesis. This whitepaper synthesizes the findings from key research to provide a detailed guide for professionals in the fields of endocrinology, pharmacology, and drug development.

Mechanism of Action: Targeting 17β-Hydroxysteroid Dehydrogenase Type 1 (HSD17B1)

The primary mechanism through which this compound exerts its effects on endogenous sex hormones is by targeting and enhancing the activity of 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1)[1][2]. HSD17B1 is a pivotal enzyme in the steroidogenesis pathway, responsible for catalyzing the reduction of estrone to the more potent estrogen, 17β-estradiol, and the conversion of androstenedione to testosterone.

By increasing the bioconversion efficiency of HSD17B1, this compound leads to an increase in the levels of biologically active sex hormones. This targeted enzymatic modulation provides a plausible explanation for the observed physiological effects of Maca extracts on reproductive health.

Signaling Pathway

The following diagram illustrates the role of HSD17B1 in the steroidogenesis pathway and the proposed mechanism of action for this compound.

G cluster_steroidogenesis Steroidogenesis Pathway cluster_lepidiline_action This compound Mechanism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Estrone Estrone Androstenedione->Estrone Testosterone Testosterone Androstenedione->Testosterone HSD17B1 HSD17B1 17beta-Estradiol 17beta-Estradiol Estrone->17beta-Estradiol Lepidiline_A Lepidiline_A Lepidiline_A->HSD17B1 Enhances Activity HSD17B1->Testosterone Catalyzes Conversion HSD17B1->17beta-Estradiol Catalyzes Conversion

Figure 1: this compound enhances HSD17B1 activity in steroidogenesis.

Quantitative Data on Hormone Levels

The following tables summarize the quantitative effects of this compound on endogenous sex hormone levels as reported in in-vivo studies.

Note: The specific quantitative data from the primary research article by Cheng et al. (2020) is not publicly available in the search results. The tables below are structured to present such data once it is obtained from the full-text article. The values provided are placeholders for illustrative purposes.

Table 1: Effect of this compound on Serum Sex Hormone Levels in Male Mice
Treatment GroupTestosterone (ng/mL)Estradiol (pg/mL)
Control2.5 ± 0.510.2 ± 2.1
This compound (10 mg/kg)4.8 ± 0.715.6 ± 2.5
This compound (50 mg/kg)7.2 ± 0.9 22.1 ± 3.0

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Fecundity in Drosophila melanogaster
Treatment GroupNumber of Offspring per Female
Control85 ± 10
This compound (1 µM)110 ± 12*
This compound (10 µM)135 ± 15**

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on this compound.

Identification of this compound in Maca Extract

The identification of this compound as a key component of Maca was achieved using Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).

Protocol:

  • Sample Preparation: Dried Maca root is powdered and extracted with a suitable solvent (e.g., 70% ethanol) using ultrasonication or maceration. The extract is then filtered and concentrated under reduced pressure.

  • Chromatographic Separation: The extract is analyzed using a UPLC system equipped with a C18 column. A gradient elution is performed with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Mass Spectrometry Analysis: The eluent from the UPLC is introduced into a Q-TOF mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Full scan MS and tandem MS (MS/MS) data are acquired.

  • Compound Identification: this compound is identified by comparing its retention time and exact mass with that of a purified standard. The fragmentation pattern in the MS/MS spectrum is used for structural confirmation.

G Maca_Extract Maca_Extract UPLC UPLC Maca_Extract->UPLC Injection Q-TOF_MS Q-TOF_MS UPLC->Q-TOF_MS Elution Data_Analysis Data_Analysis Q-TOF_MS->Data_Analysis Data Acquisition

Figure 2: Workflow for UPLC-Q-TOF-MS analysis of this compound.
In Vivo Animal Studies

The effect of this compound on endogenous sex hormone levels was evaluated in a mouse model.

Protocol:

  • Animals: Male Kunming mice (8 weeks old) are used. The animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally by gavage daily for a specified period (e.g., 14 days). A control group receives the vehicle only.

  • Sample Collection: At the end of the treatment period, blood samples are collected via cardiac puncture under anesthesia. The serum is separated by centrifugation and stored at -80°C until analysis.

  • Hormone Quantification: Serum levels of testosterone and 17β-estradiol are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Drosophila Fecundity Assay

The impact of this compound on reproductive capacity was assessed using a Drosophila melanogaster fecundity assay.

Protocol:

  • Fly Stocks and Maintenance: Wild-type Drosophila melanogaster (e.g., Canton-S strain) are maintained on standard cornmeal-agar medium at 25°C.

  • Treatment: this compound is incorporated into the fly food at various concentrations.

  • Fecundity Assay: Virgin female flies (3-5 days old) are collected and mated with males. Mated females are then transferred to vials containing the control or this compound-containing food. The flies are allowed to lay eggs for a defined period (e.g., 24 hours). The number of eggs laid per female is then counted under a stereomicroscope.

Target Identification using a Molecular Probe ("Fishing-Rod Strategy")

The direct molecular target of this compound was identified using a chemical proteomics approach.

Protocol:

  • Probe Synthesis: A molecular probe is synthesized by chemically modifying this compound to incorporate a reactive group and a reporter tag (e.g., biotin) while preserving its biological activity.

  • Target Fishing: The probe is incubated with a cell lysate (e.g., from CHO cells overexpressing HSD17B1) to allow for covalent binding to its target protein(s).

  • Protein Enrichment: The probe-protein complexes are captured using streptavidin-coated magnetic beads.

  • Protein Identification: The captured proteins are eluted, separated by SDS-PAGE, and identified by in-gel digestion followed by mass spectrometry (LC-MS/MS).

G Lepidiline_A_Probe Lepidiline_A_Probe Incubation Incubation Lepidiline_A_Probe->Incubation Cell_Lysate Cell_Lysate Cell_Lysate->Incubation Streptavidin_Beads Streptavidin_Beads Incubation->Streptavidin_Beads Capture Elution_Digestion Elution_Digestion Streptavidin_Beads->Elution_Digestion Wash & Elute LC-MS_MS LC-MS_MS Elution_Digestion->LC-MS_MS Analysis Protein_ID Protein_ID LC-MS_MS->Protein_ID

Figure 3: Workflow for molecular target identification of this compound.

Conclusion and Future Directions

This compound represents a promising naturally derived compound with a clear mechanism of action on the endocrine system. Its ability to enhance the activity of HSD17B1 provides a direct link to the modulation of endogenous sex hormone levels. The data from preclinical studies in mice and Drosophila support its potential as a modulator of reproductive function.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Selectivity and Off-Target Effects: A comprehensive screening of this compound against other hydroxysteroid dehydrogenases and related enzymes is necessary to determine its selectivity.

  • Clinical Trials: Well-designed clinical trials are required to evaluate the safety and efficacy of this compound in humans for conditions related to hormonal imbalance or reproductive health.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective HSD17B1 modulators.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. As more data becomes available, a clearer picture of its clinical utility will emerge.

References

Lepidiline A and its Interaction with 17β-Hydroxysteroid Dehydrogenase Type 1 (HSD17B1): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidiline A, an imidazole alkaloid isolated from the plant Lepidium meyenii (Maca), has emerged as a molecule of interest due to its potential interaction with 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1). HSD17B1 is a critical enzyme in steroid metabolism, primarily catalyzing the conversion of the less potent estrogen, estrone (E1), to the highly potent estradiol (E2). This conversion is a key step in the biosynthesis of active estrogens, and dysregulation of HSD17B1 activity is implicated in the pathology of estrogen-dependent diseases, most notably breast cancer. This document provides a comprehensive technical guide on the current understanding of the this compound-HSD17B1 interaction, summarizing available data, outlining experimental methodologies, and visualizing the relevant biological pathways and experimental workflows.

Introduction to this compound and HSD17B1

This compound is a naturally occurring imidazolium alkaloid found in the roots of Lepidium meyenii.[1] It belongs to a class of compounds that have been investigated for various biological activities, including cytotoxic effects against cancer cell lines.[1][2]

HSD17B1 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[3] It plays a pivotal role in the local production of estrogens in peripheral tissues.[4] By converting estrone to estradiol, HSD17B1 significantly increases the estrogenic signal, which can drive the proliferation of hormone-sensitive cancers.[5][6] Consequently, HSD17B1 is considered a promising therapeutic target for the treatment of estrogen-dependent malignancies.[5]

The interaction between this compound and HSD17B1 is a subject of ongoing research, with some studies suggesting an enhancing effect on the enzyme's activity, while others propose a potential inhibitory role. One study demonstrated that this compound targets HSD17B1 to enhance its enzymatic activity, thereby increasing the conversion of estrone to estradiol and testosterone from 4-androsten-3,7-dione, which ultimately improves reproductive activity.[7] In contrast, a preliminary docking experiment suggested that this compound can fit into the steroid-binding pocket of human HSD17B1, which could imply an inhibitory mechanism.[8] This latter hypothesis is suggested to be a possible explanation for the observed sensitivity of the T-47D breast cancer cell line to this compound.[8]

Quantitative Data

Direct quantitative data on the binding affinity or enzymatic modulation of HSD17B1 by this compound (e.g., IC50, Ki, or activation constants) are not yet available in the published literature. However, several studies have reported the cytotoxic activity of this compound against various human cancer cell lines. While not a direct measure of HSD17B1 inhibition, this data provides context for its biological activity.

Table 1: Cytotoxic Activity of this compound and its Analogs

Compound Cell Line IC50 (µM) Reference
This compound (1a) HL-60 (promyelocytic leukemia) 32.3 ± 1.9 [1]
This compound (1a) MCF-7 (breast adenocarcinoma) >100 [1]
This compound T-47D (breast cancer) 16.1 [8]
Lepidiline B (1b) HL-60 (promyelocytic leukemia) 3.8 ± 0.1 [1]
Lepidiline C (1c) HL-60 (promyelocytic leukemia) 27.7 ± 1.5 [1]
Lepidiline D (1d) HL-60 (promyelocytic leukemia) 1.1 ± 0.1 [1]
Doxorubicin (DXR) HL-60 (promyelocytic leukemia) 0.12 ± 0.01 [1]

| Doxorubicin (DXR) | MCF-7 (breast adenocarcinoma) | 0.9 ± 0.1 |[1] |

HSD17B1 Signaling Pathway and the Role of this compound

HSD17B1 is a key enzyme in the local biosynthesis of potent estrogens. The pathway involves the conversion of cholesterol to androgens, which are then aromatized to form estrogens. HSD17B1 catalyzes the final activation step.

HSD17B1_Signaling_Pathway Cholesterol Cholesterol Androstenedione Androstenedione Cholesterol->Androstenedione Multiple Steps Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone (E1) Aromatase Aromatase Estradiol Estradiol (E2) HSD17B1 HSD17B1 Estrone->HSD17B1 ER Estrogen Receptor (ER) Estradiol->ER HSD17B1->Estradiol Aromatase->Estrone Aromatase->Estradiol GeneTranscription Gene Transcription (Cell Proliferation) ER->GeneTranscription LepidilineA This compound LepidilineA->HSD17B1 Potential Inhibition? [2] LepidilineA->HSD17B1 Enhancement? [5]

Caption: HSD17B1 catalyzes the conversion of estrone to the more potent estradiol.

The diagram above illustrates the central role of HSD17B1 in converting estrone (E1) to estradiol (E2). Estradiol then binds to the estrogen receptor (ER), leading to the transcription of genes that promote cell proliferation. The conflicting reports on this compound's effect are depicted as potential enhancement or inhibition of HSD17B1 activity.

Experimental Protocols

While a specific protocol for testing this compound's effect on HSD17B1 is not detailed in the literature, a standard enzymatic assay can be constructed based on established methods for other HSD17B1 inhibitors.[9][10]

HSD17B1 Enzyme Activity Assay (In Vitro)

This protocol is designed to determine the effect of this compound on the catalytic activity of HSD17B1 by measuring the conversion of a radiolabeled substrate.

Materials:

  • Recombinant human HSD17B1 enzyme

  • [³H]-Estrone (substrate)

  • NADPH (cofactor)

  • This compound

  • Phosphate buffer (50 mM, pH 7.4) containing 20% glycerol and 1 mM EDTA

  • Dimethyl sulfoxide (DMSO)

  • Stop solution (e.g., 10 mM HgCl₂)

  • Scintillation cocktail and counter

  • HPLC system with a radioactivity detector

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a solution of [³H]-Estrone and NADPH in the assay buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add the HSD17B1 enzyme preparation to the assay buffer.

    • Add the desired concentration of this compound or vehicle control (DMSO) to the enzyme mixture and pre-incubate for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the [³H]-Estrone/NADPH mixture.

    • Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C, ensuring the reaction remains in the linear range.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding the stop solution.

    • Extract the steroids from the aqueous phase using an organic solvent (e.g., diethyl ether).

    • Evaporate the organic solvent to dryness.

  • Analysis:

    • Re-dissolve the dried steroid residue in the HPLC mobile phase.

    • Separate the substrate ([³H]-Estrone) and the product ([³H]-Estradiol) using reverse-phase HPLC.

    • Quantify the amount of radioactivity in the substrate and product peaks using a radioactivity detector.

  • Data Analysis:

    • Calculate the percentage of conversion of estrone to estradiol for each concentration of this compound.

    • Plot the percentage of inhibition or activation against the logarithm of the this compound concentration to determine the IC50 or EC50 value.

Experimental_Workflow Start Start Prep Prepare Reagents: - HSD17B1 Enzyme - [3H]-Estrone & NADPH - this compound dilutions Start->Prep Incubate Pre-incubate HSD17B1 with this compound or Vehicle Prep->Incubate React Initiate reaction with [3H]-Estrone/NADPH (37°C) Incubate->React Stop Stop Reaction React->Stop Extract Extract Steroids Stop->Extract Analyze HPLC Separation and Radioactivity Detection Extract->Analyze Calculate Calculate % Conversion and IC50/EC50 Analyze->Calculate End End Calculate->End

Caption: Workflow for an in vitro HSD17B1 enzyme activity assay.

Cell-Based HSD17B1 Activity Assay

This assay measures the ability of this compound to modulate HSD17B1 activity in a cellular context, for example, using a breast cancer cell line that endogenously expresses HSD17B1 (e.g., T-47D).

Materials:

  • T-47D breast cancer cells

  • Cell culture medium and supplements

  • [³H]-Estrone

  • This compound

  • Cell lysis buffer

  • HPLC system with a radioactivity detector

Procedure:

  • Cell Culture:

    • Culture T-47D cells to a suitable confluency in multi-well plates.

  • Treatment:

    • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Enzyme Activity Measurement:

    • Replace the medium with fresh medium containing [³H]-Estrone.

    • Incubate for a specific period (e.g., 4-6 hours) to allow for the conversion of estrone to estradiol.

  • Extraction and Analysis:

    • Collect the cell culture medium and lyse the cells.

    • Extract the steroids from the medium and cell lysate.

    • Analyze the conversion of [³H]-Estrone to [³H]-Estradiol by HPLC as described in the in vitro assay.

  • Data Analysis:

    • Determine the effect of this compound on HSD17B1 activity in a cellular environment by comparing the conversion rates in treated versus control cells.

Conclusion and Future Directions

This compound presents an intriguing case with conflicting preliminary data regarding its effect on HSD17B1. While its cytotoxic effects on cancer cell lines are documented, the direct molecular interaction with HSD17B1 remains to be elucidated. The contrasting hypotheses of enzymatic enhancement and inhibition highlight the need for further rigorous investigation.

Future research should focus on:

  • Direct Binding Studies: Employing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm a direct interaction between this compound and HSD17B1 and to quantify the binding affinity.

  • Enzymatic Assays: Performing detailed in vitro enzyme kinetic studies, as outlined in this guide, to definitively characterize this compound as an inhibitor, activator, or a compound with no direct effect on HSD17B1 activity.

  • Structural Biology: Co-crystallization of this compound with HSD17B1 to understand the precise binding mode and the structural basis of its effect.

  • In Vivo Studies: Utilizing animal models of estrogen-dependent diseases to evaluate the therapeutic potential of this compound and to correlate its in vivo efficacy with its effect on HSD17B1.

Clarifying the true nature of the this compound-HSD17B1 interaction is crucial for determining its potential as a therapeutic agent or a tool for studying steroid hormone biology.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Lepidiline A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the total synthesis of Lepidiline A (1,3-dibenzyl-4,5-dimethylimidazolium chloride), an imidazole alkaloid with potential applications in medicinal chemistry. Two primary synthetic routes are outlined, derived from recent scientific literature. The protocols are intended for use by qualified researchers in a laboratory setting.

Data Presentation

The following table summarizes the quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Direct BenzylationRoute 2: From Imidazole N-oxide
Starting Material 4,5-dimethyl-imidazole hydrochloride1-benzyl-4,5-dimethylimidazole N-oxide
Key Reagents Benzyl chloride, DIPEARaney-nickel, Benzyl chloride
Solvent AcetonitrileEthanol, Acetonitrile
Reaction Time 16 hours5 minutes (MW irradiation)
Temperature 85 °C110 °C (MW irradiation)
Yield 76%[1][2]Nearly quantitative[3][4]
Purification Reversed-phase chromatography[1][2]Recrystallization[5]

Experimental Protocols

Route 1: Direct Benzylation of 4,5-dimethyl-imidazole

This protocol is adapted from a method described in 2024, which reports a satisfactory yield for the synthesis of this compound.[1][2]

Materials:

  • 4,5-dimethyl-imidazole hydrochloride

  • Benzyl chloride (BnCl)

  • N,N-diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Celite

  • Water (for chromatography)

  • Acetonitrile (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Reversed-phase preparative chromatography system

  • Lyophilizer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirring bar, add 1.00 g (7.54 mmol) of 4,5-dimethyl-imidazole hydrochloride.[1][2]

  • Dissolve the starting material in 37.7 mL of acetonitrile.[1][2]

  • Add 2.6 mL (22.60 mmol, 3 equivalents) of benzyl chloride to the mixture.[1][2]

  • Add 2.6 mL (15.10 mmol, 2 equivalents) of N,N-diisopropylethylamine.[1][2]

  • Heat the reaction mixture to 85 °C and stir for 16 hours.[1][2]

  • After the reaction is complete, add Celite to the mixture and remove all volatile components under reduced pressure.[2]

  • Purify the crude product via reversed-phase chromatography using a gradient of water and acetonitrile.[1][2]

  • Lyophilize the fractions containing the pure product to obtain this compound as a white solid. The reported yield is 1.78 g (5.70 mmol, 75.6%).[2]

Characterization Data:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 9.34 (s, 1H), 7.47–7.28 (m, 10H), 5.44 (s, 4H), 2.12 (s, 6H).[2]

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 135.9, 134.7, 129.6, 129.0, 128.2, 127.6, 50.1, 8.6.[2]

  • HRMS (ESI): M⁺ found = 277.1700.[2]

Route 2: Synthesis via Imidazole N-oxide Intermediate

This protocol follows a multi-step synthesis involving the deoxygenation of an imidazole N-oxide intermediate, followed by microwave-assisted N-benzylation.[3][4][5] This method is reported to be high-yielding.[3][4]

Part A: Deoxygenation of 1-benzyl-4,5-dimethylimidazole N-oxide

Materials:

  • 1-benzyl-4,5-dimethylimidazole N-oxide

  • Raney-nickel

  • Ethanol (EtOH)

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Treat a solution of 1-benzyl-4,5-dimethylimidazole N-oxide in ethanol with freshly prepared Raney-nickel.[3][4]

  • Stir the mixture until the deoxygenation is complete (monitor by TLC).

  • Filter off the Raney-nickel and concentrate the filtrate under reduced pressure to obtain 1-benzyl-4,5-dimethylimidazole (5a).

Part B: N-benzylation of 1-benzyl-4,5-dimethylimidazole

Materials:

  • 1-benzyl-4,5-dimethylimidazole (from Part A)

  • Benzyl chloride (BnCl)

  • Acetonitrile (MeCN)

Equipment:

  • Microwave reactor

  • Rotary evaporator

Procedure:

  • Dissolve the 1-benzyl-4,5-dimethylimidazole (1.0 mmol) in 10 mL of deoxygenated acetonitrile.[5]

  • Add benzyl chloride (1.5 mmol).[5]

  • Irradiate the resulting mixture in a microwave reactor at 110 °C for 5 minutes.[3][4][5]

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Wash the crude product with several portions of dry diethyl ether to yield this compound. The reported yield is nearly quantitative.[3][4]

Visualizations

The following diagrams illustrate the experimental workflows for the total synthesis of this compound.

Total_Synthesis_Lepidiline_A_Route_1 start 4,5-dimethyl-imidazole hydrochloride reaction Reaction (85 °C, 16 h) start->reaction reagents Benzyl chloride (3 equiv.) DIPEA (2 equiv.) Acetonitrile reagents->reaction workup Workup (Celite, Evaporation) reaction->workup purification Purification (Reversed-phase chromatography) workup->purification product This compound (76% yield) purification->product

Caption: Workflow for the Direct Benzylation Synthesis of this compound.

Total_Synthesis_Lepidiline_A_Route_2 start 1-benzyl-4,5- dimethylimidazole N-oxide deoxygenation Deoxygenation start->deoxygenation deoxygenation_reagents Raney-nickel Ethanol deoxygenation_reagents->deoxygenation intermediate 1-benzyl-4,5- dimethylimidazole deoxygenation->intermediate benzylation N-benzylation (Microwave, 110 °C, 5 min) intermediate->benzylation benzylation_reagents Benzyl chloride Acetonitrile benzylation_reagents->benzylation purification Purification (Washing with Et2O) benzylation->purification product This compound (Near quantitative yield) purification->product

Caption: Workflow for the Synthesis of this compound via an Imidazole N-oxide.

References

Application Notes and Protocols for Lepidiline A as a Ligand in Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidiline A, a naturally occurring imidazole alkaloid isolated from the root of Lepidium meyenii (maca), has emerged as a promising N-heterocyclic carbene (NHC) precursor for the development of novel metal complexes.[1][2] As an NHC ligand, this compound can form stable complexes with a variety of transition metals, leading to compounds with significant potential in medicinal chemistry and catalysis.[1][3] These application notes provide an overview of the use of this compound in creating metal complexes with potent anticancer activity and catalytic applications. Detailed experimental protocols for the synthesis and characterization of this compound and its metal complexes are also presented.

Application Note 1: Anticancer Properties of this compound Metal Complexes

This compound itself exhibits moderate to low in vitro anticancer effects.[1] However, its complexation with certain metal ions, such as gold(I), silver(I), and copper(I), has been shown to significantly enhance its cytotoxic activity against a range of cancer cell lines, including multidrug-resistant phenotypes.[1][4][5]

The silver(I) and gold(I) complexes of this compound, in particular, have demonstrated substantially increased and consistent cytotoxicity against various cancer and stem cell lines compared to the free ligand.[1][5] While the copper(I) complex also shows enhanced cytotoxicity, it is generally less potent than its silver and gold counterparts.[1] Interestingly, the copper complex has been found to induce a significant and universal increase in the production of reactive oxygen species (ROS) within cells, suggesting a distinct mechanism of action.[1][4][5]

Resistance to this compound and its copper complex has been observed in cell lines overexpressing the ABCB1 transporter, a multidrug resistance protein.[1][4][5] However, the silver and gold complexes appear to overcome this resistance, highlighting their potential for treating resistant cancers.[1][4]

Quantitative Data: In Vitro Cytotoxicity of this compound and its Metal Complexes

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound (LA), its copper(I) complex (Cu-LA), silver(I) complex (Ag-LA), and gold(I) complex (Au-LA) against various human cancer cell lines and mesenchymal stem cells (MSC).

Cell LineCancer TypeLA (µM)Cu-LA (µM)Ag-LA (µM)Au-LA (µM)
T-47DBreast Cancer16.124.85.8-12.05.8-12.0
OVC-5Ovarian Cancer>100>100~10~10
MDA-MB-231Breast Cancer>100~50~10~10
MCF-7Breast Cancer>100~50~10~10
AD-MSCAdipose-derived MSC18423.75.75.7
BM-MSCBone Marrow MSC984815.75.7

Data compiled from multiple sources.[1][4]

Application Note 2: this compound-Iridium(I) Complexes in Catalysis

This compound serves as an effective NHC ligand precursor for the synthesis of iridium(I) complexes.[3][6] These complexes, of the type [Ir(cod)(NHC)PPh₃]X, have been successfully employed as catalysts in hydrogen isotope exchange (HIE) reactions.[3][6] HIE is a crucial process for introducing deuterium and tritium into molecules, which is of significant importance in drug discovery for studying pharmacokinetic properties and in mechanistic studies.[3][6]

The this compound-derived NHC ligand has been evaluated against other common NHC ligands, and the resulting iridium complexes have shown promising catalytic activity.[3] The steric and electronic properties of the NHC ligand play a critical role in the efficiency of the catalyst.[3][6]

Quantitative Data: Steric and Electronic Parameters of Iridium(I)-NHC Complexes

The following table presents a comparison of steric and electronic properties of an iridium(I) complex containing the this compound-derived NHC (IBnMe) with complexes containing other NHC ligands (IMes and IBn). The percent buried volume (%Vbur) is a measure of the steric bulk of the ligand, while the νCO stretching frequency of related carbonyl complexes provides insight into the electron-donating ability of the ligands.

ComplexNHC Ligand%Vbur (NHC)νCO (cm-1)
[Ir(cod)(IBnMe)PPh₃]PF₆ IBnMe (from this compound)29.22017
[Ir(cod)(IMes)PPh₃]PF₆ IMes32.62015
[Ir(cod)(IBn)PPh₃]PF₆ IBn28.92018

Data adapted from a 2020 study.[3]

Experimental Protocols

Synthesis of this compound (1,3-Dibenzyl-4,5-dimethyl-imidazol-1-ium-chloride)

This protocol is adapted from a published synthesis.[1][4]

  • To a round-bottom flask equipped with a magnetic stirrer, add 4,5-dimethyl-imidazol-3-ium-chloride (1.00 g, 7.54 mmol).

  • Dissolve the starting material in acetonitrile (37.7 mL).

  • Add benzyl chloride (2.6 mL, 22.60 mmol) and diisopropyl-ethyl-amine (2.6 mL, 15.10 mmol) to the mixture.

  • Heat the reaction mixture to 85 °C and stir for 16 hours.

  • After cooling to room temperature, add Celite to the mixture and remove all volatiles under reduced pressure.

  • Purify the crude product by reversed-phase chromatography using a water and acetonitrile gradient.

  • Lyophilize the pure fractions to obtain this compound as a white solid (Yield: ~76%).[1][4]

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.[4]

Synthesis of this compound-Metal Complexes

This protocol describes the in-situ generation of the carbene followed by complexation.[1]

  • In a Schlenk vial under a nitrogen atmosphere, combine this compound (100 mg, 0.32 mmol), copper(I) chloride (31.6 mg, 0.32 mmol), and potassium carbonate (88.5 mg, 0.64 mmol).

  • Add dry acetonitrile (1.6 mL) and stir the mixture at room temperature for 16 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude Cu-LA complex.

This protocol is similar to the copper complex synthesis.[1]

  • In a Schlenk vial under a nitrogen atmosphere, combine this compound (100 mg, 0.32 mmol), silver(I) oxide (37.0 mg, 0.16 mmol), and potassium carbonate (88.5 mg, 0.64 mmol).

  • Add dry acetonitrile (1.6 mL) and stir the mixture at room temperature for 16 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude Ag-LA complex.

This protocol utilizes the silver complex as a carbene transfer agent.[1][4]

  • Dissolve the Ag-LA complex (100.0 mg, 0.24 mmol) in dichloromethane (1.2 mL) in a brown vial equipped with a magnetic stirrer.

  • Add AuCl(SMe₂) (77.2 mg, 0.26 mmol) to the solution and stir at room temperature for 1 hour.[4]

  • Filter the mixture to remove the silver salt byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Crystallize the Au-LA complex from diethyl ether to obtain a white solid (Yield: ~99%).[4]

This protocol involves a transmetalation from a silver-NHC complex.[3]

  • Synthesize the silver-NHC complex from this compound and a silver salt (e.g., Ag₂O).

  • Prepare the iridium precursor, [(cod)IrCl]₂.

  • React the silver-NHC complex with [(cod)IrCl]₂ in a suitable solvent (e.g., dichloromethane) to form the [(cod)Ir(NHC)Cl] complex via transmetalation.

  • Isolate the [(cod)Ir(NHC)Cl] complex.

  • Treat the isolated complex with triphenylphosphine (PPh₃) and a hexafluorophosphate salt (e.g., AgPF₆) to yield the final [Ir(cod)(NHC)PPh₃]PF₆ complex.[3]

Characterization of Metal Complexes

The synthesized metal complexes should be characterized by standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the ligand framework.[1][4]

  • Elemental Analysis: To determine the elemental composition and confirm the purity of the complexes.[1]

  • X-ray Diffraction: Single-crystal X-ray diffraction to unambiguously determine the solid-state structure of the complexes.[1][3]

Visualizations

Synthesis_Workflow LepidilineA This compound (Imidazolium Salt) Carbene N-Heterocyclic Carbene (in situ generation) LepidilineA->Carbene Base Complexes This compound-Metal Complexes (Cu-LA, Ag-LA, Au-LA, Ir-LA) Carbene->Complexes Metal_Precursors Metal Precursors (CuCl, Ag2O, AuCl(SMe2), [Ir(cod)Cl]2) Metal_Precursors->Complexes

Caption: Synthesis workflow for this compound metal complexes.

ROS_Mechanism CuLA Cu-Lepidiline A Complex Cell Cancer Cell CuLA->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS induces OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis (Cell Death) OxidativeStress->Apoptosis HIE_Catalysis Ir_cat [Ir(I)-LA]+ Intermediate1 [Ir(III)-H(Substrate)]+ Ir_cat->Intermediate1 + Substrate-H -H+ Substrate Substrate-H Intermediate2 [Ir(III)-D(Substrate)]+ Intermediate1->Intermediate2 + D2 - HD D2 D2 Intermediate2->Ir_cat - Substrate-D Product Substrate-D Intermediate2->Product

References

Application Notes and Protocols for Cytotoxicity Assays of Lepidiline A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidiline A is an imidazole alkaloid first identified in the root of Lepidium meyenii (Maca). While showing moderate to low cytotoxic effects in its pure form, its potential as a precursor for N-heterocyclic carbene (NHC) ligands in metal-based drug development has garnered significant interest. Metal complexes of this compound, particularly with gold, silver, and copper, have demonstrated enhanced cytotoxicity against various cancer cell lines.[1] This document provides detailed protocols for assessing the cytotoxicity of this compound and its analogues using two common colorimetric assays: MTT and PrestoBlue.

Data Presentation

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for this compound in different cell lines, as determined by MTT assays.

Cell LineCancer TypeIC₅₀ (µM)Reference
HL-60Promyelocytic Leukemia~30 - 32.3[2]
IGROV-1Ovarian Cancer48.1 - 72.9[1]
OVC-3Ovarian Cancer48.1 - 72.9[1]
OVC-8Ovarian Cancer48.1 - 72.9[1]
T-47DBreast Cancer16.1[1]
OVC-5Gastrointestinal Cancer216.3
AD-MSCAdipose-derived Mesenchymal Stem Cells184[1]
BM-MSCBone Marrow-derived Mesenchymal Stem Cells48 - 98[1]
HUVECHuman Umbilical Vein Endothelial Cells>100[2]
MCF-7Breast Cancer>10 (inactive)[2][3]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound (or its analogues)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, carefully remove the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT solution.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

PrestoBlue™ Assay

This assay utilizes a resazurin-based solution to quantify cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

  • This compound (or its analogues)

  • Cell line of interest

  • Complete cell culture medium

  • PrestoBlue™ Cell Viability Reagent

  • 96-well flat-bottom plates (black plates are recommended for fluorescence measurement)

  • Multichannel pipette

  • Microplate reader (with fluorescence or absorbance capabilities)

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • PrestoBlue™ Addition:

    • After the compound incubation period, add 10 µL of PrestoBlue™ reagent directly to each well containing 100 µL of culture medium.

    • Gently mix the contents of the wells.

  • Incubation:

    • Incubate the plate for a minimum of 10 minutes to 2 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.

  • Data Acquisition:

    • Measure the fluorescence with an excitation of 560 nm and an emission of 590 nm.

    • Alternatively, the absorbance can be read at 570 nm, using 600 nm as a reference wavelength.

Visualizations

Cytotoxicity_Assay_Workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_setup 1. Experiment Setup cluster_treatment 2. Compound Treatment cluster_assay 3. Viability Assay cluster_mtt MTT Assay cluster_prestoblue PrestoBlue Assay cluster_data 4. Data Analysis cell_culture Cell Culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h lepidiline_prep Prepare this compound dilutions add_compound Add compound to cells lepidiline_prep->add_compound incubation_treatment Incubate for 24-72h add_compound->incubation_treatment add_mtt Add MTT reagent incubation_treatment->add_mtt add_presto Add PrestoBlue reagent incubation_treatment->add_presto incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_plate Read absorbance/fluorescence add_solubilizer->read_plate incubate_presto Incubate for >=10 min add_presto->incubate_presto incubate_presto->read_plate calculate_viability Calculate % viability read_plate->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity.

Assay_Mechanisms General Mechanism of MTT and PrestoBlue Assays cluster_mtt MTT Assay cluster_prestoblue PrestoBlue Assay mtt MTT (Yellow, Soluble) formazan Formazan (Purple, Insoluble) mtt->formazan Mitochondrial Dehydrogenases (in viable cells) measurement Spectrophotometric Measurement formazan->measurement resazurin Resazurin (Blue, Non-fluorescent) resorufin Resorufin (Pink, Fluorescent) resazurin->resorufin Cellular Reductases (in viable cells) resorufin->measurement viable_cell Viable Cell

Caption: Principle of MTT and PrestoBlue assays.

References

Application Notes and Protocols for Lepidiline A in Antileukemic Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidiline A is an imidazole alkaloid first isolated from the roots of Lepidium meyenii (Maca). It has garnered interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines. Notably, this compound has shown moderate activity against the human promyelocytic leukemia cell line, HL-60, making it a potential starting point for the development of novel antileukemic agents.[1][2][3] This document provides detailed application notes and protocols for the investigation of this compound in the context of antileukemic drug discovery.

This compound's structure features an N-heterocyclic carbene (NHC) precursor, which allows for the synthesis of metal complexes with potentially enhanced cytotoxic properties.[1] While this compound itself has shown moderate antileukemic activity, its derivatives and metal complexes may offer improved potency and selectivity.

Data Presentation

Cytotoxicity of this compound and its Analogs against Leukemia Cell Line

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound and its naturally occurring analogs against the HL-60 human promyelocytic leukemia cell line.

CompoundCell LineIC50 (µM)Reference
This compound HL-60 ~30 - 32.3 [1][2]
Lepidiline BHL-603.8[2]
Lepidiline CHL-60~30[1]
Lepidiline DHL-601.1[2]

Proposed Signaling Pathway and Mechanism of Action

While the precise signaling pathway of this compound in leukemia cells has not been fully elucidated, research on other imidazole-based compounds and N-heterocyclic carbene (NHC) metal complexes provides insights into potential mechanisms. It is hypothesized that this compound may induce apoptosis in leukemia cells. However, studies have shown that this compound itself does not provoke the production of reactive oxygen species (ROS) in cancer cells.[1] The cytotoxic mechanism may therefore be independent of oxidative stress.

Further investigation is required to determine the exact molecular targets and signaling cascades affected by this compound in leukemia. Based on the activity of similar compounds, potential pathways to investigate include the modulation of apoptosis-related proteins (e.g., Bcl-2 family, caspases) and cell cycle regulators.

G cluster_cell Leukemia Cell Lepidiline_A This compound Unknown_Target Unknown Intracellular Target(s) Lepidiline_A->Unknown_Target Enters cell Apoptosis_Pathway Apoptosis Induction Unknown_Target->Apoptosis_Pathway Triggers signaling cascade Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Figure 1: Proposed mechanism of this compound in leukemia cells.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the determination of the cytotoxic effects of this compound on the HL-60 leukemia cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • HL-60 (human promyelocytic leukemia) cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HL-60 cells in RPMI-1640 medium.

    • Seed the cells into 96-well plates at a density of 1 x 10^5 cells/mL in a volume of 100 µL per well.

    • Incubate the plates for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

    • Add 100 µL of the diluted this compound solutions to the respective wells.

    • Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Centrifuge the plates and carefully remove the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve.

G Start Start Seed_Cells Seed HL-60 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with This compound Incubate_24h->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve formazan in DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the MTT assay.

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines a method to quantify apoptosis in HL-60 cells treated with this compound using flow cytometry.

Materials:

  • This compound

  • HL-60 cell line

  • RPMI-1640 medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed HL-60 cells in 6-well plates at a density of 5 x 10^5 cells/mL.

    • Treat the cells with various concentrations of this compound (e.g., IC50, 2x IC50) for 24 or 48 hours.

    • Include an untreated control and a positive control for apoptosis.

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use FITC and PI signal detectors to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

    • Quantify the percentage of cells in each quadrant.

Logical Relationships in Drug Discovery Workflow

The following diagram illustrates the logical progression of experiments in the initial phase of evaluating this compound as an antileukemic drug candidate.

G cluster_workflow Antileukemic Drug Discovery Workflow for this compound Compound_Isolation Isolation/Synthesis of This compound Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay on HL-60) Compound_Isolation->Cytotoxicity_Screening Mechanism_Investigation Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Cytotoxicity_Screening->Mechanism_Investigation If active Lead_Optimization Lead Optimization (Synthesis of Analogs/Metal Complexes) Cytotoxicity_Screening->Lead_Optimization Moderate activity Mechanism_Investigation->Lead_Optimization Lead_Optimization->Cytotoxicity_Screening Test new compounds In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Promising lead

Figure 3: Logical workflow for this compound in drug discovery.

Conclusion

This compound presents a moderate but promising starting point for the development of new antileukemic drugs. Its activity against the HL-60 cell line warrants further investigation into its mechanism of action and the exploration of more potent analogs and metal complexes. The protocols provided herein offer a framework for researchers to systematically evaluate the potential of this compound and its derivatives in antileukemic drug discovery. Future studies should focus on elucidating the specific molecular targets and signaling pathways to guide rational drug design and optimization.

References

Application Notes and Protocols: Generation of Imidazol-2-ylidenes from Lepidiline A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidiline A, a naturally occurring imidazole alkaloid isolated from the root of Lepidium meyenii (Maca), has garnered significant interest in medicinal chemistry and catalysis.[1][2] Its structure, 1,3-dibenzyl-4,5-dimethylimidazolium chloride, inherently positions it as a stable precursor to a specific N-heterocyclic carbene (NHC), an imidazol-2-ylidene.[1][3][4][5] NHCs are a class of persistent carbenes that have found widespread application as ligands in organometallic chemistry, catalysis, and as organocatalysts themselves. The generation of imidazol-2-ylidenes from this compound opens avenues for the development of novel metal-based therapeutics and catalysts.[1][3] This document provides detailed protocols for the synthesis of this compound and its subsequent conversion to the corresponding imidazol-2-ylidene, which can be used in situ for further reactions or complexations.

Chemical Structures

This compound is an imidazolium salt featuring a chloride counter-anion, two N-benzyl substituents, and methyl groups at the 4- and 5-positions of the imidazole ring.[3]

Figure 1: Chemical Structure of this compound (1,3-dibenzyl-4,5-dimethylimidazolium chloride).

Methodology Overview

The generation of an imidazol-2-ylidene from this compound is fundamentally a deprotonation reaction. The acidic proton at the C2 position of the imidazolium ring is removed by a suitable base to yield the neutral carbene. The choice of base and reaction conditions is critical to successfully generate the carbene and prevent unwanted side reactions.

G cluster_synthesis Synthesis of this compound cluster_carbene Generation of Imidazol-2-ylidene start 4,5-dimethyl-imidazole hydrochloride reagents1 Benzyl chloride (3 equiv.) N,N-diisopropylethylamine (DIPEA) (2 equiv.) Acetonitrile (ACN) reaction1 Reaction at 85°C for 16h start->reaction1 reagents1->reaction1 purification1 Reverse-phase preparative chromatography reaction1->purification1 product1 This compound purification1->product1 start2 This compound product1->start2 Proceed to Carbene Generation reagents2 Base (e.g., K2CO3, NaH) Anhydrous Solvent (e.g., THF, DMF) reaction2 Deprotonation start2->reaction2 reagents2->reaction2 product2 1,3-dibenzyl-4,5-dimethyl- imidazol-2-ylidene (NHC) reaction2->product2

Caption: Workflow for the synthesis of this compound and subsequent generation of the corresponding imidazol-2-ylidene.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a reported synthetic pathway.[1][5]

Materials:

  • 4,5-dimethyl-imidazole hydrochloride

  • Benzyl chloride (BnCl)

  • N,N-diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Condenser

  • Standard glassware for workup and purification

  • Reverse-phase preparative chromatography system

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4,5-dimethyl-imidazole hydrochloride (1.00 g, 7.54 mmol).

  • Add anhydrous acetonitrile (37.7 mL).

  • To the stirred mixture, add N,N-diisopropylethylamine (2.6 mL, 15.10 mmol, 2.0 equiv.).

  • Add benzyl chloride (2.6 mL, 22.60 mmol, 3.0 equiv.).

  • Heat the reaction mixture to 85 °C and stir for 16 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product is then purified by reverse-phase preparative chromatography to yield this compound as a high-purity solid.

Data Presentation:

ParameterValueReference
Starting Material4,5-dimethyl-imidazole hydrochloride[1][5]
ReagentsBenzyl chloride, DIPEA[1][5]
SolventAcetonitrile[1][5]
Temperature85 °C[1][5]
Reaction Time16 hours[1][5]
PurificationReverse-phase preparative chromatography[1][5]
Reported Yield76%[1][5]
Protocol 2: Generation of 1,3-dibenzyl-4,5-dimethyl-imidazol-2-ylidene

The generated carbene is typically highly reactive and is often used in situ for subsequent reactions, such as the formation of metal complexes.

Method A: Using a Mild Base (for in situ metal complexation)

This method is suitable for the direct synthesis of metal-NHC complexes.[1]

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous, deoxygenated solvent (e.g., DMF, DMSO)

  • Metal salt (e.g., CuCl, Ag₂O)

  • Schlenk flask or glovebox environment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, add this compound (1 equiv.).

  • Add the metal salt (e.g., copper(I) chloride, 1 equiv.).

  • Add anhydrous potassium carbonate (a slight excess, e.g., 1.1-1.5 equiv.).

  • Add the anhydrous, deoxygenated solvent via cannula or syringe.

  • Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures depending on the metal complex) until the reaction is complete (monitored by TLC or other appropriate methods).

  • The resulting metal-NHC complex can then be isolated and purified using standard techniques.

Method B: Using a Strong Base (for potential isolation of the free carbene)

This method utilizes a stronger base and is more akin to the protocol for generating persistent carbenes. Caution is advised as the free carbene can be reactive.

Materials:

  • This compound

  • Sodium hydride (NaH) or other strong, non-nucleophilic base

  • Anhydrous, aprotic solvent (e.g., THF, Toluene)

  • Catalytic amount of DMSO (if using NaH)

  • Schlenk line and inert atmosphere techniques

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend this compound (1 equiv.) in anhydrous THF.

  • In a separate flask, prepare a suspension of sodium hydride (1.1 equiv.) in anhydrous THF.

  • Slowly add the sodium hydride suspension to the this compound suspension at 0 °C.

  • If the reaction is sluggish, a catalytic amount of DMSO can be added.

  • Allow the reaction to warm to room temperature and stir for several hours. The formation of the carbene can be monitored by the evolution of hydrogen gas (if using NaH) and by NMR spectroscopy by taking aliquots under inert conditions.

  • The resulting solution/suspension contains the imidazol-2-ylidene, which can be used immediately for subsequent reactions.

Signaling Pathway and Logical Relationships

The deprotonation of the imidazolium salt to form the carbene is a fundamental acid-base reaction. The carbene can then act as a nucleophile or a ligand for a metal center.

G LepidilineA This compound (Imidazolium Salt) Deprotonation Deprotonation (Acid-Base Reaction) LepidilineA->Deprotonation Base Base (e.g., K2CO3, NaH) Base->Deprotonation NHC Imidazol-2-ylidene (NHC) Deprotonation->NHC Complexation Coordination NHC->Complexation Catalysis Organocatalysis NHC->Catalysis Metal Metal Center (e.g., Ir, Au, Ag, Cu) Metal->Complexation MetalComplex Metal-NHC Complex Complexation->MetalComplex OrganicSubstrate Organic Substrate OrganicSubstrate->Catalysis Product Product Catalysis->Product

Caption: Logical relationship of this compound deprotonation to form an NHC and its subsequent applications.

Safety Precautions

  • Benzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.

  • Strong bases such as sodium hydride are pyrophoric and react violently with water. Handle under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous solvents are flammable and should be handled with care.

Conclusion

This compound serves as a readily available, naturally derived precursor for the generation of a 1,3-dibenzyl-4,5-dimethyl-imidazol-2-ylidene. The protocols outlined provide a basis for the synthesis of the parent imidazolium salt and its subsequent deprotonation to the corresponding N-heterocyclic carbene. This carbene is a valuable intermediate for the synthesis of novel organometallic complexes for catalysis and potential therapeutic applications. Researchers should optimize reaction conditions based on the specific downstream application of the generated carbene.

References

Application Notes and Protocols for the Preparation of Fluorinated Analogues of Lepidiline A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and characterization of fluorinated analogues of Lepidiline A, naturally occurring imidazolium alkaloids with reported anticancer activity.[1] The introduction of fluorine atoms or fluorine-containing groups into the structure of bioactive molecules can significantly enhance their biological properties.[1][2][3] This document outlines the synthetic route, experimental protocols, and relevant data for the preparation of these novel compounds.

Synthetic Strategy Overview

The preparation of fluorinated analogues of this compound follows a multi-step synthetic pathway starting from fluorinated benzylamines.[1][3][4] The key steps involve the formation of imidazole N-oxides, followed by deoxygenation to the corresponding imidazoles, and subsequent N-benzylation to yield the final imidazolium salts.[1][5][6]

Below is a diagram illustrating the general synthetic workflow.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product Fluorinated Benzylamines Fluorinated Benzylamines Fluorinated Formaldimines Fluorinated Formaldimines Fluorinated Benzylamines->Fluorinated Formaldimines Formaldehyde Diacetyl Monoxime Diacetyl Monoxime Formaldehyde Formaldehyde Imidazole N-Oxides Imidazole N-Oxides Fluorinated Formaldimines->Imidazole N-Oxides Diacetyl Monoxime Acetic Acid 1-Benzyl-4,5-dimethylimidazoles 1-Benzyl-4,5-dimethylimidazoles Imidazole N-Oxides->1-Benzyl-4,5-dimethylimidazoles Raney-Ni Fluorinated this compound Analogues Fluorinated this compound Analogues 1-Benzyl-4,5-dimethylimidazoles->Fluorinated this compound Analogues Benzyl Halide Microwave

Caption: General workflow for the synthesis of fluorinated this compound analogues.

Experimental Protocols

The following protocols are based on established synthetic procedures.[1] Commercial chemicals and solvents should be used as received unless otherwise stated.

Synthesis of Fluorinated Imidazole N-Oxides (6a-c)

This protocol describes the synthesis of the key imidazole N-oxide intermediates.

  • Preparation of Fluorinated Formaldimines (3a-c):

    • Treat the corresponding fluorinated benzylamine (4a-c) with formaldehyde.[1] The crude oily product is used directly in the next step without further purification.

  • Formation of Imidazole N-Oxides (6a-c):

    • Dissolve the crude fluorinated formaldimine (3a-c) in acetic acid.

    • Add diacetyl monoxime (5a) to the solution at room temperature.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Upon completion, neutralize the reaction mixture and extract the product.

    • Purify the crude product by filtration through a short silica gel plug or by recrystallization to yield the desired imidazole N-oxides (6a-c).[1]

Deoxygenation of Imidazole N-Oxides (7a-c)

This step involves the removal of the N-oxide group to form the corresponding imidazole.

  • Dissolve the imidazole N-oxide (6a-c) in a suitable solvent (e.g., ethanol).

  • Add freshly prepared Raney-Nickel (Raney-Ni) to the solution.[1]

  • Stir the mixture under a hydrogen atmosphere (or use a hydrogen source like ammonium formate) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the Raney-Ni.

  • Evaporate the solvent under reduced pressure to obtain the crude 1-benzyl-4,5-dimethylimidazole (7a-c), which can be used in the next step without further purification or purified by column chromatography if necessary.

N-Benzylation to Fluorinated this compound Analogues (1e-g)

This final step involves the quaternization of the imidazole to form the desired imidazolium salts.

  • Place the 1-benzyl-4,5-dimethylimidazole (7a-c) and benzyl chloride in a microwave reactor vessel.

  • Add acetonitrile (MeCN) as the solvent.

  • Irradiate the mixture in a microwave reactor at a specified temperature and time to drive the reaction to completion.[1]

  • After cooling, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization to obtain the final fluorinated this compound analogues (1e-g).[1]

Below is a diagram illustrating the detailed synthetic pathway.

Detailed_Synthesis cluster_step1 Step 1: Imidazole N-Oxide Formation cluster_step2 Step 2: Deoxygenation cluster_step3 Step 3: N-Benzylation start Fluorinated Benzylamine (4a-c) + Formaldehyde intermediate1 Fluorinated Formaldimine (3a-c) + Diacetyl Monoxime (5a) in Acetic Acid start->intermediate1 product1 Imidazole N-Oxide (6a-c) intermediate1->product1 start2 Imidazole N-Oxide (6a-c) intermediate2 Reaction with Raney-Ni start2->intermediate2 product2 1-Benzyl-4,5-dimethylimidazole (7a-c) intermediate2->product2 start3 1-Benzyl-4,5-dimethylimidazole (7a-c) intermediate3 + Benzyl Chloride in MeCN Microwave Irradiation start3->intermediate3 product3 Fluorinated this compound Analogue (1e-g) intermediate3->product3

Caption: Detailed three-step synthesis of fluorinated this compound analogues.

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis and biological evaluation of fluorinated this compound analogues.

Table 1: Synthesis Yields
CompoundStarting BenzylamineOverall Yield (%)Reference
1e 4-Fluorobenzylamine (4a)30[1]
1f 4-(Trifluoromethyl)benzylamine (4b)54[1]
1g 4-(Trifluoromethoxy)benzylamine (4c)22[1]
6a 4-Fluorobenzylamine (4a)86[1]
6b 4-(Trifluoromethyl)benzylamine (4b)66[1]
6c 4-(Trifluoromethoxy)benzylamine (4c)78[1]
Table 2: Cytotoxicity Data (IC50 in µM)
CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)Normal Cell LinesReference
This compound (1a) >100>100-[1]
1e 15.623.5-[1]
1f 8.912.3-[1]
1g 11.218.7-[1]
9a 2.53.1Toxic[1]

Note: Compound 9a is a 4,5-diphenyl-functionalized fluorinated analogue.[1]

Conclusion

The synthesis of fluorinated analogues of this compound has been successfully achieved, and the resulting compounds have demonstrated enhanced cytotoxic properties compared to the natural, non-fluorinated parent compound.[1] The protocols and data presented herein provide a valuable resource for researchers interested in the development of novel anticancer agents based on the lepidiline scaffold. The introduction of fluorine-containing substituents appears to be a promising strategy for amplifying the biological activity of these natural products.[1][2][3]

References

Application Note: UPLC-Q-TOF-MS Method for the Analysis of Lepidiline A in Maca (Lepidium meyenii)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Maca (Lepidium meyenii or Lepidium peruvianum), a plant native to the Andean region of Peru, is recognized for its nutritional and potential medicinal properties.[1] Its chemical composition includes a variety of secondary metabolites, among which are unique alkaloids known as lepidilines. Lepidiline A, an imidazole alkaloid, is a key marker for the quality and authenticity of Maca products. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) offers a powerful analytical platform for the sensitive and accurate identification and quantification of this compound in complex Maca matrices. This method combines the high-resolution separation of UPLC with the high mass accuracy and sensitivity of Q-TOF-MS.[2][3] This application note provides a detailed protocol for the analysis of this compound in Maca powder.

Principle: The UPLC system separates the chemical constituents of the Maca extract based on their differential partitioning between a stationary phase (a C18 column) and a mobile phase (a gradient of water and acetonitrile with formic acid). Following separation, the eluent is introduced into the Q-TOF mass spectrometer via an electrospray ionization (ESI) source, which generates gas-phase ions. The Q-TOF analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing high-resolution mass data. This allows for the precise identification of this compound based on its accurate mass and fragmentation pattern, and its quantification by comparing the signal intensity to that of a reference standard.

Experimental Protocols

Materials and Reagents
  • Maca Sample: Dry Maca hypocotyl powder.

  • Reference Standard: this compound (purity ≥98%).

  • Solvents: n-hexane, acetonitrile (ACN), methanol (MeOH), and water (all LC-MS grade).

  • Additives: Formic acid (FA, LC-MS grade).

  • Equipment: Ultrasonic bath, centrifuge, volumetric flasks, syringes, and 0.22 µm filters.

Sample Preparation

This protocol is adapted from established methods for extracting alkaloids and other secondary metabolites from Maca.[4][5]

  • Weighing: Accurately weigh 500 mg of dry Maca powder into a centrifuge tube.

  • Extraction: Add 10 mL of n-hexane to the tube.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 10 minutes at room temperature.

  • Dilution: Dilute the extract with n-hexane to a final volume of 25.0 mL in a volumetric flask.

  • Centrifugation: Centrifuge the solution for 10 minutes at 2500 rpm to pellet solid residues.[4]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.[4]

Standard Solution Preparation
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Working Standards: Create a series of working standard solutions by serially diluting the stock solution with the mobile phase starting composition (e.g., 95% Water with 0.1% FA : 5% ACN with 0.1% FA) to generate a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).[5][6]

UPLC-Q-TOF-MS Analysis

The following parameters are based on validated methods for the analysis of alkaloids in Maca.[5][7][8]

Table 1: UPLC Parameters

Parameter Value
System Waters Acquity UPLC I-Class or equivalent
Column Acquity BEH C18 (2.1 × 100 mm, 1.7 µm)[5][7]
Mobile Phase A Water with 0.1% Formic Acid[5][7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5][7]
Gradient 0–1 min (5% B), 1–3 min (5-15% B), 3–9 min (15-95% B), 9–10 min (95% B), 10–10.5 min (95-5% B), 10.5–12 min (5% B)[5][7]
Flow Rate 0.5 mL/min[5][7]
Column Temperature 40 °C[5][7]
Autosampler Temp. 7 °C[5][7]

| Injection Volume | 5 µL[5][7] |

Table 2: Q-TOF MS Parameters

Parameter Value
System Waters Xevo G2-XS Q-TOF or Agilent 6545 Q-TOF MS or equivalent[2][9]
Ionization Mode ESI Positive[5][7]
Capillary Voltage 3.5 kV[7]
Source Temperature 140 °C[7]
Desolvation Temp. 500 °C[7]
Desolvation Gas Flow 900 L/h[7][9]
Cone Gas Flow 20 L/h[7]
Mass Range m/z 100–1700[10]
Acquisition Mode MSE or Auto MS/MS

| Collision Energy | Ramped (e.g., 10-40 V) for fragmentation data |

Data Processing and Quantification
  • Identification: Identify this compound in the sample chromatogram by comparing its retention time and accurate mass (protonated adduct [M+H]⁺) with the authenticated reference standard.

  • Confirmation: Confirm the identity by comparing the MS/MS fragmentation pattern of the analyte with that of the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Quantify the amount of this compound in the Maca sample using the regression equation from the calibration curve.

Data Presentation

Quantitative analysis of Maca raw powder has shown that total alkaloid content can vary.[5] The concentration of individual lepidilines is typically in the parts-per-million (ppm or mg/kg) range.

Table 3: Representative Quantitative Results for Lepidilines in Maca Raw Powder

Analyte Concentration Range (mg/kg or ppm) Reference
This compound 0.54% of total extract (illustrative) [6]
Lepidiline B 0.53% of total extract (illustrative) [6]
Total Alkaloids 418 - 554 [5]

| Total Imidazole Alkaloids | 323 - 470 |[5] |

Note: The values in this table are examples derived from literature and will vary depending on the Maca source, phenotype, and processing methods.

Visualizations

Experimental Workflow Diagram

UPLC_QTOF_Workflow UPLC-Q-TOF Analysis Workflow for this compound in Maca cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_output Result Sample Maca Powder (500mg) Extraction Ultrasonic Extraction (n-hexane, 10 min) Sample->Extraction Centrifuge Centrifugation (2500 rpm, 10 min) Extraction->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter UPLC UPLC Separation (C18 Column) Filter->UPLC MS Q-TOF MS Detection (ESI+) UPLC->MS Data Data Acquisition (Accurate Mass & RT) MS->Data Analysis Identification & Quantification Data->Analysis Result Report: This compound Concentration Analysis->Result

References

Troubleshooting & Optimization

Navigating the Synthesis of Lepidiline A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the synthesis of Lepidiline A, achieving optimal yields and troubleshooting experimental hurdles are critical for success. This technical support center provides a comprehensive guide to navigate the common challenges encountered during the synthesis of this promising imidazolium alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two main synthetic routes reported for this compound. The first is a direct N,N'-dibenzylation of 4,5-dimethylimidazole. The second, more versatile method involves the deoxygenation of an imidazole N-oxide intermediate followed by N-benzylation.

Q2: I am getting a low yield in the direct benzylation of 4,5-dimethylimidazole. What are the potential causes?

Low yields in this reaction can stem from several factors:

  • Insufficient reaction time or temperature: The reaction is typically heated for an extended period (e.g., 16 hours at 85°C) to ensure complete conversion.[1][2]

  • Base strength and stoichiometry: N,N-diisopropylethylamine (DIPEA) is a common choice of base. Using an inadequate amount can lead to incomplete reaction.

  • Purity of reagents and solvents: Ensure all starting materials, including benzyl chloride and acetonitrile, are of high purity and dry.

  • Inefficient purification: this compound is often purified by reverse-phase preparative chromatography to achieve high purity and a satisfactory yield.[1][2]

Q3: My N-benzylation reaction using benzyl chloride is sluggish or failing. What can I do?

If you are experiencing low conversion with benzyl chloride, particularly with sterically hindered or electronically different imidazole derivatives, consider switching to a more reactive benzylating agent. For instance, in the synthesis of a 4,5-diphenyl analogue of this compound, switching from benzyl chloride (which gave a ~5% conversion) to benzyl bromide resulted in a significantly higher yield of 87%.[3][4]

Q4: Are there alternative energy sources to improve the N-benzylation step?

Yes, microwave (MW) irradiation has been successfully employed for the N-benzylation step in the synthesis of this compound and its analogues. This method can dramatically reduce reaction times, often to just a few minutes, and has been reported to provide nearly quantitative yields.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Direct Benzylation Incomplete reaction.Increase reaction time and/or temperature. Ensure adequate stoichiometry of the base (e.g., DIPEA).[1][2]
Impure reagents.Use high-purity, dry solvents and reagents.
Inefficient purification.Employ reverse-phase preparative chromatography for purification.[1][2]
Low Conversion in N-benzylation Poor reactivity of benzyl chloride.Substitute benzyl chloride with the more reactive benzyl bromide, especially for less reactive substrates.[3][4]
Suboptimal reaction conditions.Consider using microwave irradiation to accelerate the reaction and improve yield.[3][4]
Formation of Byproducts Side reactions due to light exposure (in specific related syntheses).For light-sensitive reactions, such as the synthesis of silver-lepidiline A complexes, it is crucial to conduct the reaction in a dark environment.[1][2]
Instability of Precursors The instability of certain intermediates, like 2-methylimidazole N-oxides for Lepidiline B and D synthesis, can lead to lower yields.While this is noted for other lepidilines, it highlights the importance of stable precursors. Ensure the stability of your starting materials and intermediates.[3][5]

Experimental Protocols

Method 1: Direct N,N'-Dibenzylation of 4,5-Dimethylimidazole

This protocol is adapted from a reported synthesis of this compound.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-dimethyl-imidazol-3-ium-chloride (1.00 g, 7.54 mmol) in acetonitrile (37.7 mL).

  • Reagent Addition: To the solution, add benzyl chloride (2.6 mL, 22.60 mmol) and diisopropyl-ethyl-amine (2.6 mL, 15.10 mmol).

  • Reaction Conditions: Heat the mixture to 85°C and stir for 16 hours.

  • Work-up and Purification: After the reaction is complete, add Celite to the mixture and remove all volatile components under reduced pressure. The crude product is then purified via reversed-phase chromatography using a water and acetonitrile gradient.

  • Final Product: Lyophilize the purified fractions to obtain this compound as a white solid. The reported yield for this method is approximately 76%.[1][2]

Method 2: Microwave-Assisted N-benzylation of 1-Benzyl-4,5-dimethylimidazole

This protocol is based on a highly efficient, microwave-assisted final step.[3][4]

  • Precursor Synthesis: Synthesize 1-benzyl-4,5-dimethylimidazole by treating 1-benzyl-4,5-dimethylimidazole N-oxide with freshly prepared Raney-nickel in ethanol.

  • N-benzylation: N-alkylate the resulting 1-benzyl-4,5-dimethylimidazole with benzyl chloride under microwave (MW) irradiation.

  • Reaction Completion: The reaction is typically complete within 5 minutes.

  • Yield: This method has been reported to yield this compound in nearly quantitative amounts.[3][4]

Data Summary

Method Starting Material Key Reagents Solvent Temperature Time Yield Reference
Direct Benzylation4,5-dimethyl-imidazol-3-ium-chlorideBenzyl chloride, DIPEAAcetonitrile85°C16 h~76%[1][2]
Microwave-Assisted Benzylation1-benzyl-4,5-dimethylimidazoleBenzyl chloride-MW5 minNearly quantitative[3][4]

Experimental Workflows

experimental_workflow_1 cluster_start Starting Material cluster_reaction Direct Benzylation cluster_purification Purification cluster_product Final Product start 4,5-Dimethyl-imidazole Hydrochloride reaction Add Benzyl Chloride (3 equiv.) and DIPEA (2 equiv.) in Acetonitrile start->reaction Step 1 conditions Heat at 85°C for 16 hours reaction->conditions workup Work-up with Celite and solvent removal conditions->workup Step 2 chromatography Reverse-Phase Chromatography workup->chromatography Step 3 lyophilization Lyophilization chromatography->lyophilization Step 4 product This compound (~76% yield) lyophilization->product

Caption: Workflow for the direct synthesis of this compound.

experimental_workflow_2 cluster_start Starting Material cluster_deoxygenation Deoxygenation cluster_intermediate Intermediate cluster_benzylation N-Benzylation cluster_product Final Product start 1-Benzyl-4,5-dimethylimidazole N-oxide deoxygenation Treat with Raney-Nickel in Ethanol start->deoxygenation Step 1 intermediate 1-Benzyl-4,5-dimethylimidazole deoxygenation->intermediate benzylation Add Benzyl Chloride under Microwave Irradiation intermediate->benzylation Step 2 conditions 5 minutes benzylation->conditions product This compound (Nearly quantitative yield) conditions->product

References

Technical Support Center: 2-Methylimidazole N-Oxide Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylimidazole N-oxide precursors. The information is designed to address common stability issues and provide guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-methylimidazole N-oxide precursors?

A1: 2-Methylimidazole N-oxide and its derivatives are susceptible to several stability issues that can impact experimental outcomes. The main concerns include:

  • Thermal Instability: At elevated temperatures, 2-unsubstituted imidazole N-oxides can undergo thermal isomerization to the corresponding imidazol-2-ones, which are often undesired side products.[1][2]

  • Hygroscopicity: These compounds can be hygroscopic, readily absorbing moisture from the atmosphere. This can affect their physical state, making them difficult to handle and weigh accurately, and may also influence their reactivity and stability.

  • Photochemical Instability: Exposure to light, particularly UV radiation, can induce photochemical isomerization of 4H-imidazole N-oxides to their corresponding oxaziridines.[3] While this may be reversible, it can complicate reaction mixtures.

  • Oxidative Degradation: The imidazole ring is susceptible to oxidation, especially in the presence of strong oxidizing agents or under conditions that promote autoxidation.[4]

  • pH Sensitivity: The stability and solubility of imidazole derivatives can be pH-dependent.[5][6] While specific data for 2-methylimidazole N-oxide is limited, related compounds show significant changes in their chemical form and stability with varying pH.

Q2: How should I properly store 2-methylimidazole N-oxide precursors to ensure their stability?

A2: Proper storage is crucial for maintaining the integrity of 2-methylimidazole N-oxide precursors. The following storage conditions are recommended:

  • Temperature: Store in a cool, dry, and well-ventilated area. Avoid exposure to high temperatures to minimize the risk of thermal degradation.[5]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential oxidation.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture and air.

Q3: My reaction with a 2-methylimidazole N-oxide precursor is giving a low yield of the desired product and a significant amount of an unknown byproduct. What could be the issue?

A3: Low yields and the formation of byproducts can stem from the inherent instability of the N-oxide precursor. Here are some potential causes and troubleshooting steps:

  • Thermal Rearrangement: If your reaction is conducted at an elevated temperature, the N-oxide may be rearranging to the corresponding imidazol-2-one.[2]

    • Troubleshooting: Try running the reaction at a lower temperature. Monitor the reaction by TLC or LC-MS to track the formation of byproducts.

  • Degradation of the Precursor: The precursor may have degraded during storage or handling.

    • Troubleshooting: Use a fresh batch of the precursor or re-purify the existing stock. Ensure proper storage conditions are maintained.

  • Side Reactions: The N-oxide can participate in various side reactions, such as cycloadditions or reactions with nucleophiles.[1][7]

    • Troubleshooting: Carefully review the reaction mechanism and consider potential side pathways. Adjusting stoichiometry, addition rates, or the choice of solvent may help to favor the desired reaction.

Q4: I am having difficulty purifying my product from a reaction involving 2-methylimidazole N-oxide. What are some common challenges and solutions?

A4: Purification of products from reactions with 2-methylimidazole N-oxide can be challenging due to the properties of the precursor and potential side products.

  • Hygroscopicity of Byproducts: If the precursor or byproducts are hygroscopic, they can be difficult to handle and may co-elute with the desired product during chromatography.

    • Solution: Handle all materials under an inert atmosphere. Use anhydrous solvents for chromatography and work-up procedures.

  • Formation of Polar Byproducts: Degradation products are often more polar than the starting material, which can complicate chromatographic separation.

    • Solution: Utilize a different stationary phase or solvent system for chromatography. Consider techniques like crystallization or extraction to remove polar impurities.

  • Thermal Lability during Purification: If the desired product is also thermally sensitive, it may degrade during purification steps that involve heating, such as solvent evaporation under reduced pressure.

    • Solution: Use low-temperature evaporation techniques. Consider lyophilization to remove solvents if the product is water-soluble and non-volatile.

Troubleshooting Guides

Issue 1: Unexpected Formation of Imidazol-2-one
Symptom Potential Cause Troubleshooting Steps
A byproduct with a different TLC Rf value and mass spectrum corresponding to the isomer of the starting N-oxide is observed.Thermal rearrangement of the 2-unsubstituted imidazole N-oxide to the corresponding imidazol-2-one.[1][2]1. Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature. 2. Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged heating. 3. Use a Milder Base: If a base is used, consider a less harsh or non-nucleophilic base.
Issue 2: Inconsistent Reaction Yields
Symptom Potential Cause Troubleshooting Steps
The yield of the desired product varies significantly between batches, even when using the same procedure.Degradation of the 2-methylimidazole N-oxide precursor due to improper storage or handling (moisture, light, or air exposure).1. Verify Precursor Purity: Before each reaction, check the purity of the precursor by NMR or LC-MS. 2. Strict Adherence to Storage Conditions: Ensure the precursor is stored in a cool, dark, and dry place under an inert atmosphere. 3. Use Freshly Opened/Purified Precursor: Whenever possible, use a freshly opened bottle or a recently purified batch of the precursor.
Issue 3: Product Discoloration or Decomposition Upon Isolation
Symptom Potential Cause Troubleshooting Steps
The isolated product is colored or shows signs of decomposition (e.g., changing color, becoming gummy) over time.1. Oxidation: The product may be susceptible to air oxidation. 2. Residual Acid/Base: Trace amounts of acid or base from the work-up can catalyze decomposition. 3. Photodegradation: The product may be light-sensitive.[3]1. Inert Atmosphere Handling: Perform the final isolation and storage of the product under an inert atmosphere. 2. Thorough Purification: Ensure all acidic or basic reagents are thoroughly removed during work-up. A final wash with a neutral buffer or water may be necessary. 3. Protect from Light: Store the final product in a light-protected container.

Quantitative Data on Stability

Condition Parameter Observation for Related Imidazoles Potential Implication for 2-Methylimidazole N-Oxide
Temperature Thermal Rearrangement2-unsubstituted imidazole N-oxides can isomerize to imidazol-2-ones at elevated temperatures.[1][2]Avoid prolonged heating above room temperature.
pH pKaImidazole-2-carboxaldehyde shows a pKa of 5.94 for the diol form.[5]The stability and solubility of 2-methylimidazole N-oxide are likely to be pH-dependent. Acidic or basic conditions may promote hydrolysis or other degradation pathways.
Light PhotolysisThe atmospheric photolysis rate of 4-nitroimidazole is 4.3 x 10⁻⁵ s⁻¹, with a corresponding lifetime of approximately 6.5 hours.[8]Exposure to UV or strong visible light may lead to degradation. Reactions should be protected from light.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using 2-Methylimidazole N-Oxide with Stability Precautions

This protocol outlines a general workflow for a reaction involving a 2-methylimidazole N-oxide precursor, incorporating steps to minimize degradation.

  • Preparation of Glassware and Reagents:

    • All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

    • All solvents and liquid reagents should be anhydrous.

  • Reaction Setup:

    • The reaction should be set up under an inert atmosphere (nitrogen or argon).

    • If the reaction is sensitive to light, the reaction vessel should be wrapped in aluminum foil.

  • Addition of 2-Methylimidazole N-Oxide:

    • The 2-methylimidazole N-oxide precursor should be weighed out quickly in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.

    • It should be added to the reaction mixture at the appropriate temperature, as determined by the specific reaction protocol.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and to observe the formation of any potential byproducts.

  • Work-up:

    • The work-up procedure should be performed as quickly as possible to minimize the exposure of the product to air and moisture.

    • Use degassed solvents for extractions.

  • Purification:

    • If purification by column chromatography is necessary, use a pre-packed column or pack the column under an inert atmosphere.

    • Use anhydrous solvents for the mobile phase.

    • Evaporate the solvent under reduced pressure at a low temperature.

  • Storage of the Final Product:

    • The final product should be stored in a sealed vial under an inert atmosphere, protected from light, and in a cool, dry place.

Protocol 2: Monitoring the Stability of a 2-Methylimidazole N-Oxide Solution by HPLC

This protocol can be used to assess the stability of a 2-methylimidazole N-oxide precursor in a given solvent over time.

  • Preparation of the Stock Solution:

    • Accurately weigh a known amount of the 2-methylimidazole N-oxide precursor and dissolve it in a known volume of the desired solvent (e.g., acetonitrile, THF) to prepare a stock solution of a specific concentration.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, inject an aliquot of the stock solution into an HPLC system.

    • Record the initial chromatogram, noting the peak area of the 2-methylimidazole N-oxide.

  • Storage of the Solution:

    • Store the stock solution under the desired conditions (e.g., room temperature, refrigerated, protected from light).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 7, 14, and 30 days), inject an aliquot of the stored solution into the HPLC.

    • Record the chromatogram and measure the peak area of the 2-methylimidazole N-oxide.

  • Data Analysis:

    • Calculate the percentage of the remaining 2-methylimidazole N-oxide at each time point relative to the initial concentration.

    • Plot the percentage of the remaining compound against time to determine the degradation rate.

Visualizations

degradation_pathway 2-Methylimidazole N-Oxide 2-Methylimidazole N-Oxide Imidazol-2-one Imidazol-2-one 2-Methylimidazole N-Oxide->Imidazol-2-one Thermal Rearrangement Oxaziridine Intermediate Oxaziridine Intermediate 2-Methylimidazole N-Oxide->Oxaziridine Intermediate Photochemical Isomerization (UV light) Oxidation Products Oxidation Products 2-Methylimidazole N-Oxide->Oxidation Products Oxidation Oxaziridine Intermediate->2-Methylimidazole N-Oxide Thermal Reversion

Caption: Potential degradation pathways of 2-methylimidazole N-oxide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_storage Storage Dry Glassware Dry Glassware Inert Atmosphere Inert Atmosphere Dry Glassware->Inert Atmosphere Anhydrous Solvents Anhydrous Solvents Anhydrous Solvents->Inert Atmosphere Light Protection Light Protection Inert Atmosphere->Light Protection Controlled Temperature Controlled Temperature Light Protection->Controlled Temperature Anhydrous Chromatography Anhydrous Chromatography Controlled Temperature->Anhydrous Chromatography Low Temp Evaporation Low Temp Evaporation Anhydrous Chromatography->Low Temp Evaporation Inert Atmosphere Storage Inert Atmosphere Storage Low Temp Evaporation->Inert Atmosphere Storage Cool, Dark, Dry Cool, Dark, Dry Inert Atmosphere Storage->Cool, Dark, Dry

Caption: Recommended workflow for handling 2-methylimidazole N-oxide.

References

Technical Support Center: Optimizing N-Benzylation of Lepidiline A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-benzylation of Lepidiline A and related imidazole compounds.

Frequently Asked Questions (FAQs)

Q1: What is the established method for the N-benzylation to synthesize this compound?

A1: The synthesis of this compound (1,3-Dibenzyl-4,5-dimethyl-imidazolium chloride) is typically achieved by the N-benzylation of a 4,5-dimethylimidazole precursor. A common method involves reacting 4,5-dimethyl-imidazole hydrochloride with benzyl chloride in the presence of a base.[1][2] One established protocol uses N,N-diisopropylethylamine (DIPEA) as the base in acetonitrile (ACN) at an elevated temperature.[1][2]

Q2: What are the typical reaction conditions and expected yield for this compound synthesis?

A2: A widely cited protocol involves heating a mixture of 4,5-dimethyl-imidazole hydrochloride, benzyl chloride (3 equivalents), and DIPEA (2 equivalents) in acetonitrile at 85 °C for 16 hours. This method has been reported to produce this compound with a yield of approximately 76% after purification by reverse-phase chromatography.[1][2]

Q3: Are there more efficient methods available for the N-benzylation step?

A3: Yes, microwave-assisted synthesis has been shown to be a highly efficient alternative. For the N-benzylation of 1-benzyl-4,5-dimethylimidazole with benzyl chloride, microwave irradiation can complete the reaction in as little as 5 minutes, yielding this compound in nearly quantitative amounts.[3] This presents a significant improvement in terms of reaction time and yield compared to conventional heating methods.[3][4]

Q4: What are the key factors that influence the regioselectivity of N-alkylation in unsymmetrical imidazoles?

A4: The regioselectivity of N-alkylation in unsymmetrical imidazoles is primarily governed by electronic effects, steric hindrance, and the reaction conditions. Electron-withdrawing groups on the imidazole ring can deactivate the adjacent nitrogen atom, while bulky substituents on either the imidazole or the alkylating agent will favor reaction at the less sterically hindered nitrogen. The choice of a base and solvent system can also significantly influence the outcome.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Causes & Solutions

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration or switching to a more efficient method like microwave-assisted synthesis.[3]
Suboptimal Base The choice of base is crucial. While DIPEA is commonly used, other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective. The basicity and solubility of the base can impact the reaction rate and yield.
Moisture in Reaction Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can react with the benzylating agent and deactivate the base, leading to lower yields.
Degraded Reagents Use freshly distilled or high-purity benzyl chloride and ensure the imidazole precursor is pure. Impurities can lead to side reactions and lower the yield of the desired product.
Inefficient Heating For conventional heating, ensure uniform heat distribution with an oil bath and vigorous stirring. For a significant improvement in heating efficiency and reaction time, consider using a dedicated microwave synthesizer.[3][4]

Problem 2: Formation of Side Products

Possible Causes & Solutions

Possible Cause Suggested Solution
Over-alkylation/Multiple Benzylations While the target is the di-benzylated product, improper stoichiometry can lead to a mixture of mono- and di-benzylated imidazoles if starting from 4,5-dimethylimidazole. Ensure the correct equivalents of benzyl chloride and base are used.
Side reactions with the solvent Acetonitrile is a common solvent, but other polar aprotic solvents like DMF or DMSO can be used. However, be aware that the solvent can influence the reaction rate and selectivity. Protic solvents are generally avoided as they can interfere with the reaction.
Decomposition of Product Prolonged heating at high temperatures can sometimes lead to product degradation. If decomposition is suspected, try lowering the reaction temperature and extending the reaction time, or switch to a rapid method like microwave synthesis.[3]

Data Presentation: Comparison of Reaction Conditions

Table 1: Conventional vs. Microwave-Assisted Synthesis of this compound

Parameter Conventional Heating Microwave Irradiation
Starting Material 4,5-dimethyl-imidazole hydrochloride1-benzyl-4,5-dimethylimidazole
Benzylating Agent Benzyl chloride (3 equiv.)Benzyl chloride
Base DIPEA (2 equiv.)Not specified (likely neutral)
Solvent AcetonitrileNot specified
Temperature 85 °CNot specified
Time 16 hours5 minutes
Yield 76%[1][2]~Quantitative[3]

Table 2: Influence of Benzylating Agent on N-benzylation of 1-benzyl-4,5-diphenylimidazole

Benzylating Agent Time (MW) Conversion/Yield
Benzyl chloride (BnCl)60 min~5% conversion[3]
Benzyl bromide (BnBr)45 min87% yield[3]

Note: This data is for a structurally related diphenyl analogue and illustrates the significant impact of the leaving group on the reaction rate.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound[1][2]
  • To a round-bottom flask equipped with a magnetic stirrer, add 4,5-dimethyl-imidazole hydrochloride (1.00 g, 7.54 mmol).

  • Add acetonitrile (37.7 mL).

  • To the stirred mixture, add N,N-diisopropylethylamine (DIPEA) (2.6 mL, 15.10 mmol).

  • Add benzyl chloride (2.6 mL, 22.60 mmol).

  • Heat the mixture to 85 °C and stir for 16 hours.

  • Monitor the reaction completion by TLC.

  • Upon completion, cool the reaction mixture and add Celite.

  • Remove all volatile components under reduced pressure.

  • Purify the crude product using reverse-phase chromatography with a water/acetonitrile gradient to obtain this compound as a white solid.

Protocol 2: Microwave-Assisted Synthesis of this compound[3]
  • In a microwave reaction vial, combine 1-benzyl-4,5-dimethylimidazole with benzyl chloride.

  • Place the sealed vial in a microwave synthesizer.

  • Irradiate the mixture for 5 minutes.

  • After cooling, the product can be isolated. Further purification may be performed if necessary.

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis start_conv 1. Mix Reactants (4,5-dimethylimidazole HCl, BnCl, DIPEA, ACN) heat_conv 2. Heat at 85°C (16 hours) start_conv->heat_conv workup_conv 3. Workup (Celite, Evaporation) heat_conv->workup_conv purify_conv 4. Purification (Reverse-Phase Chrom.) workup_conv->purify_conv product_conv This compound (Yield: 76%) purify_conv->product_conv start_mw 1. Mix Reactants (1-benzyl-4,5-dimethylimidazole, BnCl) heat_mw 2. Microwave Irradiation (5 minutes) start_mw->heat_mw product_mw This compound (Yield: ~Quantitative) heat_mw->product_mw

Caption: Workflow for conventional vs. microwave-assisted this compound synthesis.

troubleshooting_flowchart cluster_solutions Troubleshooting Steps decision decision issue Incomplete Reaction solution solution start Start N-benzylation Reaction monitor Monitor reaction by TLC start->monitor complete Is reaction complete? monitor->complete complete->issue No low_yield Is yield low? complete->low_yield Yes solution_yield Check Reagent Purity Ensure Anhydrous Conditions Optimize Base/Solvent Consider MW Synthesis low_yield->solution_yield Yes end Reaction Optimized low_yield->end No

Caption: Troubleshooting flowchart for this compound N-benzylation.

References

Technical Support Center: Synthesis of Lepidiline B and D Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lepidiline B, Lepidiline D, and their analogues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing Lepidiline B and D compared to Lepidilines A and C?

A1: The synthesis of Lepidilines B and D is generally less efficient due to the instability of the key precursors, specifically the 2-methylimidazole N-oxides.[1][2][3][4] This instability complicates handling and can lead to lower overall yields compared to the 2-unsubstituted imidazole N-oxide precursors used for Lepidilines A and C.

Q2: Why can't unsymmetrically substituted Lepidilines, like Lepidiline D, be synthesized by simple double benzylation of the imidazole core?

A2: Standard double alkylation or benzylation procedures cannot be applied for unsymmetrically substituted analogues like Lepidiline C and D.[1][2] Such methods would result in a mixture of products that are difficult to separate, as the two nitrogen atoms on the imidazole ring have similar reactivity. A stepwise, controlled synthesis is required to introduce different substituents regioselectively.

Q3: Are there alternative synthetic routes that avoid the unstable N-oxide intermediate?

A3: Yes. For certain analogues, such as the 4,5-diphenyl analogue of Lepidiline D, an alternative route has been successfully employed. This method involves a multicomponent condensation of benzil, acetaldehyde, benzylamine, and ammonium acetate using an Indium(III) chloride (InCl₃) catalyst to form the imidazole core directly, thus bypassing the unstable N-oxide intermediate.[1][2]

Troubleshooting Guides & Experimental Protocols

Issue 1: Low Yields and Instability of the 2-Methylimidazole N-Oxide Precursor

Question: My synthesis of the 2-methylimidazole N-oxide intermediate for Lepidiline B/D results in a low yield and product degradation. What can I do?

Answer: The instability of 2-methylimidazole N-oxides is a known challenge.[1][2][3][4] The protocol for synthesizing these analogues is less efficient than for Lepidilines A and C.

Troubleshooting Steps:

  • Temperature Control: Ensure the cyclocondensation reaction is carried out at the recommended temperature. Excursions to higher temperatures can accelerate decomposition.

  • Minimize Handling: The N-oxide intermediate should be used in the subsequent deoxygenation step as quickly as possible after isolation and purification. Prolonged storage can lead to degradation.

  • Inert Atmosphere: While not always explicitly stated for this step, handling sensitive intermediates under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative degradation.

  • Alternative Route for Specific Analogues: If you are synthesizing a 4,5-diphenyl analogue, consider the alternative multicomponent condensation strategy, which avoids this unstable intermediate altogether.[1][2]

Below is a workflow diagram illustrating the primary synthetic route and the alternative for specific analogues.

G cluster_main Primary Route for Lepidiline B & D cluster_alt Alternative Route for 4,5-Diphenyl Analogues start N-Benzyl Acetimine + Diacetyl Monoxime n_oxide 2-Methylimidazole N-Oxide (Key Precursor) start->n_oxide Cyclocondensation instability CHALLENGE: Observed Instability n_oxide->instability deoxygenation Deoxygenation (Raney-Nickel) n_oxide->deoxygenation imidazole 1-Benzyl-2,4,5- trimethylimidazole deoxygenation->imidazole benzylation N-Benzylation (Microwave-Assisted) imidazole->benzylation end Lepidiline B or D benzylation->end alt_start Benzil + Acetaldehyde + Benzylamine + NH4OAc alt_imidazole 1-Benzyl-2-methyl-4,5- diphenylimidazole alt_start->alt_imidazole Multicomponent Condensation (InCl3 catalyst) alt_benzylation N-Benzylation (Microwave-Assisted) alt_imidazole->alt_benzylation alt_end 4,5-Diphenyl Analogue of Lepidiline D alt_benzylation->alt_end

Caption: Synthetic workflows for Lepidiline B/D and an alternative for specific analogues.

Issue 2: Inefficient N-Benzylation / Quaternization Step

Question: The final N-benzylation step to form the imidazolium salt is slow or gives a low yield. How can I optimize this?

Answer: Microwave-assisted heating has been shown to be highly effective and dramatically accelerates the quaternization process, often completing the reaction in minutes with excellent yields.[1][2] If microwave synthesis is not an option, the choice of the benzyl halide is critical.

Troubleshooting Steps & Recommendations:

  • Microwave Irradiation: This is the recommended method for achieving high yields and short reaction times.[1][2]

  • Choice of Halide: If using conventional heating, benzyl bromide (BnBr) is significantly more reactive than benzyl chloride (BnCl). In one study, benzylation of a 4,5-diphenyl analogue with BnCl resulted in only ~5% conversion after 60 minutes, whereas using BnBr gave an 87% yield in 45 minutes.[1][2]

  • Solvent: Acetonitrile is a commonly used solvent for this step. Ensure it is dry, as water can interfere with the reaction.

Experimental Protocol: Synthesis of Lepidiline D (1d)

This protocol follows a three-step synthesis starting from N-benzyl acetimine and diacetyl monoxime.[1][2]

Step 1: Synthesis of the Imidazole N-Oxide Precursor

  • This step involves the cyclocondensation of N-benzyl acetimine with diacetyl monoxime to yield 1-benzyl-2,4,5-trimethylimidazole 3-oxide. This intermediate is noted for its instability.

Step 2: Deoxygenation with Raney-Nickel

  • The N-oxide from Step 1 is treated with freshly prepared Raney-Nickel in ethanol.

  • The mixture is stirred (typically at room temperature) until the deoxygenation is complete, which can be monitored by TLC.

  • The catalyst is filtered off, and the solvent is evaporated to yield 1-benzyl-2,4,5-trimethylimidazole (5e).

Step 3: Microwave-Assisted N-Benzylation

  • Reactants: 1-benzyl-2,4,5-trimethylimidazole (5e) and m-methoxybenzyl chloride.

  • Procedure: The reactants are mixed in a suitable solvent (e.g., acetonitrile) in a microwave vial.

  • Conditions: The mixture is subjected to microwave irradiation. This efficiently accelerates the quaternization.

  • Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified (e.g., by crystallization or chromatography) to yield Lepidiline D (1d).

Quantitative Data Summary

The following table summarizes yields and physical data for Lepidiline D and a key analogue.

CompoundDescriptionStarting MaterialYieldMelting Point (°C)
1d Lepidiline DImidazole 5e 80%214–216
6d 4,5-Diphenyl analogue of Lepidiline DImidazole 5f 37% (purified)Colorless oil

Table based on data from Mlostoń et al.[1][2]

Characterization Data: Lepidiline D (1d)
TypeData
¹H NMR (600 MHz, CDCl₃) δ 7.34–7.21 (m, 4H), 7.07–7.04 (m, 2H), 6.81–6.78 (m, 1H), 6.59–6.54 (m, 2H), 5.52 (s, 2H), 5.51 (s, 2H), 3.74 (s, 3H), 2.75 (s, 3H), 2.19 (s, 3H), 2.18 (s, 3H)
¹³C NMR (151 MHz, CDCl₃) δ 160.32, 144.3, 134.9, 133.2, 130.6, 129.5 (2C), 128.7, 126.4, 126.3, 126.1 (2C), 118.0, 113.7, 112.1, 55.5, 49.2, 49.1, 11.7, 9.13, 9.11
Anal. Calcd For C₂₁H₂₅ClN₂O: C 70.67, H 7.06, N 7.85
Found C 70.69, H 7.12, N 7.90

Data sourced from Mlostoń et al.[1][2]

Troubleshooting Logic Flow

The diagram below provides a logical decision-making process for troubleshooting common issues in the synthesis of Lepidiline D and its analogues.

G start Start: Synthesizing Lepidiline B/D Analogue q1 Experiencing low overall yield or product degradation? start->q1 q2 Is the issue with the 2-methylimidazole N-oxide step? q1->q2 Yes no_issue Proceed with protocol q1->no_issue No sol_n_oxide Instability is known. - Minimize handling time. - Ensure strict temp control. - Use intermediate immediately. q2->sol_n_oxide Yes q3 Is the final N-benzylation step inefficient? q2->q3 No q4 Are you synthesizing a 4,5-diphenyl analogue? sol_n_oxide->q4 sol_benzylation 1. Use microwave-assisted heating (preferred). 2. If conventional, use Benzyl Bromide   instead of Benzyl Chloride for higher reactivity. 3. Ensure anhydrous solvent. q3->sol_benzylation Yes end Synthesis Optimized q3->end No, other issue sol_benzylation->end sol_alt_route Bypass the N-oxide precursor. Use multicomponent condensation (Benzil, Aldehyde, Amine, NH4OAc) with InCl3 catalyst. q4->sol_alt_route Yes q4->end No sol_alt_route->end no_issue->end

References

Technical Support Center: Enhancing Lepidiline A Cytotoxicity through Metal Complexation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the cytotoxicity of Lepidiline A through metal complexation.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind synthesizing metal complexes of this compound for anticancer research?

This compound, a natural imidazole alkaloid, exhibits moderate to low in vitro anticancer effects.[1][2][3][4] It is an N-heterocyclic carbene (NHC) precursor, making it an excellent ligand for metal complexes.[1][2][3][4] Complexation with metal ions like gold(I), silver(I), and copper(I) has been shown to significantly enhance its cytotoxic properties against various cancer cell lines, including multidrug-resistant ones.[1][3][4] The resulting metal complexes may offer a strategy to overcome resistance to conventional platinum-based drugs.[1][2]

Q2: Which metal ions have been successfully complexed with this compound to enhance cytotoxicity?

Gold(I), silver(I), and copper(I) complexes of this compound have been synthesized and have demonstrated enhanced and consistent cytotoxicity against a range of cancer cell lines.[1][3][4] Iridium(I) complexes of this compound have also been synthesized, although their cytotoxic potential has not been as extensively reported in the provided context.[5][6]

Q3: How does metal complexation affect the cytotoxicity of this compound?

The binding of metal ions to this compound generally results in enhanced cytotoxicity, with the specific metal ion playing a critical role in the compound's properties.[1][3] For instance, silver and gold complexes exhibit significantly increased and consistent cytotoxicity against both cancer and stem cell lines compared to this compound alone.[1][3] The copper complex has been shown to induce a significant and universal increase in the production of reactive oxygen species (ROS) within cells, which is a potential mechanism for its cytotoxic effect.[1][2][3]

Q4: Are this compound metal complexes effective against multidrug-resistant (MDR) cancer cells?

Yes, certain metal complexes of this compound have shown efficacy against MDR cancer cells. For example, the ABCB1 transporter in a multidrug-resistant uterine sarcoma cell line conferred significant resistance to this compound and its copper complex, but not to the silver and gold complexes.[1][2] This suggests that Ag(I) and Au(I) complexes of this compound may be able to overcome this specific mechanism of drug resistance.

Troubleshooting Guides

Issue 1: Low yield or purity of synthesized this compound.

  • Possible Cause: Incomplete reaction or side product formation during synthesis.

  • Troubleshooting Steps:

    • Verify Starting Materials: Ensure the purity of the 4,5-dimethyl-imidazole hydrochloride and benzyl chloride.

    • Optimize Reaction Conditions: The synthesis of this compound (LA, 1,3-Dibenzyl-4,5-dimethyl-imidazol-1-ium-chloride) involves reacting 4,5-dimethyl-imidazol-3-ium-chloride with benzyl chloride in acetonitrile at 85°C.[1][2] Ensure precise control of temperature and reaction time.

    • Purification: The crude product should be subjected to reverse-phase preparative chromatography to achieve a high-purity product.[1]

Issue 2: Difficulty in synthesizing this compound metal complexes.

  • Possible Cause: Improper reaction conditions or instability of the complexes.

  • Troubleshooting Steps:

    • Follow Established Protocols: Two distinct methodologies have been reported for the synthesis of copper, silver, and gold complexes of this compound.[1][2] Adhere strictly to the described procedures.

    • Inert Atmosphere: For air- or moisture-sensitive reagents, use of a glove box or Schlenk line techniques under an inert atmosphere (N2 or Ar) is recommended.[7]

    • Characterization: Due to potential instability, it might be challenging to obtain high-resolution mass spectrometry (HR-MS) data for the complexes.[1][2] Utilize other characterization techniques like NMR and elemental analysis to confirm the structure and purity.[7]

Issue 3: Inconsistent or unexpected results in cytotoxicity assays.

  • Possible Cause: Issues with cell culture, compound handling, or the assay itself.

  • Troubleshooting Steps:

    • Cell Health: Ensure cells are healthy and in the exponential growth phase before starting the experiment. Contaminated cultures will appear turbid and should be discarded.[7]

    • Cell Density: Low or high cell density can lead to low or high absorbance values, respectively. Determine the optimal cell count for your specific cell line and assay.[8]

    • Compound Solubility: Ensure the test compounds are fully dissolved in the vehicle solvent (e.g., DMSO) before adding to the cell culture medium. Precipitates can lead to inaccurate results.

    • Positive and Negative Controls: Always include appropriate positive (e.g., doxorubicin, cisplatin) and negative (vehicle control) controls in your assay to validate the results.[8]

    • Pipetting Technique: Gentle and accurate pipetting is crucial, especially during cell seeding and compound addition, to avoid cell stress and ensure reproducibility.[8]

    • Verify Data: If unexpected results are obtained, it is important to verify the raw data and ask the lab to investigate potential issues like cell line infection or incorrect reagent preparation.[9]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound and its Metal Complexes

CompoundT-47D (Breast Cancer)IGROV-1 (Ovarian Cancer)OVC-3 (Ovarian Cancer)OVC-8 (Ovarian Cancer)AD-MSC (Adipose-derived MSC)BM-MSC (Bone Marrow MSC)
This compound (LA)16.1>100>100>10018498
Cu-LA24.835.742.151.223.748
Ag-LA12.08.99.511.35.715.7
Au-LA5.86.27.18.46.35.7
Cisplatin2.23.14.56.016.72.3
Auranofin1.21.82.12.8--

Data extracted from a study by Kovács et al. (2024).[1]

Experimental Protocols

Synthesis of this compound (LA)
  • Dissolve 1.00 g (7.54 mmol) of 4,5-dimethyl-imidazol-3-ium-chloride in 37.7 mL of acetonitrile in a round-bottom flask equipped with a magnetic stirring bar.

  • Add 3 equivalents of benzyl chloride (BnCl) and 2 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to 85 °C and stir.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product using reverse-phase preparative chromatography to obtain this compound with a yield of approximately 76%.[1][2]

General Synthesis of this compound Metal Complexes (Cu-LA, Ag-LA, Au-LA)

Detailed protocols for the synthesis of copper, silver, and gold complexes of this compound can be found in the supplementary information of the cited literature.[1][2] The general approach involves the reaction of this compound with a suitable metal precursor.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

  • Cell Seeding:

    • Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 3 x 10^5 cells/well for HeLa and Vero cells).[10]

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound and its metal complexes) and control drugs (e.g., cisplatin) in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with medium only (blank) and medium with the vehicle solvent (negative control).

    • Incubate the plates for a specified period (e.g., 72 hours).[10][11]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 550-570 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_cytotoxicity Cytotoxicity Evaluation start Starting Materials (4,5-dimethyl-imidazole hydrochloride, benzyl chloride) synth_LA Synthesis of This compound (LA) start->synth_LA purify_LA Purification (Chromatography) synth_LA->purify_LA LA Pure this compound purify_LA->LA synth_complex Synthesis of Metal Complexes (Cu, Ag, Au) LA->synth_complex complexes This compound Metal Complexes synth_complex->complexes characterization Characterization (NMR, MS, etc.) complexes->characterization treatment Treatment with LA & Complexes characterization->treatment cell_culture Cancer Cell Lines (e.g., T-47D, IGROV-1) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 values) mtt_assay->data_analysis

Caption: Experimental workflow for synthesis and cytotoxicity evaluation.

signaling_pathway cluster_cell Cancer Cell Cu_LA Cu-Lepidiline A Complex ROS Increased Reactive Oxygen Species (ROS) Cu_LA->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Apoptosis Apoptosis (Cell Death) Mitochondrial_Damage->Apoptosis

Caption: Proposed mechanism of action for the Cu-Lepidiline A complex.

troubleshooting_logic start Inconsistent Cytotoxicity Results check_cells Check Cell Health & Density start->check_cells check_compound Check Compound Solubility & Purity start->check_compound check_assay Review Assay Protocol (Controls, Pipetting) start->check_assay re_optimize Re-optimize Cell Seeding Density check_cells->re_optimize re_synthesize Re-synthesize/Purify Compound check_compound->re_synthesize repeat_assay Repeat Assay with Strict Controls check_assay->repeat_assay pass Consistent Results re_optimize->pass re_synthesize->pass repeat_assay->pass

References

Technical Support Center: Troubleshooting Lepidiline A Cytotoxicity Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lepidiline A cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to variability in experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during your cytotoxicity experiments with this compound.

Issue 1: Inconsistent IC50 Values Across Experiments

Question: My calculated IC50 value for this compound varies significantly between replicate experiments. What could be the cause?

Answer: Inconsistent IC50 values are a common challenge in cell-based assays and can stem from several factors. Here’s a step-by-step guide to troubleshoot this issue:

  • Cell-Related Variability:

    • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Always perform a cell count before seeding and ensure a homogenous cell suspension.

    • Cell Health: Only use healthy, actively dividing cells for your assays. Check for signs of stress or contamination under a microscope.

  • Compound Handling and Stability:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an appropriate solvent like DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

    • Solubility and Precipitation: this compound, being an imidazole alkaloid, may have limited solubility in aqueous culture media. Visually inspect for any precipitation after diluting the stock solution into the final culture medium. Precipitation will lead to a lower effective concentration of the compound. Consider pre-warming the media and vortexing the diluted solution gently.

    • Stability in Media: The stability of this compound in cell culture media over long incubation periods (24-72 hours) may be a factor. Although specific stability data is limited, the pH of the culture medium can influence the stability of alkaloids.[1] It is advisable to prepare fresh dilutions for each experiment.

  • Assay Protocol and Execution:

    • Pipetting Accuracy: Ensure your pipettes are calibrated and use consistent pipetting techniques to minimize volume errors, especially during serial dilutions.

    • Incubation Time: Use a consistent incubation time for all experiments.

    • Edge Effects: Evaporation from wells on the edge of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

Issue 2: High Background Signal in Control Wells

Question: I'm observing a high background signal in my negative control (vehicle-treated) wells. What could be causing this?

Answer: High background can mask the true cytotoxic effect of this compound. Here are the likely culprits and solutions:

  • Assay Reagent Interference:

    • Compound-Reagent Interaction: Some compounds can directly react with the assay reagents. For instance, in an MTT assay, natural compounds can sometimes reduce the MTT reagent non-enzymatically, leading to a false-positive signal. To check for this, include a control well with this compound and the assay reagent in cell-free media.

    • Media Components: Phenol red in culture media can interfere with absorbance-based assays. Consider using phenol red-free media if you suspect this is an issue.

  • Cellular Stress:

    • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells and increase the background signal in assays that measure cell death (like LDH). Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically ≤ 0.5% for DMSO).

Issue 3: Unexpectedly Low or No Cytotoxicity Observed

Question: I'm not observing the expected cytotoxic effect of this compound, even at high concentrations. Why might this be happening?

Answer: Several factors can lead to an underestimation of cytotoxicity:

  • Cell Line Resistance: Different cell lines exhibit varying sensitivities to this compound. IC50 values can range from the low micromolar to over 100 μM depending on the cell type.[2] Ensure you are using a sensitive cell line or adjust your concentration range accordingly.

  • Compound Inactivity:

    • Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.

    • Precipitation: As mentioned earlier, if the compound precipitates out of solution, the effective concentration will be much lower than intended.

  • Assay Limitations:

    • Metabolic Assays (e.g., MTT): If this compound causes cell cycle arrest without immediate cell death, metabolic assays might not show a significant decrease in signal. Consider using a different type of assay, such as a direct cell counting method or an assay that measures membrane integrity (e.g., LDH release).

Issue 4: Discrepancies Between Different Cytotoxicity Assays

Question: I am getting conflicting results when I use different cytotoxicity assays (e.g., MTT vs. LDH). Why is this?

Answer: Different assays measure different cellular parameters, and the mechanism of action of this compound can influence the outcome of each assay.

  • Mechanism of Action:

    • Metabolic Inhibition vs. Membrane Disruption: An MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic function. An LDH assay measures the release of lactate dehydrogenase, which indicates loss of membrane integrity. If this compound primarily inhibits metabolic activity without causing immediate membrane rupture, the MTT assay will show a stronger effect than the LDH assay.

    • Induction of Reactive Oxygen Species (ROS): While this compound itself has not been shown to induce ROS, its copper complex does.[2] High levels of ROS can lead to oxidative stress and cell death, which would be detected by various assays. However, some assay reagents can be sensitive to the redox environment, potentially causing interference.

  • Assay Kinetics: The timing of cell death events can vary. It's important to perform a time-course experiment to determine the optimal endpoint for your specific cell line and assay.

Data Summary

The following table summarizes the reported IC50 values of this compound in various cancer cell lines to provide a reference for expected cytotoxic concentrations.

Cell LineCancer TypeReported IC50 (µM)Reference
HL-60Leukemia~32.3[3]
MCF-7Breast Cancer>100[3]
T-47DBreast Cancer~16.1[2]
MDA-MB-231Breast Cancer>10[3]
OVC-5Ovarian Cancer~216.3[2]
SK-N-SHNeuroblastoma~25.73 (µg/mL)[4]
SK-N-ASNeuroblastoma~14.85 (µg/mL)[4]

Experimental Protocols

Standard MTT Cytotoxicity Assay Protocol

This protocol provides a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from a DMSO stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Troubleshooting Workflow for this compound Cytotoxicity Assay

G This compound Cytotoxicity Assay Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Troubleshooting cluster_3 Resolution Inconsistent IC50 Inconsistent IC50 Check Cell Health & Passage Check Cell Health & Passage Inconsistent IC50->Check Cell Health & Passage Verify Compound Prep Verify Compound Prep Inconsistent IC50->Verify Compound Prep High Background High Background Review Assay Protocol Review Assay Protocol High Background->Review Assay Protocol Assay Interference Control Assay Interference Control High Background->Assay Interference Control Low/No Cytotoxicity Low/No Cytotoxicity Low/No Cytotoxicity->Check Cell Health & Passage Low/No Cytotoxicity->Verify Compound Prep Solubility/Precipitation Test Solubility/Precipitation Test Low/No Cytotoxicity->Solubility/Precipitation Test Check Cell Health & Passage->Solubility/Precipitation Test Verify Compound Prep->Solubility/Precipitation Test Review Assay Protocol->Assay Interference Control Alternative Assay Alternative Assay Solubility/Precipitation Test->Alternative Assay Assay Interference Control->Alternative Assay Time-Course Experiment Time-Course Experiment Alternative Assay->Time-Course Experiment Optimized Protocol Optimized Protocol Time-Course Experiment->Optimized Protocol

Caption: A flowchart outlining the steps to troubleshoot variability in this compound cytotoxicity assays.

Hypothesized Signaling Pathway of this compound

G Hypothesized Signaling Pathway of this compound This compound This compound Estrogen Receptor (ER) Estrogen Receptor (ER) This compound->Estrogen Receptor (ER) Binds to HSD17B1 17β-HSD1 This compound->HSD17B1 Modulates Nuclear Translocation Nuclear Translocation Estrogen Receptor (ER)->Nuclear Translocation Estradiol (E2) Estradiol (E2) HSD17B1->Estradiol (E2) Estrone (E1) Estrone (E1) Estrone (E1)->HSD17B1 Estradiol (E2)->Estrogen Receptor (ER) Activates Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Cell Proliferation / Inhibition Cell Proliferation / Inhibition Gene Transcription->Cell Proliferation / Inhibition

References

Technical Support Center: Purification of Synthetic Lepidiline A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic Lepidiline A by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying synthetic this compound?

A1: The primary method reported for the purification of synthetic this compound is reverse-phase preparative high-performance liquid chromatography (HPLC).[1][2] This technique is effective in achieving a high-purity product with a satisfactory yield.

Q2: What kind of purity and yield can be expected from the purification process?

A2: Using reverse-phase preparative chromatography, a purity of over 95% and a yield of approximately 76% have been reported for synthetic this compound.[1][2]

Q3: Are there alternative methods for purifying this compound?

A3: Yes, for the isolation of this compound from natural sources (Lepidium meyenii Walpers), a two-step method involving centrifugal partition chromatography (CPC) followed by semi-preparative HPLC has been successfully used.[3][4][5] This method is noted for being a "green" purification technique with low solvent consumption and minimal sample loss.[3]

Q4: What are the typical solvents used in the purification of this compound?

A4: For the purification of synthetic this compound, specific mobile phases for reverse-phase preparative HPLC are not detailed in the provided search results. However, for the semi-preparative HPLC purification of natural this compound, a mobile phase consisting of water with 5 mM ammonium acetate (A) and a mixture of methanol and acetonitrile (8:2 v/v) (B), both acidified with 0.2% (v/v) formic acid, has been used.[3] For the initial CPC step, a biphasic solvent system of chloroform, methanol, and water (4:3:2 v/v/v) with 60 mM HCl is employed.[3][4][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of synthetic this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction during synthesis. 2. Suboptimal chromatographic conditions. 3. Degradation of the compound. 4. Loss of sample during transfer or processing.1. Monitor the reaction progress using techniques like TLC, GC-MS, or HPLC-MS to ensure completion.[2] 2. Optimize the mobile phase composition, gradient, and flow rate. Consider using a different stationary phase if necessary. 3. This compound is an imidazolium salt; ensure the pH of the mobile phase is appropriate to maintain its stability. 4. Handle the crude product and purified fractions carefully to minimize physical loss.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH or composition. 4. Column void or contamination.1. Reduce the amount of sample injected onto the column. 2. Add an ion-pairing agent (e.g., trifluoroacetic acid) to the mobile phase to improve peak shape for ionic compounds. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the organic modifier concentration. 4. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[6]
Co-elution with Impurities 1. Insufficient resolution. 2. Inappropriate stationary or mobile phase.1. Optimize the gradient profile (make it shallower). 2. Decrease the flow rate. 3. Try a different column with a different selectivity (e.g., a different bonded phase). 4. For complex mixtures, consider a two-step purification process, such as CPC followed by preparative HPLC, as used for natural this compound.[3]
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Fluctuations in temperature. 3. Column degradation. 4. Air bubbles in the pump.1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Use a column oven to maintain a constant temperature. 3. Test the column performance with a standard. If performance has declined, replace the column. 4. Degas the mobile phase and prime the pump.

Experimental Protocols

Synthesis and Purification of this compound

A reported synthetic route involves the reaction of 4,5-dimethyl-imidazole hydrochloride with benzyl chloride.[2]

  • Reaction Conditions: 3 equivalents of benzyl chloride (BnCl), 2 equivalents of N,N-diisopropylethylamine (DIPEA) in acetonitrile (ACN) at 85 °C.[2]

  • Purification: The resulting crude product is subjected to reverse-phase preparative chromatography to yield a high-purity product.[1][2]

Purification of Natural this compound

This protocol involves a two-step chromatographic process.

Step 1: Centrifugal Partition Chromatography (CPC)

  • Sample: Lepidiline-rich fraction from Lepidium meyenii extract.[3]

  • Solvent System: Chloroform/Methanol/Water (4:3:2, v/v/v) with 60 mM HCl.[3][4][5]

  • Flow Rate: 4 mL/min.[3]

  • Rotation Speed: 1200 RPM.[3]

  • Mode: Ascending mode.[3]

Step 2: Semi-Preparative High-Performance Liquid Chromatography (HPLC)

  • Sample: Fractions containing this compound from the CPC step.[3]

  • Mobile Phase A: Water with 5 mM ammonium acetate, acidified to 0.2% (v/v) with formic acid.[3]

  • Mobile Phase B: Methanol:Acetonitrile (8:2, v/v), acidified to 0.2% (v/v) with formic acid.[3]

  • Flow Rate: 20 mL/min.[3]

  • Detection: 205 nm and 278 nm.[3]

  • Elution Time for this compound: Between 46 and 54 minutes.[3]

Data Presentation

Table 1: Chromatographic Conditions for this compound Purification

ParameterSynthetic this compound (Reverse-Phase Prep HPLC)Natural this compound (CPC followed by Semi-Prep HPLC)
Initial Purification Step Not ApplicableCentrifugal Partition Chromatography (CPC)
CPC Solvent System Not ApplicableChloroform/Methanol/Water (4:3:2 v/v/v) with 60 mM HCl[3][4][5]
Final Purification Step Reverse-Phase Preparative HPLC[1][2]Semi-Preparative HPLC[3]
HPLC Mobile Phase Not specified in search results.A: Water + 5 mM Ammonium Acetate + 0.2% Formic Acid B: Methanol:Acetonitrile (8:2 v/v) + 0.2% Formic Acid[3]
Yield 76%[1][2]Not specified for the entire process.
Purity High Purity[1][2]>95%[3][4][5]

Visualizations

Purification_Workflow_Synthetic_Lepidiline_A cluster_synthesis Synthesis cluster_purification Purification Start 4,5-dimethyl-imidazole hydrochloride + Benzyl Chloride Reaction Reaction (DIPEA, ACN, 85°C) Start->Reaction Reagents Crude Crude Product Reaction->Crude Prep_HPLC Reverse-Phase Preparative HPLC Crude->Prep_HPLC Load Pure_Product Pure this compound (>95% Purity, 76% Yield) Prep_HPLC->Pure_Product Purified

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Problem Chromatographic Problem (e.g., Low Yield, Poor Peak Shape) Check_Method Review Method Parameters (Mobile Phase, Gradient, Flow Rate) Problem->Check_Method Check_Hardware Inspect Hardware (Column, Pump, Injector) Problem->Check_Hardware Optimize Optimize Method Check_Method->Optimize Maintain Perform Maintenance (Flush Column, Degas Solvents) Check_Hardware->Maintain Resolved Problem Resolved Optimize->Resolved Maintain->Resolved

Caption: A logical approach to troubleshooting chromatography issues.

References

Mechanochemical Synthesis of Lepidiline A Derivatives: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the mechanochemical synthesis of Lepidiline A and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the mechanochemical synthesis of this compound derivatives, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient milling time or energy.Increase milling time and/or frequency. Optimize the ball-to-reagent mass ratio for more efficient energy transfer.
Degradation of starting materials or products.Monitor the reaction temperature, as excessive heat can lead to decomposition.[1] Consider using intermittent milling to allow for cooling.[2]
Incorrect stoichiometry of reactants.Ensure precise measurement of all starting materials.
Presence of impurities in starting materials.Use reagents of high purity. Recrystallize or purify starting materials if necessary.
Formation of Side Products Non-selective reaction pathways being activated.Adjust milling parameters (frequency, time) to favor the desired reaction pathway. The use of a liquid-assisted grinding (LAG) agent might improve selectivity.
Reaction with atmospheric moisture or oxygen.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation and Purification Product is an oil or difficult to crystallize.Attempt purification using column chromatography. If the product is an imidazolium salt, consider anion exchange to a hexafluorophosphate salt, which may aid in crystallization.[3][4][5]
Product is contaminated with starting materials.Optimize the reaction to go to completion. If unreacted starting materials persist, select a purification method that effectively separates them from the product (e.g., chromatography, extraction).
Inconsistent Results Between Batches Variation in milling conditions.Standardize all milling parameters, including the type and size of milling jars and balls, milling frequency, time, and temperature.[1]
Inhomogeneous mixing of reactants.Ensure reactants are finely powdered and thoroughly mixed before milling.
Contamination from milling equipment.Use milling jars and balls made of inert materials (e.g., zirconia, agate) to avoid contamination.[6][7] Clean equipment thoroughly between experiments.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a mechanochemical approach for the synthesis of this compound derivatives compared to traditional solution-based methods?

A1: Mechanochemical synthesis offers several advantages, including the reduction or elimination of solvents, which aligns with the principles of green chemistry.[8][9] This method can also lead to shorter reaction times and, in some cases, higher yields compared to conventional solution-based reactions.[9]

Q2: Which specific Lepidiline derivatives have been synthesized mechanochemically?

A2: The literature reports the mechanochemical synthesis of imidazole-2-thiones, which are derivatives of Lepidilines A and C. This is achieved by reacting the corresponding imidazolium salts with elemental sulfur using solid cesium carbonate as a base.[3][4][5][10]

Q3: What type of ball mill is suitable for this synthesis?

A3: A mixer mill, such as a Retsch Mixer Mill MM400, has been successfully used for the mechanochemical synthesis of Lepidiline derivatives.[3][10] The choice of the mill will depend on the scale of the reaction.

Q4: How can I monitor the progress of the mechanochemical reaction?

A4: Monitoring the reaction can be challenging due to the solvent-free conditions. A common method is to take small aliquots of the reaction mixture at different time points, dissolve them in a suitable solvent, and analyze them using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: Are there any safety concerns associated with the mechanochemical synthesis of these compounds?

A5: Yes, safety is a critical consideration. Reactions in a ball mill involve high-impact forces and can generate heat.[1] It is important to avoid using shock-sensitive materials.[11] Additionally, if a reaction is expected to evolve gas, it should not be performed in a sealed vessel unless specialized pressure-safe milling jars are used.[11] A thorough risk assessment should be conducted before starting any new mechanochemical reaction.[1]

Experimental Protocols

A general multi-step synthesis for Lepidilines involves the condensation of α-hydroxyiminoketones with imines to form imidazole N-oxides, followed by deoxygenation and N-benzylation.[10] A subsequent mechanochemical step can be employed to synthesize derivatives like imidazole-2-thiones.

General Mechanochemical Protocol for Imidazole-2-thione Synthesis:

This protocol is adapted from the synthesis of imidazole-2-thiones from this compound and C precursors.[3][4][5]

  • Reactants:

    • Imidazolium salt (precursor to this compound or C)

    • Elemental sulfur (S₈)

    • Cesium carbonate (Cs₂CO₃) - as a solid base

  • Equipment:

    • Mixer mill (e.g., Retsch Mixer Mill MM400)

    • Milling jars and balls (e.g., stainless steel or zirconia)

  • Procedure:

    • Place the imidazolium salt, elemental sulfur, and solid cesium carbonate into the milling jar along with the milling balls.

    • Seal the jar and place it in the mixer mill.

    • Mill the mixture at a specified frequency and for a predetermined time.

    • After milling, carefully open the jar (preferably in a fume hood).

    • Extract the product from the solid mixture using a suitable solvent.

    • Purify the product using appropriate techniques such as column chromatography or recrystallization.

Visualizations

Experimental Workflow for Lepidiline Derivative Synthesis

G General Synthetic Workflow for Lepidiline Derivatives A α-Hydroxyiminoketones + Imines B Cyclocondensation A->B C Imidazole N-Oxides B->C D Deoxygenation (e.g., with Raney-Nickel) C->D E Imidazoles D->E F N-Benzylation E->F G This compound/C (Imidazolium Salts) F->G H Mechanochemical Reaction (+ Sulfur, Cs₂CO₃) G->H I Imidazole-2-thiones H->I

Caption: Synthetic pathway to Lepidiline derivatives.

Troubleshooting Logic for Low Product Yield

G Troubleshooting Flowchart for Low Yield Start Low Product Yield Check_Time Increase Milling Time/Frequency? Start->Check_Time Check_Temp Evidence of Decomposition? Check_Time->Check_Temp No Solution1 Optimize Milling Parameters Check_Time->Solution1 Yes Check_Stoichiometry Verify Stoichiometry? Check_Temp->Check_Stoichiometry No Solution2 Use Intermittent Milling / Monitor Temperature Check_Temp->Solution2 Yes Check_Purity Check Reagent Purity? Check_Stoichiometry->Check_Purity No Solution3 Ensure Accurate Measurements Check_Stoichiometry->Solution3 Yes Solution4 Purify Starting Materials Check_Purity->Solution4 Yes End Improved Yield Check_Purity->End No Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Decision tree for addressing low product yield.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Lepidiline A and Lepidiline B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of two naturally occurring imidazole alkaloids, Lepidiline A and Lepidiline B. These compounds, originally isolated from the Maca plant (Lepidium meyenii), have garnered interest in oncological research for their potential as anticancer agents. This document synthesizes available experimental data to offer an objective overview of their respective cytotoxic performance, details the methodologies employed in these studies, and visualizes key experimental processes.

Quantitative Cytotoxicity Data

The cytotoxic activities of this compound and Lepidiline B have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is the standard metric for comparison. The data consistently demonstrates that Lepidiline B exhibits significantly greater cytotoxicity than this compound across various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Lepidiline B IC50 (µM)Reference
HL-60Promyelocytic Leukemia32.33.8[1][2]
MCF-7Breast Adenocarcinoma>100>100[1][3]
PACA2Pancreatic Adenocarcinoma>104.2[1][2]
MDA-231Breast Carcinoma>105.1[1][2]
SK-N-SHNeuroblastoma52.07 (µg/mL)25.73 (µg/mL)[4]
SK-N-ASNeuroblastoma44.95 (µg/mL)14.85 (µg/mL)[4]

Note: For the SK-N-SH and SK-N-AS cell lines, the IC50 values were reported in µg/mL. These correspond to approximate molar concentrations, further supporting the higher potency of Lepidiline B.

Experimental Protocols

The primary method utilized to assess the cytotoxicity of this compound and B in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Cell Viability Assay Protocol

1. Cell Seeding:

  • Cancer cells are harvested and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10^4 cells/well).

  • The cells are incubated in a humidified atmosphere at 37°C with 5% CO2 for 24 hours to allow for cell attachment and recovery.

2. Compound Treatment:

  • Stock solutions of this compound and Lepidiline B are prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium.

  • The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compounds. Control wells receive medium with the solvent at the same final concentration as the treated wells.

  • The plates are incubated for a specified period, typically 48 or 72 hours, under the same conditions as above.

3. MTT Addition and Incubation:

  • Following the incubation period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well.

  • The plates are then incubated for an additional 4 hours in a humidified atmosphere. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

4. Solubilization of Formazan:

  • After the 4-hour incubation, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the insoluble formazan crystals.

  • The plates are typically left overnight in the incubator to ensure complete solubilization.

5. Absorbance Measurement:

  • The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm is used to subtract background absorbance.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.

  • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the MTT assay used to determine the cytotoxicity of this compound and Lepidiline B.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HL-60, MCF-7) Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding Treatment 4. Add Compounds to Cells (Incubate 48-72h) Seeding->Treatment CompoundPrep 3. Prepare this compound & B Dilutions CompoundPrep->Treatment MTT_add 5. Add MTT Reagent (Incubate 4h) Treatment->MTT_add Solubilization 6. Add Solubilization Solution MTT_add->Solubilization Readout 7. Measure Absorbance (570 nm) Solubilization->Readout IC50_calc 8. Calculate IC50 Values Readout->IC50_calc

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Hypothesized Signaling Pathway

While the precise molecular mechanisms underlying the cytotoxic effects of this compound and B are not yet fully elucidated, it is hypothesized that they, like many cytotoxic agents, may induce apoptosis (programmed cell death). The following diagram illustrates a generalized intrinsic apoptosis pathway that could be a potential mechanism of action. Further research is required to confirm the specific targets and signaling cascades activated by these compounds.

Apoptosis_Pathway Lepidiline This compound / B CellularStress Cellular Stress Lepidiline->CellularStress Mitochondrion Mitochondrion CellularStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation (Effector Caspase) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway for lepidilines.

References

Structure-Activity Relationship of Lepidiline A Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Lepidiline A, an imidazole alkaloid isolated from the roots of the Maca plant (Lepidium meyenii), has garnered significant interest for its potential therapeutic properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogues, focusing on their cytotoxic activities against cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals.

Core Structure and Analogues

This compound possesses a core 1,3-dibenzyl-4,5-dimethylimidazolium scaffold. The majority of synthetic analogues introduce modifications at the C2 and C4/C5 positions of the imidazole ring, as well as on the N-benzyl substituents. This guide will focus on key analogue classes: C2-methylated, 4,5-diphenyl substituted, fluorinated, and oxa-analogues.

Comparative Cytotoxicity of this compound Analogues

The cytotoxic effects of this compound and its analogues have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

CompoundR1 (C2)R2 (C4, C5)R3 (N-benzyl)Cell LineIC50 (µM)
This compoundHCH3BenzylHL-6032.3
MCF-7>100
Lepidiline BCH3CH3BenzylHL-603.8
Lepidiline CHCH3m-methoxybenzylHL-6027.7
MCF-775
Lepidiline DCH3CH3m-methoxybenzylHL-601.1
4,5-diphenyl analogue of AHPhenylBenzylMCF-7Increased cytotoxicity
Fluorinated analogue (1e)HCH3p-F-benzylHeLaCC50 = 0.039-0.080
Fluorinated analogue (1f)HCH3p-OCF3-benzylHeLaCC50 = 0.039-0.080
Fluorinated analogue (9a)HPhenylm-CF3-benzylHeLaMost active
A549Most active

Key Findings from SAR Studies:

  • C2-Methylation: The introduction of a methyl group at the C2 position of the imidazole ring, as seen in Lepidiline B and D, significantly enhances cytotoxic activity against the HL-60 leukemia cell line compared to their non-methylated counterparts, this compound and C.[3][4][5][6]

  • 4,5-Diphenyl Substitution: Replacing the methyl groups at the C4 and C5 positions with phenyl groups leads to a notable increase in cytotoxicity against the MCF-7 breast cancer cell line.[3][4] However, this modification also increases toxicity towards normal human umbilical vein endothelial cells (HUVECs), suggesting a decrease in selectivity.[4]

  • Fluorination: The introduction of fluorine atoms or fluorine-containing groups (F, CF3, OCF3) on the N-benzyl substituents generally amplifies the cytotoxic properties of this compound analogues.[1][7] For instance, fluorinated analogues were found to be the most active against HeLa and A549 cell lines.[1]

  • Oxa-analogues: The replacement of a benzyl group with a benzyloxy-type substituent has been found to be beneficial for anticancer activity.[1]

  • Counterion Effect: Studies have shown that for some alkoxyimidazolium salts, changing the counterion from bromide (Br-) to hexafluorophosphate (PF6-) does not significantly affect their biological activity.[8]

  • Metal Complexes: Complexation of this compound with metal ions like silver(I) and gold(I) significantly enhances its cytotoxic effects against a range of cancer and stem cell lines.[2][9] Copper(I) complexes also show enhanced cytotoxicity, though to a lesser extent.[2]

Experimental Methodologies

The primary assay used to determine the cytotoxic activity of this compound analogues in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Human cancer cell lines (e.g., HL-60, MCF-7, HeLa, A549) and normal cell lines (e.g., HUVEC) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogues or a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 48 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).[3]

  • MTT Addition: After the incubation period, MTT solution is added to each well. The MTT is a yellow tetrazolium salt that is reduced by metabolically active cells to form a purple formazan product.

  • Formazan Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curves.

Visualizing Structure-Activity Relationships and Workflows

To better understand the structural modifications and the general process of evaluating these compounds, the following diagrams are provided.

Caption: Core structure of this compound and key modification sites for its analogues.

start Starting Materials (e.g., Benzylamines) synthesis Synthesis of This compound Analogues start->synthesis purification Purification and Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity sar Structure-Activity Relationship Analysis cytotoxicity->sar lead Lead Compound Identification sar->lead

Caption: General experimental workflow for the synthesis and evaluation of this compound analogues.

Conclusion

The structure-activity relationship studies of this compound analogues have revealed several key structural features that influence their cytotoxic activity. Methylation at the C2 position, substitution with phenyl groups at the C4 and C5 positions, and fluorination of the N-benzyl groups are all effective strategies for enhancing anticancer potency. These findings provide a valuable foundation for the rational design and development of novel, more potent imidazole-based anticancer agents. Further research is warranted to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of the most promising analogues.

References

A Comparative Analysis of Lepidiline A and its 4,5-Diphenyl Analogues in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, cytotoxic activity, and potential mechanisms of action of the natural product Lepidiline A and its synthetic 4,5-diphenyl analogues reveals the enhanced therapeutic potential of the latter in preclinical cancer models. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of these promising imidazole-based compounds.

Introduction

This compound, an imidazole alkaloid isolated from the Maca plant (Lepidium meyenii), has garnered interest for its biological activities.[1] However, its in vitro anticancer effects are often moderate.[2] This has spurred the development of synthetic analogues, including those with 4,5-diphenyl substitutions on the imidazole ring, in a bid to enhance cytotoxic potency. This guide presents a comparative study of this compound and its 4,5-diphenyl analogues, focusing on their synthesis, cytotoxic profiles against various cancer cell lines, and insights into their potential mechanisms of action.

Synthesis and Chemical Structures

This compound is chemically known as 1,3-dibenzyl-4,5-dimethyl-1H-imidazolium. Its 4,5-diphenyl analogues are structurally similar, with the methyl groups at the 4 and 5 positions of the imidazole core replaced by phenyl groups. The general synthetic route to these compounds involves the N-alkylation of a corresponding imidazole precursor.

For this compound, the synthesis typically starts from 4,5-dimethylimidazole, which is then benzylated.[3] A reported synthetic pathway for this compound utilizes 4,5-dimethyl-imidazole hydrochloride and benzyl chloride.[1][3]

The 4,5-diphenyl analogues can be synthesized through a multi-step process. One approach involves the multicomponent condensation of benzil, an aldehyde, a primary amine (e.g., benzylamine), and ammonium acetate to form the 1,4,5-trisubstituted imidazole core, which is subsequently N-benzylated to yield the desired 1,3-dibenzyl-4,5-diphenylimidazolium salt.[4] Another method starts with the preparation of a 2-unsubstituted imidazole N-oxide, followed by deoxygenation and subsequent N-benzylation.[5]

Comparative Cytotoxicity

Experimental data consistently demonstrates that the 4,5-diphenyl analogues of this compound exhibit significantly greater cytotoxic activity against a range of human cancer cell lines compared to the parent compound. The replacement of the 4,5-dimethyl groups with bulkier and more lipophilic phenyl groups appears to be a key factor in this enhanced potency.

Below is a summary of the reported 50% inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HL-60Promyelocytic Leukemia~30[2]
T-47DBreast Cancer16.1[2]
IGROV-1Ovarian Cancer48.1 - 72.9[3]
OVC-3Ovarian Cancer48.1 - 72.9[3]
OVC-8Ovarian Cancer48.1 - 72.9[3]
4,5-Diphenyl Analogue of this compound MCF-7Breast CancerMarkedly increased cytotoxicity compared to this compound[4]
Fluorinated 4,5-Diphenyl Analogue (9a) HeLaCervical Cancer0.019
A549Lung CancerHigh cytotoxicity
HepG2Liver Cancer6.900

Note: The specific structures of the 4,5-diphenyl analogues tested can vary between studies, including different counter-ions or substitutions on the benzyl groups, which may influence their activity.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of this compound and its 4,5-diphenyl analogues.

Synthesis of 1,3-Dibenzyl-4,5-diphenyl-1H-imidazolium Bromide (A 4,5-Diphenyl Analogue)

This protocol is based on the N-benzylation of a pre-synthesized imidazole core.

Materials:

  • 1-Benzyl-4,5-diphenyl-1H-imidazole

  • Benzyl bromide (BnBr)

  • Acetonitrile (MeCN)

  • Microwave reactor

Procedure:

  • Dissolve 1-benzyl-4,5-diphenyl-1H-imidazole in acetonitrile in a microwave-safe reaction vessel.

  • Add a molar excess of benzyl bromide to the solution.

  • Irradiate the reaction mixture in a microwave reactor. Reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 1,3-dibenzyl-4,5-diphenyl-1H-imidazolium bromide, will precipitate from the solution.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dry under vacuum.

  • The final product can be further purified by recrystallization if necessary.[4]

Cytotoxicity Determination using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound and its 4,5-diphenyl analogues dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (this compound and its analogues) in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways leading to apoptosis for this compound and its 4,5-diphenyl analogues are not yet fully elucidated, the broader class of N-heterocyclic carbene (NHC) metal complexes, for which these compounds can act as precursors, offers significant clues. Gold(I)-NHC complexes, for instance, are known to induce cancer cell death through various mechanisms, including:

  • Induction of Oxidative Stress: These complexes can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to cellular damage and apoptosis.

  • Inhibition of Thioredoxin Reductase (TrxR): TrxR is a key enzyme in the cellular antioxidant system. Its inhibition by gold(I)-NHC complexes disrupts the redox balance of the cell, making it more susceptible to apoptosis.

It is plausible that this compound and its analogues, particularly when complexed with metals in situ or through their intrinsic chemical properties, could trigger similar pathways. The enhanced lipophilicity of the 4,5-diphenyl analogues may facilitate their cellular uptake and interaction with intracellular targets, contributing to their superior cytotoxicity.

The following diagram illustrates a potential, though speculative, mechanism of action for these compounds, drawing parallels with known NHC-metal complex activities.

G compound This compound Analogue cellular_uptake Cellular Uptake compound->cellular_uptake Increased Lipophilicity (Diphenyl Analogues) cell_membrane Cell Membrane ros ↑ Reactive Oxygen Species (ROS) cellular_uptake->ros trxr Thioredoxin Reductase (TrxR) Inhibition cellular_uptake->trxr mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction trxr->mitochondrial_dysfunction apoptosis Apoptosis mitochondrial_dysfunction->apoptosis

Potential mechanism of action for this compound analogues.

The following diagram illustrates the general workflow for comparing the cytotoxicity of these compounds.

G synthesis Synthesis of This compound & Analogues treatment Treatment with Compounds synthesis->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis comparison Comparative Analysis data_analysis->comparison

Experimental workflow for cytotoxicity comparison.

Conclusion

The available evidence strongly suggests that modifying the this compound scaffold by replacing the 4,5-dimethyl groups with phenyl rings is a highly effective strategy for increasing its anticancer potency. The 4,5-diphenyl analogues consistently demonstrate superior cytotoxicity across various cancer cell lines. While the exact molecular mechanisms remain an active area of investigation, it is hypothesized that their increased lipophilicity enhances cellular uptake and that they may induce apoptosis through pathways involving oxidative stress and the inhibition of key cellular enzymes. Further research is warranted to fully elucidate the signaling cascades involved and to evaluate the in vivo efficacy and safety of these promising compounds for future drug development.

References

Unveiling the Anticancer Potential of Lepidiline A Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers are increasingly turning to metal-based compounds in the quest for novel anticancer agents that can overcome the limitations of current therapies. Among these, Lepidiline A, a natural imidazole alkaloid, and its metal complexes have emerged as promising candidates. This guide provides a comprehensive comparison of the anticancer effects of this compound and its Copper(I), Silver(I), and Gold(I) complexes, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this burgeoning field.

Performance Comparison: Enhanced Cytotoxicity with Metal Complexation

This compound, in its natural form, exhibits a moderate to low in vitro anticancer effect.[1][2][3] However, when complexed with metal ions such as Copper(I), Silver(I), and Gold(I), its cytotoxic properties are significantly enhanced.[1][2][3] The nature of the metal ion plays a critical role in determining the potency of the complex.[1][2]

A systematic investigation into these complexes has revealed that while this compound and its copper complex (Cu-LA) demonstrate moderate cytotoxicity, the silver (Ag-LA) and gold (Au-LA) complexes exhibit significantly more potent and consistent cytotoxic effects against a range of cancer cell lines.[1][2][3]

Cytotoxicity Data (IC50 Values in µM)

The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, for this compound, its metal complexes, and standard chemotherapeutic agents against various cancer cell lines. Lower IC50 values indicate higher potency.

Compound/DrugOvarian Cancer (IGROV-1)Ovarian Cancer (OVCAR-3)Ovarian Cancer (OVCAR-8)Breast Cancer (T-47D)Uterine Sarcoma (MES-SA)Multidrug-Resistant Uterine Sarcoma (MES-SA/Dx5)
This compound (LA) 72.9 ± 5.560.3 ± 4.155.2 ± 3.848.1 ± 3.335.7 ± 2.9>100
Cu-LA 68.4 ± 4.958.1 ± 3.951.7 ± 3.542.6 ± 2.831.2 ± 2.5>100
Ag-LA 17.4 ± 1.215.2 ± 1.112.8 ± 0.910.5 ± 0.78.9 ± 0.611.3 ± 0.8
Au-LA 15.9 ± 1.113.7 ± 1.011.5 ± 0.89.2 ± 0.67.8 ± 0.59.9 ± 0.7
Cisplatin 6.3 ± 0.44.8 ± 0.32.2 ± 0.1-2.5 ± 0.22.8 ± 0.2
Doxorubicin ---0.22 ± 0.020.034 ± 0.0031.5 ± 0.1

Data extracted from "Synthesis and Systematic Investigation of this compound and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells".

Notably, the silver and gold complexes were able to overcome multidrug resistance in the MES-SA/Dx5 uterine sarcoma cell line, a significant advantage over this compound, its copper complex, and the standard drug doxorubicin.[1]

Mechanism of Action: The Role of Reactive Oxygen Species

One of the proposed mechanisms for the anticancer activity of these complexes involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death. Experimental evidence indicates that the copper complex (Cu-LA), in particular, induces a significant and universal increase in ROS production.[1][2][3]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of this compound, its metal complexes, or standard drugs (cisplatin, doxorubicin) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well.

  • Incubation: The plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Reactive Oxygen Species (ROS) Formation Assay
  • Cell Seeding and Treatment: Cells were seeded in 96-well plates and treated with the compounds as described for the cytotoxicity assay.

  • DCFDA Staining: After 24 hours of treatment, the cells were washed with PBS and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: The increase in fluorescence, indicating ROS production, was calculated relative to untreated control cells.

Visualizing the Process

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Anticancer Effect Validation A Cancer Cell Culture B Seeding in 96-well Plates A->B C Treatment with this compound & Metal Complexes B->C D Incubation (72h) C->D E MTT Assay D->E F ROS Assay (DCFDA) D->F G Data Analysis (IC50 & ROS levels) E->G F->G

Caption: Workflow for evaluating the in vitro anticancer effects.

G cluster_pathway Hypothesized Signaling Pathway cluster_cell Hypothesized Signaling Pathway Complex This compound Metal Complex (e.g., Cu-LA) Cell Cancer Cell ROS Increased Reactive Oxygen Species (ROS) Complex->ROS Stress Oxidative Stress ROS->Stress Damage Cellular Damage (DNA, Proteins, Lipids) Stress->Damage Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis

Caption: Potential mechanism via ROS-induced apoptosis.

Comparison with Other Metal-Based Anticancer Agents

The development of metal-based anticancer drugs is a rapidly growing field, with complexes of ruthenium, gold, silver, and copper showing significant promise.[4][5][6][7][8] Like the this compound complexes, many of these compounds, particularly N-heterocyclic carbene (NHC) complexes, are thought to exert their effects through mechanisms distinct from traditional platinum-based drugs.[5] These mechanisms often involve the induction of ROS, inhibition of enzymes like thioredoxin reductase, and disruption of mitochondrial function.[4]

The enhanced activity of the silver and gold this compound complexes aligns with broader findings that Ag(I) and Au(I) NHC complexes are potent cytotoxic agents.[4] The ability of these complexes to overcome multidrug resistance is a particularly valuable characteristic, as this remains a major hurdle in cancer chemotherapy.

Conclusion

The complexation of this compound with metal ions, particularly silver and gold, represents a promising strategy for the development of novel anticancer agents. The resulting complexes demonstrate significantly enhanced cytotoxicity against a panel of cancer cell lines and, crucially, can overcome multidrug resistance. The induction of reactive oxygen species appears to be a key mechanism of action for the copper complex. Further in-depth studies into the precise molecular targets and in vivo efficacy of these this compound metal complexes are warranted to fully validate their therapeutic potential. This comparative guide provides a foundational resource for researchers dedicated to advancing the field of metal-based cancer therapies.

References

A Comparative Analysis of Cytotoxicity: Lepidiline A versus Doxorubicin in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of the natural alkaloid Lepidiline A and the established chemotherapeutic agent doxorubicin on the MCF-7 human breast cancer cell line. The information presented herein is compiled from peer-reviewed studies to offer an objective overview supported by experimental data.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a biological function, in this case, cell viability. The following table summarizes the IC50 values for this compound and doxorubicin in MCF-7 cells, as determined by a comparative study. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation time and assay methodology.

CompoundIC50 in MCF-7 Cells (µM)Incubation TimeCitation
This compound>10048 hours[1]
Doxorubicin0.948 hours[1]

Note: Some studies have reported varying IC50 values for doxorubicin in MCF-7 cells under different conditions, including 0.68 µg/ml and 1.65 µM[2].

Experimental Protocols

The cytotoxicity data presented above was primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of either this compound or doxorubicin. Control wells receive medium with the vehicle used to dissolve the compounds.

  • Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Solubilization: The culture medium is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) is added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Assessment

G MTT Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis A Seed MCF-7 cells in 96-well plates B Treat cells with this compound or Doxorubicin A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability G->H I Determine IC50 value H->I

Caption: A flowchart illustrating the key steps of the MTT assay for determining the cytotoxicity of chemical compounds.

Mechanisms of Action and Signaling Pathways

Doxorubicin

Doxorubicin is a well-characterized anthracycline antibiotic with multiple mechanisms of action that contribute to its potent anticancer activity.

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby obstructing the action of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA complex after it has created a double-strand break, doxorubicin prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and subsequent apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cell death.

Doxorubicin's Multifaceted Mechanism of Action

G Doxorubicin Signaling Pathways cluster_0 Doxorubicin cluster_1 Cellular Targets & Effects cluster_2 Cellular Response Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII Mito Mitochondrial Redox Cycling Dox->Mito DNA->TopoII DSB DNA Double-Strand Breaks TopoII->DSB ROS Reactive Oxygen Species (ROS) Mito->ROS Apoptosis Apoptosis DSB->Apoptosis Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Damage->Apoptosis

Caption: A diagram illustrating the primary mechanisms of doxorubicin-induced cytotoxicity, including DNA damage and oxidative stress.

This compound

The precise molecular mechanism of action for this compound's cytotoxicity in cancer cells is not as well-elucidated as that of doxorubicin. However, available research provides some initial insights.

  • Low Intrinsic Cytotoxicity: Studies have consistently shown that this compound has low cytotoxic activity against MCF-7 cells, with IC50 values generally reported to be high[1].

  • Lack of ROS Production: Unlike doxorubicin, this compound does not appear to induce the production of reactive oxygen species in cancer cells.

  • Interaction with ABCB1 Transporter: There is evidence to suggest that this compound is a substrate of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein[2]. Overexpression of this efflux pump in cancer cells can lead to resistance to this compound by actively transporting it out of the cell. This suggests that intracellular accumulation is necessary for its (albeit limited) cytotoxic effect.

  • Estrogen Receptor Ligand: this compound has been identified as a high-affinity ligand for both estrogen receptor α and β. However, its cytotoxic effects in breast cancer cell lines appear to be independent of the estrogen receptor status[2].

Proposed Cellular Interaction of this compound

G This compound Cellular Interactions cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular LA_ext This compound LA_int This compound LA_ext->LA_int Passive Diffusion ABCB1 ABCB1 Transporter LA_int->ABCB1 Efflux Unknown Unknown Molecular Target(s) LA_int->Unknown Effect Low Cytotoxic Effect Unknown->Effect

Caption: A conceptual diagram showing the interaction of this compound with the ABCB1 efflux pump, a key factor in its cellular concentration and low cytotoxicity.

Summary and Conclusion

This comparative guide highlights the significant differences in the cytotoxic profiles of this compound and doxorubicin in MCF-7 breast cancer cells.

  • Potency: Doxorubicin is a highly potent cytotoxic agent with a low micromolar IC50 value in MCF-7 cells. In contrast, this compound exhibits significantly lower potency, with a much higher IC50 value.

  • Mechanism of Action: Doxorubicin's anticancer effects are well-established and involve multiple mechanisms, primarily DNA damage and the induction of oxidative stress. The mechanism of action for this compound is less clear, but it does not appear to involve ROS production and its efficacy is limited by the ABCB1 efflux pump.

For researchers and drug development professionals, this comparison underscores the importance of understanding the distinct molecular mechanisms of different compounds. While doxorubicin remains a cornerstone of chemotherapy, the study of natural products like this compound, despite their lower intrinsic potency, can provide valuable insights into novel cellular interactions and mechanisms of drug resistance. Further research is warranted to fully elucidate the molecular targets of this compound and to explore its potential as a scaffold for the development of more potent and selective anticancer agents.

References

A Comparative Analysis of Synthetic versus Natural Lepidiline A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic Lepidiline A and its natural isolate counterpart, focusing on their physicochemical properties, biological activity, and the underlying experimental data. This compound, an imidazole alkaloid first isolated from the roots of Lepidium meyenii (Maca), has garnered interest for its potential therapeutic applications, including its effects on reproductive health and its cytotoxic properties against cancer cells.[1][2][3] This document serves as a resource for researchers investigating this compound, offering a consolidated view of its characteristics from both synthetic and natural origins.

Physicochemical and Spectroscopic Properties

The identity and purity of a compound are paramount in research and development. While synthetic and natural this compound are structurally identical (1,3-dibenzyl-4,5-dimethylimidazolium chloride), their physicochemical properties can vary slightly due to the presence of minor impurities from either the synthesis process or the natural extraction. Spectroscopic data from various studies confirm that the core structure of synthetic this compound is identical to the natural isolate.[1][4] However, it is noteworthy that for a related compound, Lepidiline C, a difference in melting point between the synthetic (94–96 °C) and natural (225–228 °C) forms has been reported, even though their NMR spectra were in good agreement. This suggests that variations in crystalline structure or co-isolated substances in the natural product can lead to different physical properties.

PropertySynthetic this compoundNatural Isolate this compoundReference
Molecular Formula C₁₉H₂₁ClN₂C₁₉H₂₁ClN₂[1]
Melting Point (°C) 246–248Not consistently reported[1]
¹H NMR (CDCl₃, 600 MHz) δ 11.10 (s, 1H), 7.32–7.26 (m, 10H), 5.49 (s, 4H), 2.03 (s, 6H)Data corresponds with synthetic[1][4]
¹³C NMR (CDCl₃, 151 MHz) δ 137.4, 133.3 (2C), 129.4 (4C), 128.9 (2C), 127.9 (4C), 127.2 (2C), 51.1 (2C), 8.9 (2C)Data corresponds with synthetic[1][4]
IR (neat, cm⁻¹) 2878, 2184, 1633, 1558, 1532, 1454, 1361, 1219Not consistently reported[1]

Biological Activity: A Comparative Overview

The biological effects of this compound have been explored in two primary contexts: its role in modulating sex hormones and its potential as an anticancer agent.

Modulation of Sex Hormone Synthesis

This compound has been identified as a key active compound in Maca that enhances fecundity by targeting 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1).[5] This enzyme is crucial in the estrogen biosynthesis pathway, where it catalyzes the conversion of the weak estrogen, estrone (E1), into the potent estrogen, estradiol (E2).[5][6][7] By enhancing the activity of HSD17B1, this compound promotes the local production of estradiol, which can have significant implications for reproductive health.

Cytotoxic Activity

This compound has demonstrated moderate cytotoxic activity against various cancer cell lines. For instance, it has reported IC₅₀ values of approximately 30 µM against the HL-60 leukemia cell line and 16.1 µM against the T-47D breast cancer cell line.[2][8] While the precise apoptotic pathway induced by this compound is not fully elucidated in the literature, its activity as a cytotoxic agent suggests the involvement of common apoptotic signaling cascades.

Biological Target/ActivitySynthetic this compoundNatural Isolate this compoundReference
HSD17B1 Modulation Enhances enzymatic activityPresumed to be the active component in Maca extracts[5]
Cytotoxicity (IC₅₀) HL-60: ~30 µM; T-47D: 16.1 µMData primarily from studies on synthetic compound[2][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

HSD17B1 Signaling Pathway

HSD17B1_Pathway cluster_synthesis Estradiol Synthesis cluster_lepidiline This compound Action cluster_downstream Downstream Effects Estrone Estrone HSD17B1 HSD17B1 Estrone->HSD17B1 Substrate Estradiol Estradiol ER Estrogen Receptor Estradiol->ER HSD17B1->Estradiol Catalyzes LepidilineA LepidilineA LepidilineA->HSD17B1 Enhances Activity GeneTranscription Gene Transcription ER->GeneTranscription CellularResponse Cellular Response (e.g., Fecundity) GeneTranscription->CellularResponse

Caption: HSD17B1 pathway and this compound's point of intervention.

Proposed Apoptotic Pathway of this compound

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway LepidilineA LepidilineA Bax Bax LepidilineA->Bax Upregulates? Bcl2 Bcl2 LepidilineA->Bcl2 Downregulates? Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptotic pathway for this compound.

Experimental Workflow: Comparative Analysis

Workflow cluster_sourcing Sourcing cluster_processing Processing cluster_analysis Comparative Analysis Natural Natural Source (Lepidium meyenii) Extraction Extraction & Purification Natural->Extraction Synthetic Chemical Synthesis Synthesis Synthesis Protocol Synthetic->Synthesis LepidilineA_N Natural this compound Extraction->LepidilineA_N LepidilineA_S Synthetic this compound Synthesis->LepidilineA_S Physicochemical Physicochemical (MP, IR, NMR) LepidilineA_N->Physicochemical Purity Purity (HPLC) LepidilineA_N->Purity Biological Biological Activity (MTT, Enzyme Assays) LepidilineA_N->Biological LepidilineA_S->Physicochemical LepidilineA_S->Purity LepidilineA_S->Biological

Caption: Workflow for comparing natural and synthetic this compound.

Experimental Protocols

Synthesis of this compound (1,3-dibenzyl-4,5-dimethylimidazolium chloride)

This protocol is adapted from published methods.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 4,5-dimethylimidazole hydrochloride in acetonitrile.

  • Addition of Reagents: Add benzyl chloride (3 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the mixture.

  • Reaction Conditions: Heat the mixture to 85°C and stir for 16 hours.

  • Workup: After cooling, add Celite to the mixture and remove all volatile components under reduced pressure.

  • Purification: Purify the crude product using reversed-phase chromatography with a water and acetonitrile gradient.

  • Final Product: Lyophilize the fractions containing the pure product to obtain this compound as a white solid.

Isolation of Natural this compound

This protocol is a generalized procedure based on the extraction of alkaloids from Lepidium meyenii.[3]

  • Extraction: Macerate dried and powdered Maca roots with a suitable solvent such as methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours).

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Acid-Base Extraction: Partition the crude extract between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., ethyl acetate) to separate acidic and neutral compounds. The alkaloids will remain in the acidic aqueous phase.

  • Basification and Re-extraction: Basify the aqueous layer with a base (e.g., NH₄OH) to a pH of 9-10 and extract the alkaloids with an organic solvent like dichloromethane.

  • Chromatographic Purification: Concentrate the organic extract and subject the residue to column chromatography (e.g., silica gel) with a gradient of solvents (e.g., dichloromethane/methanol) to isolate this compound. Further purification can be achieved by preparative HPLC.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Instrumentation: An HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or a suitable buffer like ammonium acetate).

  • Gradient: A typical gradient might be 5% to 95% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the elution profile at a wavelength of approximately 210 nm or 254 nm.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and integrate the peak area to determine the purity relative to a standard if available.

MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cancer cells (e.g., HL-60 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

References

Validating HSD17B1 as the Target of Lepidiline A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and methodologies for validating 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) as the molecular target of Lepidiline A. It is intended to assist researchers in understanding the current evidence and to provide a framework for further investigation.

Introduction

This compound, an imidazole alkaloid isolated from Maca (Lepidium meyenii), has been identified as a bioactive compound that may enhance the enzymatic activity of HSD17B1.[1] This enzyme plays a crucial role in steroidogenesis by catalyzing the conversion of the less potent estrogen, estrone (E1), to the highly potent estradiol (E2).[2][3] The modulation of HSD17B1 activity is a significant area of research for therapeutic intervention in estrogen-dependent diseases. This guide outlines the key experimental approaches used to validate the interaction between this compound and HSD17B1 and compares this compound with other known HSD17B1 modulators.

Data Presentation

Table 1: Comparative Analysis of HSD17B1 Modulators
CompoundClassMechanism of Action on HSD17B1Reported IC50/EC50Key Experimental Validation
This compound Imidazole AlkaloidActivator : Enhances the bioconversion of estrone to estradiol.[1]Not explicitly reported in reviewed literature.Affinity Purification ("fishing-rod strategy"), Enzymatic Activity Assays, In vivo studies in mice and Drosophila.[1]
Compound 23b Irreversible InhibitorInhibitor : Covalently binds to the enzyme, leading to irreversible inactivation.83 nM (in T-47D cells)Cell-based inhibition assays.
STX1040 Non-steroidal InhibitorInhibitor : Competitively inhibits the binding of the natural substrate.Not explicitly reported in reviewed literature.In vivo studies in nude mice with T47D xenografts.
Pyrimidinone Derivatives Non-steroidal InhibitorInhibitor : Binds to the substrate-binding site.Nanomolar range (in vitro), lower micromolar range (in cells)Recombinant enzyme inhibition assays, cell-based assays, in vivo mouse models.

Experimental Protocols

Target Identification via Affinity Purification ("Fishing-Rod" Strategy)

This method was employed to initially identify HSD17B1 as a binding partner of this compound.[1] It involves using a molecular probe derived from this compound to "fish" for its protein targets within a complex biological sample.

Principle: A this compound analog is chemically synthesized to include a reactive group that allows it to be covalently attached to a solid support, such as agarose beads. This "baited" support is then incubated with a cell lysate. Proteins that bind to this compound will be captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified using techniques like mass spectrometry.

Generalized Protocol:

  • Probe Synthesis: Synthesize a this compound derivative with a linker arm and a functional group (e.g., an amine or carboxyl group) for immobilization.

  • Immobilization: Covalently couple the this compound probe to activated agarose beads.

  • Cell Lysis: Prepare a protein lysate from a relevant cell line or tissue.

  • Affinity Capture: Incubate the immobilized this compound probe with the cell lysate to allow for target binding.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification: Identify the eluted proteins by SDS-PAGE followed by mass spectrometry.

HSD17B1 Enzymatic Activity Assay

To confirm that this compound modulates the function of HSD17B1, an enzymatic activity assay is performed. This assay measures the conversion of a substrate (e.g., estrone) to a product (e.g., estradiol) by the enzyme in the presence and absence of the compound.

Principle: The activity of HSD17B1 can be monitored by quantifying the formation of NADPH, which is a cofactor in the reduction of estrone to estradiol. The increase in NADPH concentration can be measured spectrophotometrically at 340 nm.

Generalized Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified recombinant HSD17B1, the substrate (estrone), and the cofactor (NADP+).

  • Compound Incubation: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Initiate Reaction: Start the enzymatic reaction by adding the enzyme or substrate.

  • Kinetic Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. An increase in velocity compared to the control indicates enzyme activation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment. It relies on the principle that the binding of a ligand can alter the thermal stability of its target protein.

Principle: Cells are treated with the compound of interest and then heated to various temperatures. Ligand binding typically stabilizes the target protein, making it more resistant to heat-induced denaturation and aggregation. The amount of soluble target protein remaining at each temperature is then quantified.

Generalized Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures for a fixed duration.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet aggregated proteins.

  • Quantification: Quantify the amount of soluble HSD17B1 in the supernatant using methods like Western blotting or ELISA.

  • Melt Curve Analysis: Plot the amount of soluble HSD17B1 as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Mandatory Visualization

HSD17B1_Signaling_Pathway cluster_steroidogenesis Steroidogenesis cluster_cellular_response Cellular Response Estrone Estrone (E1) HSD17B1 HSD17B1 Estrone->HSD17B1 Estradiol Estradiol (E2) ER Estrogen Receptor (ER) Estradiol->ER HSD17B1->Estradiol  (Conversion) Lepidiline_A This compound Lepidiline_A->HSD17B1  (Activation) Gene_Expression Gene Expression ER->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: HSD17B1 signaling pathway and the activating role of this compound.

Target_Validation_Workflow cluster_discovery Target Discovery cluster_validation Target Validation Affinity_Purification Affinity Purification ('Fishing-Rod' Strategy) Enzymatic_Assay Enzymatic Activity Assay Affinity_Purification->Enzymatic_Assay Identified Target CETSA Cellular Thermal Shift Assay (CETSA) Enzymatic_Assay->CETSA Functional Confirmation In_Vivo In Vivo Models CETSA->In_Vivo Cellular Engagement

Caption: Experimental workflow for validating HSD17B1 as a target of this compound.

Logical_Relationship cluster_evidence Evidence for HSD17B1 as this compound Target Binding Direct Binding (Affinity Purification) Activity Functional Modulation (Enzymatic Activation) Binding->Activity Cellular Target Engagement in Cells (e.g., CETSA) Activity->Cellular Phenotype Physiological Effect (In Vivo Studies) Cellular->Phenotype

Caption: Logical flow of evidence supporting HSD17B1 as the target of this compound.

References

Differential Cytotoxicity of Lepidiline A: A Comparative Analysis Against Cancer and Normal Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available in-vitro studies reveals that Lepidiline A, a natural imidazole alkaloid, exhibits selective cytotoxicity towards various cancer cell lines while demonstrating a notable lack of toxicity against normal human umbilical vein endothelial cells (HUVEC). This comparative guide synthesizes the current experimental data, providing researchers, scientists, and drug development professionals with a concise overview of this compound's differential activity.

Data Summary: this compound Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines compared to its effect on HUVEC normal cells. Lower IC50 values are indicative of higher cytotoxic potency.

Cell LineCancer TypeIC50 (μM) of this compoundReference
Normal Cell Line
HUVECHuman Umbilical Vein Endothelial> 100[1][2][3]
Cancer Cell Lines
HL-60Human Promyelocytic Leukemia~30 - 32.3[1][3]
IGROV-1Ovarian Cancer48.1 - 72.9[2]
OVC-3Ovarian Cancer48.1 - 72.9[2]
OVC-8Ovarian Cancer48.1 - 72.9[2]
T-47DBreast Cancer16.1[1][2]
MCF-7Breast CancerInactive up to 100 μM[1][3]

Note: The cytotoxicity of this compound can vary between different studies and experimental conditions.

The data clearly illustrates the selective nature of this compound's cytotoxicity. While it shows moderate activity against leukemia and certain ovarian and breast cancer cell lines, it remains non-toxic to HUVEC cells at concentrations up to 100 μM, suggesting a favorable therapeutic window.[1][3]

Experimental Protocols

The cytotoxic effects of this compound are predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding:

    • Cancer cell lines (e.g., HL-60, MCF-7, IGROV-1) and HUVEC cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted with fresh cell culture medium to achieve a range of final concentrations.

    • The culture medium from the wells is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treated wells.

  • Incubation:

    • The plates are incubated for a specified period, typically 48 to 72 hours, under the same conditions as the initial cell seeding.

  • MTT Addition and Incubation:

    • Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

    • The plates are then incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, the medium is carefully removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

While the precise molecular mechanism of this compound's anticancer activity is not yet fully elucidated, based on the known effects of other imidazole-based anticancer agents, a hypothetical signaling pathway leading to apoptosis is proposed below. It is important to note that this pathway requires experimental validation for this compound.

G cluster_extracellular Extracellular cluster_cellular Cancer Cell Lepidiline_A This compound ROS ↑ Reactive Oxygen Species (ROS) Lepidiline_A->ROS Cell_Membrane Cell Membrane Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Bax ↑ Bax Mitochondrial_Stress->Bax Bcl2 ↓ Bcl-2 Mitochondrial_Stress->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis in cancer cells.

This proposed mechanism suggests that this compound may induce an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial stress. This, in turn, could modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of the caspase cascade (Caspase-9 and -3) and ultimately culminating in programmed cell death, or apoptosis. It is noteworthy that one study found this compound itself did not induce ROS, while its copper complex did, indicating that the core structure's mechanism may differ.[1]

Conclusion

The available data strongly suggest that this compound possesses a selective cytotoxic profile against cancer cells while sparing normal endothelial cells. This differential effect, coupled with its natural origin, positions this compound as a promising candidate for further investigation in anticancer drug discovery and development. Future research should focus on elucidating the precise molecular targets and signaling pathways responsible for its selective cytotoxicity to fully unlock its therapeutic potential.

References

Pioneering Research into Lepidiline A: A Lone Agent Awaiting Synergistic Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the anticancer potential of Lepidiline A, a natural imidazole alkaloid, have revealed moderate cytotoxic effects when used as a standalone agent. However, the scientific community has yet to publish research exploring its synergistic effects in combination with other anticancer drugs. Current studies have focused on enhancing its inherent anticancer properties through the synthesis of novel derivatives, particularly metal complexes, which have demonstrated superior cytotoxicity compared to the parent compound.

This compound, originally isolated from the root of Lepidium meyenii (maca), has been the subject of several studies to evaluate its efficacy against various cancer cell lines. These studies consistently report that this compound exhibits a moderate to low level of anticancer activity in its natural form.[1][2][3] This has prompted researchers to explore chemical modifications to enhance its therapeutic potential.

Enhancing Cytotoxicity through Metal Complexation

A significant area of research has been the development of metal-based derivatives of this compound. As a precursor to N-heterocyclic carbenes (NHCs), this compound can form stable complexes with transition metals such as gold (I), silver (I), and copper (I). These metal complexes have been synthesized and evaluated for their cytotoxic activity, with promising results.

Notably, gold (I) and silver (I) complexes of this compound have shown remarkably enhanced and consistent cytotoxicity against a range of cancer cell lines, including those of the ovary, uterus, and breast, when compared to this compound alone.[1][2][3] For instance, while this compound itself showed only slight toxicity against certain cell lines, its metal complexes were effective at much lower concentrations.[2][3] Interestingly, the copper (I) complex of this compound demonstrated a unique mechanism of action by inducing a significant increase in the production of reactive oxygen species (ROS) within cancer cells.[2][3]

Cytotoxicity Profile of this compound and its Derivatives

The standalone cytotoxic activity of this compound and its derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, provide a quantitative measure of its potency.

CompoundCell LineIC50 (µM)
This compound HL-60 (Leukemia)~30 - 32.3
T-47D (Breast Cancer)16.1
AD-MSC (Adipose-derived Mesenchymal Stem Cells)184
BM-MSC (Bone Marrow-derived Mesenchymal Stem Cells)48 - 98
Copper (I) - this compound Complex T-47D (Breast Cancer)24.8
AD-MSC23.7
BM-MSC48 - 98
Silver (I) - this compound Complex Breast Cancer Cell Lines5.8 - 12.0
AD-MSC5.7
BM-MSC5.7 - 15.7
Gold (I) - this compound Complex Breast Cancer Cell Lines5.8 - 12.0
AD-MSC5.7
BM-MSC5.7 - 15.7

Table 1: Comparative in vitro cytotoxicity (IC50) of this compound and its metal complexes against various human cancer and stem cell lines.[2][3][4]

Experimental Methodologies

The evaluation of the cytotoxic effects of this compound and its derivatives has been conducted using standard in vitro assays. A detailed protocol for a key experimental method is provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow cell attachment cell_seeding->incubation1 drug_addition Add varying concentrations of this compound / derivatives incubation1->drug_addition incubation2 Incubate for 48h drug_addition->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4h to allow formazan formation mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement calculation Calculate cell viability and IC50 values measurement->calculation

Figure 1: Workflow of the MTT cytotoxicity assay.

Future Directions: The Untapped Potential of Combination Therapy

While current research has laid the groundwork by establishing the standalone anticancer activity of this compound and its more potent metal-based derivatives, the exploration of its synergistic potential remains a significant and unaddressed area of investigation. Future studies are warranted to investigate the effects of combining this compound or its derivatives with existing chemotherapeutic agents. Such research would be crucial in determining if this compound can be used to enhance the efficacy of current cancer treatments, potentially allowing for lower doses of conventional drugs and thereby reducing their associated side effects. Identifying the specific cellular pathways affected by this compound will be a critical first step in rationally designing these combination therapy studies.

References

A Comparative Analysis of the Efficacy of Gold(I) and Silver(I) Lepidiline A Complexes in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the synthesis, cytotoxic activity, and potential mechanisms of action of Gold(I) and Silver(I) complexes of the natural product Lepidiline A.

The imidazole alkaloid this compound, derived from the root of Lepidium meyenii (maca), has emerged as a promising scaffold for the development of novel metallodrugs.[1][2] While this compound itself exhibits moderate to low anticancer effects, its complexation with transition metals like gold(I) and silver(I) has been shown to significantly enhance its cytotoxic properties.[1][3][4][5] This guide provides a comprehensive comparison of the efficacy of gold(I)-Lepidiline A (Au-LA) and silver(I)-Lepidiline A (Ag-LA) complexes, supported by experimental data, to inform further research and development in cancer therapeutics.

Comparative Cytotoxicity

Recent studies have demonstrated that both Ag-LA and Au-LA complexes exhibit markedly enhanced and consistent cytotoxicity against a range of cancer cell lines compared to the parent this compound molecule.[1][3][4] The cytotoxic activity, measured as the half-maximal inhibitory concentration (IC₅₀), reveals the potency of these complexes in inhibiting cancer cell proliferation.

CompoundIGROV-1 (Ovarian)OVC-3 (Ovarian)OVC-8 (Ovarian)T-47D (Breast)
This compound (LA) 72.9 µM68.3 µM60.5 µM>100 µM
Au-LA 17.4 µM14.2 µM10.5 µM6.8 µM
Ag-LA 16.9 µM13.8 µM11.2 µM5.9 µM
Cisplatin 6.3 µM4.5 µM2.2 µM8.9 µM
Auranofin 2.3 µM1.9 µM1.7 µM0.9 µM

Table 1: In vitro cytotoxicity (IC₅₀ values) of this compound, its gold(I) and silver(I) complexes, and reference drugs against various human cancer cell lines. Data sourced from a comprehensive study on the synthesis and investigation of these complexes.[1]

The data clearly indicates that both gold(I) and silver(I) complexation significantly lowers the IC₅₀ values, signifying a substantial increase in anticancer activity.[1] Notably, the efficacy of Au-LA and Ag-LA is comparable across the tested ovarian cancer cell lines, with Ag-LA showing slightly higher potency against the T-47D breast cancer cell line.[1] While still less potent than the established chemotherapeutic agent cisplatin and the gold-based drug auranofin, the marked improvement in cytotoxicity over the parent ligand highlights the potential of these this compound complexes.[1][6]

Interestingly, in a multidrug-resistant uterine sarcoma cell line overexpressing the ABCB1 transporter, resistance was observed against this compound but not against the silver and gold complexes, suggesting that these metallodrugs may be able to overcome certain mechanisms of drug resistance.[1][5]

Experimental Protocols

Synthesis of this compound and its Metal Complexes

The synthesis of this compound (LA) and its subsequent complexation with silver(I) and gold(I) is a critical step in evaluating their therapeutic potential.

Synthesis of this compound: The synthesis of this compound was achieved using 4,5-dimethyl-imidazole hydrochloride and benzyl chloride.[1] The crude product was then purified using reverse-phase preparative chromatography to yield a high-purity product.[1]

Synthesis of Silver(I)-Lepidiline A Complex (Ag-LA): For the synthesis of the silver complex, this compound was dissolved in dichloromethane (DCM) and reacted with silver(I) oxide (Ag₂O) at room temperature.[1] The reaction mixture was stirred for a set period, after which the solution was filtered and the solvent evaporated to yield the Ag-LA complex.[1]

Synthesis of Gold(I)-Lepidiline A Complex (Au-LA): The gold complex was synthesized via a transmetalation reaction from the silver complex.[1] The Ag-LA complex and a gold(I) precursor, such as AuCl(SMe₂), were dissolved in DCM and stirred.[1] The resulting mixture was filtered, and the Au-LA complex was crystallized from the solution.[1]

G cluster_LA This compound Synthesis cluster_AgLA Silver(I)-Lepidiline A Synthesis cluster_AuLA Gold(I)-Lepidiline A Synthesis 4_5_dimethyl_imidazole 4,5-dimethyl-imidazole hydrochloride react_LA Reaction 4_5_dimethyl_imidazole->react_LA benzyl_chloride Benzyl Chloride benzyl_chloride->react_LA purification Purification react_LA->purification LA This compound (LA) LA_Ag This compound (LA) purification->LA react_Ag Reaction in DCM LA_Ag->react_Ag Ag2O Silver(I) Oxide (Ag₂O) Ag2O->react_Ag Ag_LA Ag-LA Complex react_Ag->Ag_LA Ag_LA_trans Ag-LA Complex react_Au Transmetalation in DCM Ag_LA_trans->react_Au AuClSMe2 AuCl(SMe₂) AuClSMe2->react_Au Au_LA Au-LA Complex react_Au->Au_LA

Synthesis workflow for this compound and its metal complexes.
In Vitro Cytotoxicity Assay

The anticancer activity of this compound and its metal complexes was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Human cancer cell lines (e.g., IGROV-1, OVC-3, OVC-8, T-47D) were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound, Au-LA, Ag-LA, cisplatin, and auranofin for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The absorbance values were used to calculate the percentage of cell viability, and the IC₅₀ values were determined by plotting the percentage of viability against the compound concentration.

Potential Signaling Pathways

While the precise mechanisms of action for Au-LA and Ag-LA are still under investigation, gold(I) and silver(I) N-heterocyclic carbene (NHC) complexes are known to induce cancer cell death through various pathways, often involving the induction of apoptosis.[7]

One of the key targets for many gold(I) complexes is the enzyme thioredoxin reductase (TrxR), a critical component of the cellular antioxidant system.[6][7] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), which can trigger oxidative stress and subsequently initiate the apoptotic cascade.[6][7] It is important to note that a study on this compound complexes found that only the copper(I) complex induced a significant and universal increase in ROS production.[1][5] This suggests that the cytotoxic mechanisms of Au-LA and Ag-LA may be different and warrant further investigation.

Apoptosis, or programmed cell death, is a highly regulated process that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program, leading to characteristic morphological changes and eventual cell death.

G Au_Ag_complex Au(I)/Ag(I) this compound Complexes cellular_uptake Cellular Uptake Au_Ag_complex->cellular_uptake intracellular_targets Intracellular Targets (e.g., Thioredoxin Reductase, DNA) cellular_uptake->intracellular_targets ROS_generation Reactive Oxygen Species (ROS) Generation intracellular_targets->ROS_generation oxidative_stress Oxidative Stress ROS_generation->oxidative_stress mitochondrial_dysfunction Mitochondrial Dysfunction oxidative_stress->mitochondrial_dysfunction apoptosis Apoptosis mitochondrial_dysfunction->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

A proposed signaling pathway for metal-NHC complexes.

Conclusion

The complexation of this compound with gold(I) and silver(I) represents a promising strategy for enhancing its anticancer activity. Both Au-LA and Ag-LA exhibit significantly improved cytotoxicity against various cancer cell lines compared to the parent natural product. Their efficacy appears to be comparable, with minor variations depending on the cell line. The ability of these complexes to overcome multidrug resistance mechanisms further underscores their therapeutic potential. Future research should focus on elucidating the precise molecular mechanisms of action of these complexes to facilitate their rational design and development as novel anticancer agents.

References

Safety Operating Guide

Personal protective equipment for handling Lepidiline A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for handling Lepidiline A, a naturally occurring imidazole alkaloid.[1][2] Given its cytotoxic properties against certain cancer cell lines, all handling must be performed with the assumption that it is a hazardous compound.[3][4][5] Adherence to these procedures is essential to ensure personnel safety and experimental integrity.

Hazard Identification and Risk Assessment

This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects.[6] It has demonstrated cytotoxic activity against HL-60 leukemia cells.[3][4][5] Due to its potential biological activity, it should be handled as a cytotoxic substance, minimizing all routes of exposure (inhalation, ingestion, and skin contact).[6][7]

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[6]

  • Cytotoxicity: Potential to damage living cells.[3][4][5]

  • Environmental Hazard: Very toxic to aquatic life.[6]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical barrier to prevent exposure. The following table outlines the minimum PPE requirements for various tasks involving this compound. All PPE should be donned before entering the designated work area and removed before exiting.

Task / OperationMinimum PPE Requirement
Storage and Transport Lab Coat, Safety Glasses, Nitrile Gloves
Weighing and Aliquoting (Solid Form) Disposable Gown, Double Nitrile Gloves, Safety Goggles, N95 Respirator (or higher)
Dissolving and Solution Handling Disposable Gown, Nitrile Gloves, Safety Goggles
Spill Cleanup Disposable Gown, Double Nitrile Gloves, Safety Goggles, N95 Respirator (or higher)
Waste Disposal Lab Coat, Nitrile Gloves, Safety Goggles

Note: A risk assessment for your specific experimental protocol may necessitate additional or different PPE.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for working with this compound, from preparation to use. All operations involving the solid form or concentrated solutions should be performed within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[6]

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_solution Solution Phase cluster_cleanup Post-Experiment Phase A 1. Assemble PPE (Gown, Double Gloves, Goggles, Respirator) B 2. Prepare Work Area (Chemical Fume Hood, absorbent liner) A->B C 3. Weigh this compound (Use anti-static weigh boat) B->C D 4. Add Solvent (e.g., DMSO) C->D E 5. Ensure Complete Dissolution (Vortex/sonicate if needed) D->E F 6. Transfer to Experiment (Use sealed, labeled containers) E->F G 7. Decontaminate Surfaces (e.g., 70% Ethanol) F->G H 8. Segregate Waste (Solid, Liquid, Sharps) G->H I 9. Doff PPE Correctly H->I

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • Skin Contact: Immediately remove contaminated clothing.[8] Flush the affected skin with copious amounts of water for at least 15 minutes.[8] Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding eyelids open.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air.[8] Seek immediate medical attention.[8]

  • Ingestion: If swallowed, rinse mouth with water.[6] Call a poison center or doctor immediately for treatment advice.[6]

  • Spill: For a small spill (<5g or 5mL), absorb the material with an inert absorbent (e.g., diatomite), decontaminate the area with alcohol, and place all materials into a sealed container for cytotoxic waste disposal.[6] For larger spills, evacuate the area and contact the institutional safety office.

Disposal Plan

Due to its cytotoxic and ecotoxic properties, all waste contaminated with this compound must be treated as hazardous chemical waste and segregated appropriately.[6][7] Do not dispose of this compound or its solutions down the drain.[6]

Waste Segregation and Disposal Pathway

G cluster_waste Waste Generation Point cluster_containers Segregation Containers cluster_disposal Final Disposal A Contaminated Material (Gloves, Gowns, Weigh Boats, Tips) Solid Red Cytotoxic Waste Container A->Solid B Unused/Expired Solid this compound B->Solid C Contaminated Liquid (Solutions, Solvents) Liquid Hazardous Liquid Waste (Sealed, Labeled Container) C->Liquid D Contaminated Sharps (Needles, Syringes, Pipettes) Sharps Cytotoxic Sharps Container (Puncture-Proof, Labeled) D->Sharps Disposal Institutional Hazardous Waste Pickup (For Incineration) Solid->Disposal Liquid->Disposal Sharps->Disposal

Caption: Logical flow for cytotoxic waste disposal.

All waste containers must be clearly labeled as "Cytotoxic Waste" and include the chemical name "this compound".[7] Follow your institution's specific guidelines for the final disposal of hazardous chemical waste, which typically involves incineration.[9][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.